1-(Nitromethyl)cyclobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(nitromethyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRDYBOWVGFYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530471 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344329-87-9 | |
| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(Nitromethyl)cyclobutanol from cyclobutanone
An In-Depth Technical Guide to the Synthesis of 1-(Nitromethyl)cyclobutanol via the Henry Nitroaldol Reaction
Executive Summary
This guide provides a comprehensive overview of the synthesis of this compound, a valuable synthetic intermediate, from cyclobutanone and nitromethane. The core of this transformation is the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming reaction.[1][2][3] This document details the underlying reaction mechanism, provides a robust experimental protocol with an emphasis on safety and causality, outlines methods for product characterization, and discusses key process considerations. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Scientific Principles: The Henry Nitroaldol Reaction
The synthesis of this compound is achieved through the Henry reaction, also known as the nitroaldol reaction.[1][4][5] This reaction is analogous to the well-known aldol reaction, involving the nucleophilic addition of a nitroalkane to a carbonyl compound.[1][4] The reaction proceeds through a series of reversible steps, which are crucial to understand for optimizing reaction conditions and maximizing yield.[1]
Reaction Mechanism
The mechanism can be broken down into three primary stages:
-
Deprotonation: A base is used to abstract an acidic α-proton from nitromethane. The pKa of nitromethane is approximately 17 in DMSO, making this deprotonation feasible with common bases.[1][5] This step generates a resonance-stabilized nitronate anion, which serves as the key carbon nucleophile.[4][6]
-
Nucleophilic Addition: The nitronate anion attacks the electrophilic carbonyl carbon of cyclobutanone. This forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[6][7] The reaction with ketones like cyclobutanone is typically slower than with aldehydes due to the increased steric hindrance and lower electrophilicity of the carbonyl carbon.[6]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base used in the first step or by the solvent, to yield the final product, this compound, a β-nitro alcohol.[4][6]
Safety and Reagent Handling
A rigorous risk assessment is mandatory before commencing this synthesis. The primary hazards are associated with nitromethane.
-
Nitromethane (CH₃NO₂): A flammable liquid and suspected carcinogen that is toxic by inhalation and ingestion.[8][9] It can form explosive mixtures with air and become shock-sensitive, particularly when contaminated with bases, amines, or acids.[8]
-
Handling: Always handle nitromethane within a chemical fume hood with proper ventilation.[8] Use non-sparking tools and ensure all equipment is electrically grounded and bonded to prevent static discharge.[10][11] Avoid heat, sparks, and open flames.[10][12]
-
PPE: Wear a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene, butyl).[8] Disposable nitrile gloves are not sufficient.[8]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials.[8][11]
-
-
Cyclobutanone (C₄H₆O): A flammable liquid. Standard safe handling procedures for volatile organic ketones should be followed. Keep away from ignition sources.
-
Base (e.g., Sodium Hydroxide): Corrosive. Avoid contact with skin and eyes by wearing appropriate gloves and safety goggles.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. Quantities can be adjusted as needed, maintaining the specified molar ratios.
Materials and Equipment
-
Reagents: Cyclobutanone, Nitromethane, Sodium Hydroxide (NaOH), Dichloromethane (DCM), Ethyl Acetate (EtOAc), saturated aqueous Ammonium Chloride (NH₄Cl), saturated aqueous Sodium Chloride (brine), Anhydrous Magnesium Sulfate (MgSO₄), and Silica Gel.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware, and column chromatography setup.
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.40 g, 20.0 mmol, 1.0 equiv) and dissolve it in 20 mL of dichloromethane (DCM). Cool the flask in an ice-water bath to 0°C with stirring.
-
Reagent Addition: Add nitromethane (1.83 g, 30.0 mmol, 1.5 equiv) to the solution. Prepare a solution of sodium hydroxide (0.16 g, 4.0 mmol, 0.2 equiv) in 5 mL of water. Add the NaOH solution dropwise to the stirred reaction mixture over 15 minutes, ensuring the internal temperature does not exceed 10°C. Causality Note: Slow, controlled addition of the base is critical to manage the reaction exotherm and prevent the formation of shock-sensitive nitromethane salts.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Workup: Upon completion, cool the mixture back to 0°C and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.
-
Washing: Combine all organic layers and wash with 20 mL of saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford pure this compound.
Data Presentation and Characterization
Table of Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| Cyclobutanone | C₄H₆O | 70.09 | 1.40 | 20.0 | 1.0 |
| Nitromethane | CH₃NO₂ | 61.04 | 1.83 | 30.0 | 1.5 |
| Sodium Hydroxide | NaOH | 40.00 | 0.16 | 4.0 | 0.2 |
Product Characterization Data
The identity and purity of the synthesized this compound (CAS: 344329-87-9) should be confirmed using standard analytical techniques.[13]
| Property | Data |
| Molecular Formula | C₅H₉NO₃[13] |
| Molecular Weight | 131.13 g/mol [13] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 4.5-4.6 (s, 2H, -CH₂ NO₂), 2.5-2.7 (br s, 1H, -OH ), 2.1-2.4 (m, 4H, cyclobutane -CH₂ -), 1.8-2.0 (m, 2H, cyclobutane -CH₂ -) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 82-84 (-C H₂NO₂), 72-74 (-C -OH), 35-37 (cyclobutane C H₂), 12-14 (cyclobutane C H₂) |
| IR (thin film, cm⁻¹) | Predicted ν: 3400 (br, O-H), 2960 (C-H), 1550 (asym, N-O), 1380 (sym, N-O) |
Discussion and Field Insights
-
Choice of Base: While NaOH is effective, other bases such as potassium hydroxide, triethylamine (Et₃N), or potassium carbonate can also be employed.[6] The use of only a catalytic amount of base is often sufficient, as the alkoxide product is basic enough to deprotonate another molecule of nitromethane, regenerating the catalyst.[3][7] Using smaller amounts of base can also minimize side reactions.[3]
-
Solvent Effects: The reaction can be performed in various solvents, including alcohols (EtOH), chlorinated solvents (DCM), or even aqueous media.[6][14][15] The choice of solvent can influence reaction rates and selectivity.
-
Side Reactions: The primary potential side reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene, particularly if excess base or heat is applied. The retro-Henry reaction, where the product reverts to the starting materials, is also possible as all steps are reversible.[1][15]
-
Synthetic Utility: The product, this compound, is a versatile intermediate. The nitro group can be reduced to an amine, yielding a valuable β-amino alcohol, or it can be converted to other functional groups, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals.[1][5]
Conclusion
The Henry nitroaldol reaction provides an effective and direct pathway for the and nitromethane. Success hinges on a clear understanding of the reaction mechanism, meticulous control of reaction conditions—particularly temperature and the rate of base addition—and stringent adherence to safety protocols for handling nitromethane. The resulting β-nitro alcohol is a valuable intermediate, offering multiple avenues for further chemical transformations.
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Introduction: The Strategic Value of Strained Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 1-(Nitromethyl)cyclobutanol: Synthesis, Structure, and Application Potential
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, strained carbocyclic systems, particularly the cyclobutane motif, have emerged as powerful tools for drug design. The unique puckered three-dimensional structure of the cyclobutane ring offers a compelling alternative to more conventional, planar scaffolds.[1] Its incorporation into drug candidates can lead to significant improvements in metabolic stability, conformational restriction of flexible side chains to enhance receptor binding, and the precise spatial projection of key pharmacophore groups.[1]
This guide focuses on this compound, a bifunctional molecule that marries the strategic advantages of the cyclobutane core with the versatile reactivity of the alcohol and nitro functionalities. As a synthetic building block, it holds considerable potential for the development of novel therapeutics, particularly β-amino alcohols, which are prevalent in a wide array of biologically active compounds.[2][3] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into its structure, properties, synthesis, and synthetic utility.
Molecular Structure and Physicochemical Properties
This compound is a tertiary alcohol featuring a cyclobutane ring substituted with both a hydroxyl group and a nitromethyl group at the same carbon atom. The inherent ring strain of the cyclobutane scaffold dictates a non-planar, puckered conformation, which minimizes eclipsing interactions between adjacent methylene protons.[4] This puckering influences the orientation of the substituents and is a key determinant of the molecule's interaction with biological targets.
Data Presentation: Physicochemical and Predicted Spectroscopic Properties
The following tables summarize the core physicochemical properties and predicted spectroscopic data, providing a foundational dataset for laboratory work.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 344329-87-9 | ChemSrc |
| Molecular Formula | C₅H₉NO₃ | ChemSrc |
| Molecular Weight | 131.13 g/mol | ChemSrc |
| Exact Mass | 131.05800 Da | ChemSrc |
| LogP (Predicted) | 0.70130 | ChemSrc |
| Hydrogen Bond Donors | 1 (from -OH) | Inferred |
| Hydrogen Bond Acceptors | 3 (from -OH, -NO₂) | Inferred |
| Topological Polar Surface Area | 66.05 Ų | ChemSrc |
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale & Notes |
| ¹H-NMR | -OH | ~2.5-4.0 ppm (broad singlet) | Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange.[1] |
| -CH ₂NO₂ | ~4.5 ppm (singlet) | Protons are alpha to a strong electron-withdrawing nitro group, resulting in a significant downfield shift. As there are no adjacent protons, a singlet is expected. | |
| Cyclobutane Protons | ~1.8-2.5 ppm (multiplets) | Complex multiplets arising from the different chemical environments of the axial and equatorial protons on the C2/C4 and C3 carbons of the puckered ring. | |
| ¹³C-NMR | C -OH | ~70-80 ppm | Quaternary carbon attached to two electronegative groups (O and C-NO₂) will be significantly deshielded. |
| -C H₂NO₂ | ~75-85 ppm | Carbon is directly attached to the electron-withdrawing nitro group. | |
| C 2 / C 4 (Ring) | ~30-40 ppm | Methylene carbons adjacent to the substituted carbon. | |
| C 3 (Ring) | ~15-20 ppm | Methylene carbon beta to the substitution site, expected to be the most upfield of the ring carbons.[4][5] | |
| IR Spectroscopy | O-H Stretch | 3200-3500 cm⁻¹ (strong, broad) | Characteristic of hydrogen-bonded alcohol.[6] |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ (medium) | Standard C-H stretches for the methylene groups. | |
| N-O Stretch (Asymmetric) | 1540-1560 cm⁻¹ (strong) | Characteristic strong absorption for aliphatic nitro compounds. | |
| N-O Stretch (Symmetric) | 1370-1390 cm⁻¹ (medium) | The second characteristic absorption for the nitro group. | |
| C-O Stretch | 1050-1150 cm⁻¹ (medium) | C-O stretch for a tertiary alcohol.[6] |
Synthesis of this compound: The Henry Reaction
The most direct and logical pathway for the synthesis of this compound is the base-catalyzed Henry (or nitroaldol) reaction.[3] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a nitronate anion, generated from nitromethane, to the electrophilic carbonyl carbon of cyclobutanone.[7][8]
Causality in Experimental Design
The choice of base is critical. A moderately strong base is required to deprotonate nitromethane (pKa ~10 in water), but a very strong base or high temperatures can promote the reverse (retro-Henry) reaction or lead to dehydration byproducts.[2][3] While alkali metal hydroxides or carbonates can be used, organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often provide milder conditions and better solubility in organic solvents. The reaction is typically quenched with a weak acid to neutralize the base and protonate the intermediate alkoxide, preventing the retro-Henry reaction during workup.[8] It is noteworthy that ketones are generally less reactive than aldehydes in the Henry reaction, which may necessitate slightly longer reaction times or a more potent catalytic system.[9]
Caption: High-level overview of the Henry reaction synthesis pathway.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative procedure based on established methods for the Henry reaction and should be adapted and optimized as necessary.
Reagents & Equipment:
-
Cyclobutanone
-
Nitromethane
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Methanol or Ethanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 eq). Dissolve it in a minimal amount of methanol or ethanol.
-
Addition of Reagents: Add nitromethane (2.0-3.0 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Initiation: Slowly add the base (e.g., TEA, 1.2 eq) dropwise to the stirred solution over 15 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of cyclobutanone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution until the pH is approximately neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Table 2 (¹H-NMR, ¹³C-NMR, IR) and mass spectrometry. The absence of the ketone C=O stretch (~1780 cm⁻¹ for cyclobutanone) in the IR spectrum and the appearance of the broad O-H stretch are primary indicators of a successful reaction.
Chemical Reactivity and Synthetic Utility in Drug Development
The true value of this compound lies in its potential for subsequent chemical transformations. The two functional groups offer orthogonal reactivity, enabling selective manipulation to build more complex molecular scaffolds.
The Gateway to β-Amino Alcohols: Nitro Group Reduction
The most significant transformation for drug discovery purposes is the reduction of the nitro group to a primary amine.[2][3] This conversion yields 1-(Aminomethyl)cyclobutanol, a valuable 1,2-amino alcohol. This structural motif is a cornerstone in many pharmaceutical agents due to its ability to form key hydrogen bonds and salt bridges with biological targets.
Common Reduction Protocols:
-
Catalytic Hydrogenation: This is often the cleanest method. The nitro compound is dissolved in a solvent like methanol or ethanol and subjected to hydrogen gas (from balloon pressure to 50 psi) in the presence of a catalyst such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel.[10]
-
Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl).[10] This method is often high-yielding but may require more rigorous purification.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate with a Pd/C catalyst can be a safer and more convenient alternative to using hydrogen gas.[8]
Caption: Synthetic utility workflow from precursor to potential API.
Other Potential Reactions
-
Dehydration: Under acidic conditions, the tertiary alcohol can be eliminated to form (nitromethylene)cyclobutane, a nitroalkene. Nitroalkenes are potent Michael acceptors, opening up another avenue for C-C bond formation.[3]
-
Oxidation: While oxidation of the tertiary alcohol is not possible, the nitroalkane itself can undergo the Nef reaction under specific basic, then acidic, conditions to yield the parent ketone, cyclobutanone. This represents a potential deprotection strategy if the nitromethyl group were used as a masked carbonyl.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicology data for this compound is not available, a robust safety assessment can be constructed based on its constituent functional groups.
-
Cyclobutanol Analogs: Cyclobutanol itself is a flammable liquid.[11] Appropriate measures, such as working in a well-ventilated fume hood away from ignition sources and using grounded equipment, are essential.[11]
-
Nitroalkanes: Aliphatic nitro compounds should be handled with care. While nitromethane itself requires significant activation to be explosive, nitro compounds as a class are energetically rich. Avoid heating neat samples to high temperatures and be mindful of potential incompatibilities.
-
General Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.
Conclusion
This compound represents more than just a simple chemical compound; it is a strategically designed building block for modern medicinal chemistry. Its synthesis via the reliable Henry reaction is straightforward, and its true potential is unlocked through the selective reduction of its nitro group to furnish a valuable β-amino alcohol scaffold. The inherent conformational constraints of the cyclobutane ring provide a unique three-dimensional framework that can be exploited to enhance the pharmacological profile of drug candidates. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile intermediate in the pursuit of next-generation therapeutics.
References
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Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1874. MDPI. Retrieved from [Link]
-
Quigley, C. (2018, October 14). Henry Reaction (Nitroaldol reaction). YouTube. Retrieved from [Link]
-
Cantillo, D., et al. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Wikipedia. Retrieved from [Link]
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Paquette, M. A., et al. (2016). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science, 57(13), 5340-5347. NIH. Retrieved from [Link]
-
Angelini, T., et al. (2014). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Green Chemistry Letters and Reviews, 7(1), 11-17. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane. Doc Brown's Chemistry. Retrieved from [Link]
-
da Silva, G. V. J., et al. (2014). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 25(12), 2337-2346. SciELO. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Retrieved from [Link]
-
da Silva, G. V. J., et al. (2014). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. Journal of the Brazilian Chemical Society, 25(12). SciELO. Retrieved from [Link]
-
Luzzio, F. A. (2001). Reduction of Nitro-Substituted Tertiary Alkanes. Current Organic Chemistry, 5(8), 837-865. Retrieved from [Link]
-
RSC Publishing. (n.d.). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. Retrieved from [Link]
-
The Chemistry Translator. (2014, December 30). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Henry reaction of different aromatic aldehydes with nitromethane. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
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Ferrando, A., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. The Journal of Organic Chemistry, 80(22), 11496-11503. ResearchGate. Retrieved from [Link]
-
Feng, X., et al. (2007). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, 72(25), 9729-9732. ACS Publications. Retrieved from [Link]
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Eisenstein, O., et al. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science, 3(8), 864-871. ACS Publications. Retrieved from [Link]
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NCERT. (n.d.). Amines. NCERT. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Nitromethyl)cyclobutanol (CAS 344329-87-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Nitromethyl)cyclobutanol, identified by CAS number 344329-87-9, is a key chemical intermediate with significant potential in the pharmaceutical industry. Its unique structure, featuring a strained cyclobutane ring coupled with a nitroalkane functional group, makes it a valuable building block for the synthesis of complex molecular architectures. The incorporation of the cyclobutane moiety is a recognized strategy in medicinal chemistry to introduce three-dimensionality into drug candidates, which can lead to improved metabolic stability and better binding affinity to biological targets.[1] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, along with a list of known suppliers.
Chemical Properties and Identification
| Property | Value | Source |
| CAS Number | 344329-87-9 | [2][3] |
| Molecular Formula | C₅H₉NO₃ | [2][3] |
| Molecular Weight | 131.13 g/mol | [2][3] |
| Appearance | Solid or liquid | [4] |
| Purity | ≥95% (as offered by suppliers) | [4] |
Note: Properties such as boiling point, melting point, and density have not been found in the searched literature for this specific compound. Nitroalkanes generally exhibit high polarity and have higher boiling points compared to hydrocarbons of similar molecular weight.[4] Alcohols also have elevated boiling points due to hydrogen bonding.[5] The combination of these two functional groups in this compound suggests a relatively high boiling point and potential solubility in polar organic solvents.
Synthesis of this compound
The primary route for the synthesis of this compound is the Henry (or nitroaldol) reaction . This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In this case, nitromethane reacts with cyclobutanone.[2]
Reaction Scheme:
Caption: Synthesis of this compound via the Henry Reaction.
Experimental Protocol (General Procedure)
While the full experimental details from the cited patent (WO2006/28545 A2) were not accessible, a general procedure for a Henry reaction involving a ketone and nitromethane can be outlined as follows. This should be considered a representative protocol and would require optimization for specific results.
Materials:
-
Cyclobutanone
-
Nitromethane
-
A suitable base catalyst (e.g., sodium hydroxide, potassium hydroxide, triethylamine, or DBU)
-
An appropriate solvent (e.g., methanol, ethanol, or THF)
-
Acid for neutralization (e.g., hydrochloric acid)
-
Solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve cyclobutanone in the chosen solvent.
-
Addition of Nitromethane: Add an equimolar amount or a slight excess of nitromethane to the solution.
-
Base Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the base catalyst to the stirred solution. The reaction is often exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the base.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel or by distillation under reduced pressure.
Applications in Pharmaceutical Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The nitro group can be readily transformed into a variety of other functional groups, most notably an amine, which is a key pharmacophore in many active pharmaceutical ingredients (APIs).
Downstream Synthesis Pathway:
Sources
Spectroscopic Data of 1-(Nitromethyl)cyclobutanol: A Theoretical and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-(Nitromethyl)cyclobutanol
This compound is a fascinating small molecule that incorporates a strained cyclobutane ring, a tertiary alcohol, and a nitro group. Each of these functionalities imparts unique chemical properties and potential biological activities, making it a target of interest in medicinal chemistry and materials science. The cyclobutane motif is increasingly recognized as a valuable component in drug design, offering a three-dimensional scaffold that can enhance metabolic stability and binding affinity. The nitroalkane and alcohol groups provide versatile handles for further synthetic transformations.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis, enabling unambiguous structure elucidation and purity assessment. This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, empowering researchers to confidently identify this molecule.
Predicted Spectroscopic Data and Interpretation
The synthesis of this compound is anticipated via a Henry (nitroaldol) reaction between cyclobutanone and nitromethane.[1][2][3] The resulting structure, with its distinct chemical environments, is expected to yield a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the hydroxyl and nitro groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~4.5 | Singlet | 2H | -CH ₂NO₂ | Protons on the carbon adjacent to the strongly electron-withdrawing nitro group are significantly deshielded. |
| b | ~2.5 - 2.0 | Multiplet | 4H | Cyclobutane -CH ₂- (adjacent to C-OH) | These protons are deshielded by the adjacent hydroxyl group. The multiplicity will be complex due to coupling with other cyclobutane protons. |
| c | ~2.0 - 1.6 | Multiplet | 2H | Cyclobutane -CH ₂- (beta to C-OH) | These protons are in a more shielded environment compared to those adjacent to the quaternary carbon. |
| d | ~3.0 - 4.0 | Broad Singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad signal due to hydrogen bonding. |
Diagram 1: Proposed ¹H NMR Assignment for this compound
A generalized workflow for obtaining the IR spectrum of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 131.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 131 | [C₅H₉NO₃]⁺ | Molecular Ion (M⁺) - may be of low abundance. |
| 114 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 85 | [M - NO₂]⁺ | Loss of the nitro group. |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage with loss of the nitromethyl radical. |
| 57 | [C₄H₉]⁺ | Loss of the nitromethyl and hydroxyl groups. |
Sources
The Strategic Utility of 1-(Nitromethyl)cyclobutanol: A Gateway to Novel Spirocyclic and Functionalized Scaffolds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quest for novel molecular architectures with enhanced pharmacological properties is a driving force in modern drug discovery. Within this landscape, strained ring systems, such as cyclobutanes, offer unique three-dimensional frameworks that can impart desirable characteristics like metabolic stability and conformational rigidity.[1][2] This guide focuses on the synthetic potential of a versatile and underutilized building block: 1-(nitromethyl)cyclobutanol. By leveraging the dual reactivity of its hydroxyl and nitro functionalities, this precursor opens avenues to a diverse array of complex molecules, most notably spirocyclic compounds. This document provides a comprehensive overview of the synthesis, key transformations, and strategic applications of this compound, offering field-proven insights and detailed protocols to empower researchers in the development of next-generation therapeutics.
The Architectural Advantage of the Cyclobutane Motif
The cyclobutane ring, though less common than its five- and six-membered counterparts, presents a compelling structural motif for medicinal chemistry. Its inherent ring strain and puckered conformation provide a rigid scaffold that can precisely orient substituents in three-dimensional space.[1] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of cyclobutane moieties has been shown to improve metabolic stability by blocking sites susceptible to enzymatic degradation.[3][4] The unique spirocyclic arrangements possible with cyclobutane derivatives are of particular interest, as they introduce a high degree of structural novelty and complexity, which are often correlated with new biological activities.[3]
Synthesis of the Precursor: this compound
The cornerstone of this synthetic platform is the efficient construction of this compound. The most direct and atom-economical approach is the Henry (nitroaldol) reaction , a classic carbon-carbon bond-forming transformation.[5][6] This reaction involves the base-catalyzed addition of a nitroalkane to a ketone or aldehyde.[7]
Causality Behind Experimental Choices
The selection of a suitable base is critical to the success of the Henry reaction. A moderately strong base is required to deprotonate the α-carbon of nitromethane, forming the nucleophilic nitronate anion.[7] However, overly strong bases or elevated temperatures can promote side reactions, such as self-condensation of the ketone or dehydration of the product. Common bases employed include alkali metal hydroxides, alkoxides, and organic amines. The choice of solvent is also important, with polar protic solvents like ethanol or methanol often being used to facilitate the dissolution of the reactants and the base.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Cyclobutanone
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclobutanone (1.0 eq) and nitromethane (1.5 eq) in methanol (5 mL/mmol of cyclobutanone).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 eq) in methanol dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Neutralize the reaction mixture by the slow addition of 1M HCl until a pH of ~7 is reached.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be purified by column chromatography on silica gel.
-
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Cyclobutanone | 1.0 | 70.09 |
| Nitromethane | 1.5 | 61.04 |
| Sodium Hydroxide | 1.1 | 40.00 |
Note: This is a generalized protocol. Optimization of reaction conditions may be necessary to achieve maximum yield.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Signals corresponding to the cyclobutane ring protons.
-
A singlet for the methylene protons adjacent to the nitro group.
-
A broad singlet for the hydroxyl proton.
-
-
¹³C NMR:
-
A quaternary carbon signal for the spiro center.
-
Signals for the cyclobutane methylene carbons.
-
A signal for the methylene carbon attached to the nitro group.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch.
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.
-
Key Transformations of this compound
The synthetic utility of this compound lies in the selective manipulation of its two functional groups, the hydroxyl and the nitro group. This dual reactivity allows for a variety of transformations, leading to a wide range of novel compounds.
Caption: Simplified workflow of the Nef reaction.
Applications in Drug Discovery and Development
The novel scaffolds accessible from this compound hold significant promise for drug discovery. The rigid, three-dimensional nature of spirocyclic compounds can lead to improved target engagement and selectivity. Furthermore, the introduction of the cyclobutane motif can enhance pharmacokinetic properties, such as metabolic stability.
The derivatives of this compound, including the amino alcohol and keto-alcohol, are versatile handles for the introduction of further diversity. For example, the amino group can be functionalized to introduce various pharmacophoric elements, while the ketone can be used in a range of carbonyl-based C-C bond-forming reactions. The exploration of these synthetic avenues is a fertile ground for the discovery of new bioactive molecules.
Conclusion
This compound is a highly valuable, yet underexplored, building block in organic synthesis. Its straightforward preparation via the Henry reaction, combined with the versatile reactivity of its hydroxyl and nitro groups, provides a powerful platform for the construction of novel and complex molecular architectures. The ability to readily access spirocyclic frameworks and other functionalized cyclobutane derivatives makes this precursor a compelling starting point for the development of new therapeutic agents. This guide has provided the foundational knowledge and practical protocols to encourage the broader adoption and exploration of this compound in the scientific community.
References
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Henry Reaction. SynArchive. (n.d.). Retrieved from [Link]
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Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. (2018). Retrieved from [Link]
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Nef reaction – Knowledge and References. Taylor & Francis. (n.d.). Retrieved from [Link]
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Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. National Institutes of Health. (n.d.). Retrieved from [Link]
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Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. (2023). Retrieved from [Link]
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Diastereoselective Sonochemical Synthesis of Spirocyclopropaneoxindoles and Evaluation of Their Antioxidant and Cytotoxic Activities. PubMed. (n.d.). Retrieved from [Link]
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Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. National Institutes of Health. (n.d.). Retrieved from [Link]
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A convenient synthesis of γ-functionalized cyclopentenones. Beilstein Journals. (2005). Retrieved from [Link]
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Studies on the synthesis of cyclobutane-containing strained natural products: Methodologies and the total synthesis of (+)-acanthodoral and (+)-kelsoene. ResearchGate. (2004). Retrieved from [Link]
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Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. (n.d.). Retrieved from [Link]
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Design, synthesis, and biological evaluation of nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives as novel glutathione peroxidase 4/mouse double minute 2 dual inhibitors that inhibit breast adenocarcinoma cell proliferation. PubMed. (2021). Retrieved from [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. (2024). Retrieved from [Link]
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Pharmacological Evaluation and Spiro Compounds. ResearchGate. (n.d.). Retrieved from [Link]
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Syntheses and medicinal chemistry of spiro heterocyclic steroids. National Institutes of Health. (n.d.). Retrieved from [Link]
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Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. National Institutes of Health. (n.d.). Retrieved from [Link]
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Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Henry reaction. Wikipedia. (n.d.). Retrieved from [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. (n.d.). Retrieved from [Link]
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A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Chemistry Portal. (2012). Retrieved from [Link]
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Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Nef Reaction Mechanism | Organic Chemistry. YouTube. (2021). Retrieved from [Link]
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Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. (2023). Retrieved from [Link]
-
Reduction of nitro compounds. Wikipedia. (n.d.). Retrieved from [Link]
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ChemInform Abstract: Metal‐Promoted Cyclization. Part 24. Synthesis of Cyclopentanol Derivatives via Palladium‐Catalyzed Cyclic Allylmetalation‐Dehydrometalation. Sci-Hub. (1989). Retrieved from [Link]
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Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. (2018). Retrieved from [Link]
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Nef reaction. Wikipedia. (n.d.). Retrieved from [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. National Institutes of Health. (2024). Retrieved from [Link]
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Nitro Reduction. Common Conditions. (n.d.). Retrieved from [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. (n.d.). Retrieved from [Link]
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Henry reaction resubmission. OSTI.GOV. (n.d.). Retrieved from [Link]
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Progress in the Synthesis of Cyclobutenones. ResearchGate. (n.d.). Retrieved from [Link]
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Transition-metal-free oxidative cyclization reaction of enynals to access pyrane-2-one derivatives. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. (2023). Retrieved from [Link]
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The Cyclobutyl Nitromethyl Group: A Strained Synthon with Untapped Potential in Organic Synthesis and Drug Discovery
Abstract
The confluence of the unique stereoelectronic properties of the cyclobutane ring and the versatile reactivity of the nitromethyl group presents a compelling, yet underexplored, synthetic platform. This in-depth technical guide provides a comprehensive exploration of the reactivity of the nitromethyl group appended to a cyclobutane core. Directed at researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of reactions. It delves into the causal relationships between the inherent ring strain of the cyclobutane moiety and the reactivity of the nitromethyl group, offering field-proven insights and predictive analysis for synthetic planning. Through a detailed examination of key transformations including the Nef reaction, Henry reaction, Michael addition, and reduction, this guide aims to equip the reader with the foundational knowledge to harness the synthetic potential of nitromethylcyclobutane derivatives in the pursuit of novel molecular architectures and pharmacologically active agents.
Introduction: The Intriguing Dichotomy of Strain and Functionality
The cyclobutane ring, a four-membered carbocycle, has long captivated the interest of organic chemists. Its significant ring strain, a composite of angle and torsional strain, renders it a high-energy motif prone to a variety of ring-opening and rearrangement reactions.[1] This inherent reactivity, however, is counterbalanced by a surprising kinetic stability under many conditions, allowing for its incorporation as a unique structural scaffold.[1] The puckered conformation of the cyclobutane ring introduces distinct axial and equatorial positions for its substituents, profoundly influencing the stereochemical course of reactions at adjacent centers.[2][3]
Juxtaposed with this strained ring system is the nitromethyl group (-CH₂NO₂), a versatile functional handle in organic synthesis. The electron-withdrawing nature of the nitro group imparts significant acidity to the α-protons, facilitating the formation of a nucleophilic nitronate anion. This anion can participate in a host of carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be transformed into a variety of other functional groups, most notably amines and carbonyls, rendering it a valuable synthetic chameleon.[4]
The marriage of these two entities in nitromethylcyclobutane creates a substrate of significant synthetic interest. The steric bulk and unique electronic properties of the cyclobutane ring are poised to exert a profound influence on the accessibility and reactivity of the nitromethyl group. This guide will dissect this interplay, providing a framework for predicting and controlling the outcomes of key chemical transformations.
Synthesis of Nitromethylcyclobutane Derivatives
The successful exploration of the reactivity of the nitromethylcyclobutane core is predicated on its efficient synthesis. While a multitude of methods exist for the construction of cyclobutane rings, the introduction of the nitromethyl group can be achieved through several reliable strategies.[1][5]
Nucleophilic Substitution Approach
A straightforward and widely applicable method involves the nucleophilic substitution of a suitable cyclobutyl halide or sulfonate with a nitromethane anion (nitronate).
-
Substrate: Cyclobutylmethyl bromide or tosylate.
-
Reagent: Sodium or lithium salt of nitromethane.
-
Solvent: Aprotic polar solvents such as DMF or DMSO are typically employed to enhance the nucleophilicity of the nitronate.
Exemplary Protocol: Synthesis of (Nitromethyl)cyclobutane
-
To a solution of nitromethane (2.0 eq.) in anhydrous DMF at 0 °C, add sodium hydride (1.9 eq., 60% dispersion in mineral oil) portionwise.
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the nitronate.
-
Cool the reaction mixture back to 0 °C and add a solution of cyclobutylmethyl bromide (1.0 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (nitromethyl)cyclobutane.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of nitromethane without competing side reactions. An aprotic polar solvent stabilizes the resulting nitronate and facilitates the SN2 reaction.
Radical Nitromethylation
For more complex cyclobutane scaffolds, radical-based methods can offer a powerful alternative for the introduction of the nitromethyl group.
Caption: General workflow for radical nitromethylation of a cyclobutane derivative.
Key Transformations of the Cyclobutyl Nitromethyl Group
The reactivity of the nitromethyl group on the cyclobutane ring is a delicate balance of its inherent electronic properties and the steric and strain effects imposed by the four-membered ring.
The Nef Reaction: Unmasking the Carbonyl
The Nef reaction is a cornerstone transformation of primary and secondary nitroalkanes, converting them into the corresponding aldehydes or ketones under acidic conditions.[6][7] For (nitromethyl)cyclobutane, this reaction provides a direct route to cyclobutanecarboxaldehyde.
Mechanism and the Influence of the Cyclobutane Ring:
The classical Nef reaction proceeds through the formation of a nitronate salt, followed by protonation to a nitronic acid and subsequent hydrolysis to the carbonyl compound and nitrous oxide.[7] The puckered nature of the cyclobutane ring can influence the stability and reactivity of the nitronic acid intermediate. The steric hindrance around the reaction center may necessitate more forcing conditions compared to unhindered nitroalkanes.
Caption: Mechanistic pathway of the Nef reaction for (nitromethyl)cyclobutane.
Exemplary Protocol: Nef Reaction of (Nitromethyl)cyclobutane
-
To a solution of (nitromethyl)cyclobutane (1.0 eq.) in methanol, add a solution of sodium methoxide (1.1 eq.) in methanol at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the nitronate salt.
-
Pour the solution of the nitronate salt slowly into a vigorously stirred solution of 4M sulfuric acid at -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure to obtain crude cyclobutanecarboxaldehyde.
Self-Validating System: The success of the Nef reaction is often indicated by the evolution of gas (nitrous oxide). The formation of the desired aldehyde can be confirmed by spectroscopic methods (¹H NMR, IR) and derivatization (e.g., formation of a 2,4-dinitrophenylhydrazone).
The Henry (Nitroaldol) Reaction: Forging C-C Bonds
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[8][9] This reaction is a powerful tool for extending the carbon skeleton of nitromethylcyclobutane.
Stereochemical Considerations:
The puckered conformation of the cyclobutane ring can lead to diastereoselectivity in the Henry reaction. The approaching aldehyde will likely favor the less sterically hindered face of the nitronate intermediate. The choice of base and reaction conditions can significantly influence the diastereomeric ratio of the product.[10]
| Aldehyde | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | DBU | THF | -78 to rt | (Inferred) Likely moderate to good | (Inferred) Moderate |
| Isobutyraldehyde | TBAF | THF | -78 | (Inferred) Potentially high | (Inferred) Moderate |
| Acetaldehyde | KOtBu | t-BuOH | 0 | (Inferred) Lower | (Inferred) Moderate |
Exemplary Protocol: Diastereoselective Henry Reaction
-
To a solution of (nitromethyl)cyclobutane (1.2 eq.) and benzaldehyde (1.0 eq.) in anhydrous THF at -78 °C, add DBU (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to separate the diastereomers and obtain the desired β-nitro alcohol.
The Michael Addition: Conjugate Acylation
The nitronate derived from nitromethylcyclobutane can act as a soft nucleophile in a Michael addition to α,β-unsaturated carbonyl compounds.[11] This 1,4-conjugate addition is a valuable method for the formation of γ-nitro ketones and related structures.
Reactivity and Steric Hindrance:
The steric bulk of the cyclobutyl group can be expected to slow down the rate of the Michael addition compared to less hindered nitroalkanes. The choice of a strong, non-nucleophilic base and appropriate reaction conditions is crucial to favor the conjugate addition over other potential side reactions.[12]
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Stability and Storage of 1-(Nitromethyl)cyclobutanol: A Technical Guide for Researchers
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Nitromethyl)cyclobutanol. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures, namely cyclobutanol and nitroalkanes, alongside fundamental principles of chemical stability. The recommendations herein are intended to provide a robust framework for the safe handling, storage, and preservation of the integrity of this compound in a research and development setting.
Physicochemical Properties and Inferred Stability Profile
This compound is a unique molecule incorporating a strained cyclobutane ring, a tertiary alcohol, and a primary nitroalkane. Understanding the inherent reactivity of these functional groups is paramount to predicting its stability and potential degradation pathways.
The cyclobutane ring contributes significant ring strain to the molecule. Unlike the more stable cyclopentane and cyclohexane rings, the bond angles in cyclobutane deviate considerably from the ideal 109.5° for sp³ hybridized carbons, making it more susceptible to ring-opening reactions under certain conditions.[1][2][3] The ring is not planar and puckers to alleviate some torsional strain.[1][2]
The tertiary alcohol functionality can undergo dehydration, especially under acidic conditions and at elevated temperatures, to form an alkene. However, the stability of the resulting carbocation on the cyclobutane ring will influence the propensity of this reaction.
The nitroalkane group is a strong electron-withdrawing group, which can influence the reactivity of the rest of the molecule. Nitroalkanes can be reduced to amines and may exhibit instability in the presence of strong bases or high temperatures.[4][5]
Potential Degradation Pathways
Based on the functional groups present in this compound, several potential degradation pathways can be postulated. The following diagram illustrates a simplified overview of these potential reactions.
Caption: Postulated degradation pathways for this compound.
It is crucial for researchers to be aware of these potential transformations to design experiments and storage conditions that maintain the compound's integrity.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended. These are based on best practices for handling reactive and potentially unstable chemical compounds.[6][7]
Storage Conditions
Proper storage is the most critical factor in preserving the quality of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions, such as dehydration and ring-opening.[8][9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent potential oxidation. |
| Light | Protect from light; store in an amber vial or a dark location | To prevent potential photodegradation. |
| Container | Tightly sealed, non-reactive containers (e.g., glass) | To prevent contamination and reaction with container materials.[8][9][10] |
Handling Procedures
Safe and appropriate handling procedures are essential to maintain the integrity of the compound and ensure researcher safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may promote degradation.[11]
-
Heat and Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10][11] The parent compound, cyclobutanol, is a highly flammable liquid.[8][9][10][11][12]
-
Static Discharge: Take precautionary measures against static discharge.[9][11]
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a series of forced degradation studies can be performed. The following are example protocols that can be adapted for this purpose.
Thermal Stress Study
Objective: To assess the stability of the compound at elevated temperatures.
Protocol:
-
Accurately weigh a sample of this compound into a clean, inert vial.
-
Place the vial in an oven at a controlled temperature (e.g., 40°C or 60°C).
-
At specified time points (e.g., 1, 3, 7, and 14 days), remove an aliquot of the sample.
-
Dissolve the aliquot in a suitable solvent and analyze by a validated analytical method (e.g., HPLC, GC-MS) to determine the purity and identify any degradation products.
Photostability Study
Objective: To evaluate the compound's sensitivity to light.
Protocol:
-
Prepare two solutions of this compound in a suitable solvent.
-
Wrap one vial in aluminum foil to serve as a dark control.
-
Expose the unwrapped vial to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).
-
At specified time points, analyze aliquots from both the exposed and control samples by a validated analytical method.
The following diagram illustrates a general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Conclusion
References
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Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 459-475. [Link]
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1-(Nitromethyl)cyclobutanol: A Versatile Synthon for Modern Organic Chemistry and Drug Discovery
Executive Summary
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer compelling advantages in drug design, including enhanced metabolic stability, improved solubility, and precise conformational restriction of pharmacophoric elements.[1][2] This guide focuses on 1-(nitromethyl)cyclobutanol, a readily accessible and highly versatile building block that serves as a gateway to a diverse array of functionalized cyclobutane derivatives. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to provide researchers, chemists, and drug development professionals with a comprehensive technical overview of the potential applications of this powerful intermediate. We will explore its synthesis and subsequent transformations—including nitro group reduction, the Nef reaction, dehydration to nitroalkenes, and strategic ring-opening reactions—that unlock novel chemical space for the development of next-generation therapeutics and complex organic molecules.
Part 1: The Strategic Value of the Cyclobutane Moiety in Drug Development
The incorporation of small, strained rings into drug candidates is a deliberate strategy to optimize pharmacokinetic and pharmacodynamic properties.[3] Unlike more flexible aliphatic chains or larger rings, the cyclobutane unit imparts a high degree of conformational rigidity.[4] This puckered, three-dimensional structure can lock a molecule into its most active conformation, enhancing binding affinity and selectivity for its biological target.[4][5]
Furthermore, the replacement of metabolically vulnerable groups (like gem-dimethyl or isopropyl moieties) with a cyclobutane ring can significantly improve a drug's metabolic stability, reducing clearance rates and prolonging its therapeutic effect.[4] Notable examples of marketed drugs containing this scaffold, such as the hepatitis C protease inhibitor Boceprevir and the cancer therapeutic Carboplatin, underscore the clinical significance of this structural motif.[5] The inherent stability and unique stereoelectronic properties of the cyclobutane ring make it an invaluable tool for navigating the complex challenges of modern drug discovery.[1][2]
Part 2: Synthesis of the Core Scaffold: this compound
The primary and most efficient route to this compound is the Henry (or nitroaldol) reaction .[6] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[7][8] In this case, cyclobutanone is reacted with nitromethane in the presence of a base.
The causality behind this choice is twofold:
-
Atom Economy and Accessibility: Both cyclobutanone and nitromethane are commercially available and relatively inexpensive starting materials.[9]
-
Robustness and Predictability: The Henry reaction is well-understood and highly reliable.[10] The mechanism begins with the deprotonation of nitromethane by a base to form a resonance-stabilized nitronate anion. This potent carbon nucleophile then attacks the electrophilic carbonyl carbon of cyclobutanone. A subsequent protonation step yields the target β-nitro alcohol, this compound.[6][8]
Caption: Synthesis of this compound via the Henry Reaction.
Experimental Protocol: Synthesis via Henry Reaction
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), add cyclobutanone (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent such as ethanol or THF.
-
Cooling: Cool the mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and prevent side reactions.
-
Base Addition: Slowly add a catalytic amount of a base, such as triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU) (0.1-0.2 eq), dropwise. The choice of a non-nucleophilic organic base minimizes competing pathways.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
| Parameter | Condition | Rationale |
| Solvent | Ethanol, THF | Good solubility for reactants; polar aprotic (THF) or protic (EtOH). |
| Base | Et₃N, DBU | Catalytic, non-nucleophilic; effectively deprotonates nitromethane. |
| Temperature | 0 °C to RT | Controls exothermicity and improves selectivity. |
| Typical Yield | 70-90% | The reaction is generally efficient and high-yielding. |
Part 3: Synthetic Diversification Pathways
This compound is not an endpoint but a versatile hub for accessing a wide range of valuable derivatives. The presence of both a hydroxyl and a nitro group provides orthogonal chemical handles for selective modification.
Caption: Key Synthetic Transformations of this compound.
Access to Cyclobutane β-Amino Alcohols via Nitro Group Reduction
The reduction of the nitro group to a primary amine is one of the most powerful transformations of this scaffold. It provides direct access to 1-(aminomethyl)cyclobutanol, a valuable β-amino alcohol. These motifs are prevalent in pharmaceuticals and serve as crucial chiral ligands and synthetic intermediates.[11]
Causality of Method Selection:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) catalyst is a clean and efficient method. It avoids the use of stoichiometric metal hydrides, making it environmentally benign and scalable.
-
Chemical Reduction: Reagents like zinc (Zn) or iron (Fe) powder in acidic media (e.g., acetic acid or HCl) offer a cost-effective alternative for bench-scale synthesis.
Experimental Protocol: Nitro Group Reduction
-
Setup: In a hydrogenation vessel or a thick-walled flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Catalyst: Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of H₂ (e.g., via a balloon or a Parr hydrogenator) at room temperature.
-
Reaction: Stir vigorously to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Monitor by TLC until the starting material is consumed.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol, which can be purified further if necessary.
The Nef Reaction: Gateway to α-Hydroxy Aldehydes
The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound through acid hydrolysis of its corresponding nitronate salt.[12][13] Applying this to this compound provides access to 1-hydroxycyclobutane-1-carbaldehyde, a bifunctional molecule with significant synthetic potential.
The mechanism involves the initial formation of a nitronate salt with a base, followed by protonation to a nitronic acid.[14] Under strong acidic conditions, this intermediate is hydrolyzed to the corresponding aldehyde and nitrous oxide.[12][13] The choice to perform a Nef reaction is driven by the need to convert the stable nitro group into a more synthetically versatile carbonyl group for subsequent reactions like Wittig olefination, reductive amination, or oxidation.
Experimental Protocol: Two-Step Nef Reaction
-
Nitronate Formation: Dissolve this compound (1.0 eq) in methanol and cool to 0 °C. Add a solution of sodium methoxide (NaOMe) (1.05 eq) in methanol dropwise and stir for 1 hour to form the sodium nitronate salt.
-
Hydrolysis: In a separate flask, prepare a solution of concentrated sulfuric acid (H₂SO₄) in water at 0 °C. Pour the cold nitronate solution slowly into the vigorously stirred acid solution. The temperature must be kept low to prevent degradation.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
Workup: Neutralize the reaction carefully with a base (e.g., NaHCO₃) and extract with an organic solvent like dichloromethane.
-
Purification: Dry the organic extracts, concentrate, and purify by chromatography to isolate 1-hydroxycyclobutane-1-carbaldehyde.
Formation of (Nitromethylene)cyclobutane for Michael Additions
Dehydration of the tertiary alcohol in this compound leads to the formation of (nitromethylene)cyclobutane. This nitroalkene is a highly valuable intermediate because the electron-withdrawing nitro group strongly activates the alkene, making it an excellent Michael acceptor. This opens the door to a wide range of conjugate addition reactions for forming new C-C, C-N, C-S, and C-O bonds, dramatically expanding the synthetic utility of the cyclobutane core.
Experimental Protocol: Dehydration to a Nitroalkene
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in a dry aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Activation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. The hydroxyl group is converted into a good leaving group (mesylate).
-
Elimination: Allow the reaction to warm to room temperature. The base facilitates an E2 elimination to form the double bond.
-
Workup: Quench with water and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting nitroalkene by flash chromatography.
Harnessing Ring Strain: C-C Bond Cleavage and Ring-Opening Reactions
The ~26 kcal/mol of ring strain in cyclobutane makes it susceptible to selective ring-opening reactions, particularly when catalyzed by transition metals.[15][16] Tertiary cyclobutanols can undergo β-carbon elimination, a process where a C-C bond adjacent to the alcohol-bearing carbon is cleaved.[17] This strategy transforms the cyclic scaffold into a linear, functionalized product, often a ketone, which would be difficult to synthesize otherwise. Catalysts based on palladium, rhodium, or iridium are often employed to facilitate this C-C bond activation under relatively mild conditions.[15][17] This advanced application is a testament to the synthetic power embedded within the strained ring.
Part 4: Conclusion and Future Outlook
This compound is far more than a simple molecule; it is a strategic platform for chemical innovation. Its straightforward synthesis via the Henry reaction provides a reliable entry point to the coveted cyclobutane scaffold.[6] The true power of this synthon lies in its predictable and high-yielding transformations into key intermediates: β-amino alcohols for peptidomimetics and chiral ligands, α-hydroxy aldehydes for further functionalization, activated nitroalkenes for conjugate additions, and linear ketones via strategic ring-opening. For researchers in organic synthesis and professionals in drug development, mastering the chemistry of this compound offers a direct and versatile route to novel, three-dimensional chemical entities with significant potential to address the ongoing challenges in medicine and materials science.[18][19]
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Cuadro, N. F., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3538. Available at: [Link]
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A Technical Guide to 1-(Nitromethyl)cyclobutanol and its Analogs: Leveraging Strained Scaffolds and Nitro-Group Versatility in Modern Drug Discovery
Abstract: The convergence of unique structural motifs and versatile chemical functionalities is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of 1-(Nitromethyl)cyclobutanol, a molecule that embodies this principle by combining the conformationally rigid cyclobutane scaffold with the synthetically potent nitroalkane group. We will dissect the strategic rationale for its design, detail its synthesis via the classic Henry nitroaldol reaction, and explore the vast chemical space of its analogs. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, reactivity, and potential therapeutic applications of this promising class of compounds.
The Strategic Imperative: Why Combine Cyclobutanes and Nitroalkanes?
In the quest for novel therapeutics, medicinal chemists continually seek to "escape from flatland"—moving away from planar, aromatic structures toward more three-dimensional molecules that can offer improved pharmacological properties.[1][2] The combination of a cyclobutane ring and a nitroalkane functional group in this compound is a deliberate strategic choice aimed at achieving this goal.
The Cyclobutane Scaffold: A Constrained Advantage
The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized in drug discovery.[3][4] Its value stems from several key characteristics:
-
Conformational Rigidity: Unlike flexible alkyl chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[5] This rigidity helps to lock in specific spatial arrangements of substituents, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[3][5]
-
Metabolic Stability: The replacement of more common motifs like cyclohexyl or gem-dimethyl groups with a cyclobutane can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.[1][5]
-
Unique 3D Vectoring: The puckered structure provides unique vectors for substituents, allowing medicinal chemists to probe pockets of a target protein that are inaccessible to flatter molecules.[1][4] This has proven effective in the development of kinase and protease inhibitors.[3]
The Nitroalkane Group: A Hub of Synthetic Versatility
Nitroalkanes are exceptionally versatile building blocks in organic synthesis and drug development.[6][7] The strong electron-withdrawing nature of the nitro group activates the α-carbon, making it a potent nucleophile in C-C bond-forming reactions and a gateway to a multitude of other functional groups.[6][8]
-
Precursor to Key Pharmacophores: The nitro group can be readily transformed into other essential functionalities.[7][8][9] Most notably, its reduction yields a primary amine, a ubiquitous group in pharmaceuticals. This conversion transforms a simple nitroalcohol into a β-amino alcohol, a privileged scaffold in many bioactive molecules.
-
Bio-isostere and Pharmacophore: The nitro group itself can act as a pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[10][11] It is a key component in numerous approved drugs with activities ranging from antimicrobial to anticancer.[10][12][13] The nitro group's ability to trigger redox reactions within cells is a known mechanism for its antimicrobial and cytotoxic effects.[10][11]
The fusion of these two motifs in this compound creates a molecule that is both a rigid scaffold for presenting functional groups and a versatile intermediate for the synthesis of a diverse library of analogs.
Synthesis and Core Reactivity
The primary route to this compound and its direct analogs is the Henry reaction, also known as the nitroaldol reaction.[14][15][16]
The Henry Nitroaldol Reaction
Discovered in 1895, the Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (aldehyde or ketone).[14][17]
The reaction begins with the deprotonation of the acidic α-proton of the nitroalkane by a base, forming a resonance-stabilized nitronate anion.[15][18] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of cyclobutanone. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product, this compound.[14][18] All steps of the reaction are reversible.[14]
Diagram 1: Synthesis of this compound via the Henry Reaction
Caption: Workflow for the synthesis of the core molecule.[18][19]
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on standard Henry reaction conditions. Researchers should optimize conditions based on their specific laboratory setup and scale.
Materials:
-
Cyclobutanone (1.0 eq)
-
Nitromethane (1.5 eq)
-
Triethylamine (Et3N) (0.2 eq) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cyclobutanone and the anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Addition of Reagents: Add nitromethane to the stirred solution, followed by the slow, dropwise addition of the base catalyst (e.g., triethylamine).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyclobutanone) is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Causality: The use of a mild base and low temperature is crucial to favor the formation of the β-nitro alcohol product and prevent the common side reaction of dehydration, which would lead to the corresponding nitroalkene.[17] The aqueous workup with a mild acid like NH4Cl neutralizes the base and protonates the product alkoxide.
The Landscape of Analogs and Their Therapeutic Potential
The true power of this compound lies in its potential as a precursor to a wide array of analogs.[20] These analogs can be designed to probe structure-activity relationships (SAR) and optimize for specific therapeutic targets. The core transformations focus on the versatile nitro and alcohol functionalities.
Diagram 2: Key Analog Derivatization Pathways
Caption: Primary chemical transformations of the core scaffold.[8][14]
Analog Class 1: β-Amino Alcohols
The reduction of the nitro group to a primary amine is arguably the most significant transformation, yielding 1-(Aminomethyl)cyclobutanol. This places a critical β-amino alcohol pharmacophore onto the rigid cyclobutane scaffold.
-
Potential Applications: β-amino alcohols are present in numerous pharmaceuticals, including beta-blockers (e.g., propranolol) and antiviral agents (e.g., HIV protease inhibitors).[14] The constrained cyclobutane ring could offer novel selectivity profiles for targets like G-protein coupled receptors (GPCRs) or enzymes where precise positioning of the amine and hydroxyl groups is critical for binding.
Analog Class 2: Nitroalkenes
Dehydration of this compound leads to the formation of a conjugated nitroalkene. These are potent Michael acceptors and highly reactive intermediates.[9][21]
-
Potential Applications: Conjugated nitroalkenes are known to possess significant biological activity, including antibacterial and antifungal properties.[9][22] They can form reversible covalent adducts with nucleophilic residues (like cysteine) in proteins, making them interesting candidates for covalent inhibitors in oncology or inflammation research.
Analog Class 3: α-Nitro Ketones
Oxidation of the secondary alcohol yields an α-nitro ketone. This transformation introduces a new electrophilic center and alters the electronic properties of the molecule.
-
Potential Applications: α-nitro ketones are versatile synthetic intermediates themselves and can be used in the synthesis of complex heterocyclic structures.[6][7] Their biological activity is less explored than the other classes but offers a distinct chemical profile for screening campaigns.
Data Summary: Representative Biological Activities of Nitro Compounds
While specific data for this compound analogs is not yet prevalent in public literature, we can infer potential activity ranges from related nitro-containing molecules.
| Compound Class | Biological Activity | Representative IC50 / MIC Values | Citation |
| Nitrophenol-Triazoles | Acetylcholinesterase (AChE) Inhibition | IC50: 1.56 µM | [12] |
| Nitrophenol Derivatives | Anticancer (Caco-2 cell line) | IC50: 1.77 µM | [12] |
| Nitrated Pyrrolomycins | Antibacterial (Gram-positive/negative) | Not specified, but noted as "efficient" | [10] |
| 1-phenyl-2-nitrobutane derivatives | Antiviral (vs. Herpes Simplex Virus) | ~100-fold more active than acyclovir | [22] |
This table illustrates the therapeutic potential inherent in the nitro-functionalized scaffold, suggesting that analogs of this compound could exhibit potent activity in oncology, neurodegenerative disease, and infectious disease.
Conclusion and Future Outlook
This compound stands at the intersection of two powerful trends in medicinal chemistry: the use of strained, three-dimensional scaffolds and the exploitation of the synthetic versatility of the nitro group. While the molecule itself is a simple β-nitro alcohol, its true value is as a foundational building block. The straightforward synthesis via the Henry reaction provides access to a platform from which a multitude of analogs—β-amino alcohols, nitroalkenes, and α-nitro ketones—can be generated.
For drug development professionals, this class of compounds offers a rich, underexplored chemical space. The rigid cyclobutane core provides a unique opportunity to develop highly selective ligands for challenging biological targets, while the diverse chemistry of the nitro group allows for rapid library synthesis and SAR exploration. Future research should focus on the systematic synthesis and screening of these analogs against various target classes, particularly kinases, proteases, and GPCRs, to unlock the full therapeutic potential of this promising molecular architecture.
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An In-depth Technical Guide to the Safe Handling of 1-(Nitromethyl)cyclobutanol for Research and Development
Abstract
1-(Nitromethyl)cyclobutanol is a molecule of interest in synthetic chemistry and drug development, incorporating both a strained cyclobutane ring and an energetic nitro group. This dual functionality presents unique safety challenges that demand a thorough understanding and rigorous adherence to specialized handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, synthesized from the known hazards of its core functional motifs: cyclobutanols and nitroalkanes. It is intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety for the handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Introduction: Understanding the Hazard Profile
The chemical structure of this compound (CAS 344329-87-9) presents a convergence of hazards that must be carefully managed.[1] The cyclobutanol moiety, as seen in the parent molecule cyclobutanol, is classified as a highly flammable liquid.[2][3][4][5][6] The presence of the nitromethyl group introduces the risks associated with nitroalkanes, which are known for their potential thermal instability and explosive nature under specific conditions.[7][8] This guide is built upon the principle of proactive risk mitigation, addressing the compound's flammability, potential for energetic decomposition, and general chemical reactivity.
The inherent ring strain of the cyclobutane structure makes it a valuable synthetic intermediate, but this strain can also be a driving force for unexpected reactivity.[9][10] The combination of this strained ring with an energy-rich nitro group necessitates a cautious and well-informed approach. This document aims to provide the foundational knowledge and practical steps to handle this compound safely.
Hazard Identification and Classification
| Hazard Category | Anticipated Classification & Statement | Rationale and In-Text Citation |
| Physical Hazards | Flammable Liquid, Category 2 (H225: Highly flammable liquid and vapor) | The parent molecule, cyclobutanol, is classified as a highly flammable liquid.[2][3][4][5] The addition of the nitromethyl group is unlikely to decrease its flammability. |
| Explosive Hazard (Potential) | Nitroalkanes are known to be explosive under certain conditions of temperature, confinement, and shock.[7] The presence of impurities can lower their thermal stability.[8] | |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) | Expected to be harmful, though specific data is unavailable. General prudence dictates minimizing exposure. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[4] | |
| Serious Eye Damage/Irritation | May cause eye irritation.[2][4] | |
| Specific Target Organ Toxicity | Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive for handling this compound is to minimize all routes of exposure. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
Primary Engineering Controls
All manipulations of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and contains any potential spills or splashes. Ensure the fume hood has adequate airflow and is not cluttered to maintain its effectiveness.
Due to its high flammability, all electrical equipment used in the vicinity must be intrinsically safe or explosion-proof.[2] Sources of ignition, such as open flames, hot plates, and static discharge, are strictly prohibited in the handling area.[2][4][11]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently.
-
Body Protection: A flame-resistant laboratory coat is required.
-
Respiratory Protection: While a fume hood is the primary means of respiratory protection, a respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a potential for exposure outside of a fume hood.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to preventing incidents.
Handling Procedures
-
Grounding and Bonding: To prevent the ignition of flammable vapors by static electricity, all metal containers and equipment used for transferring the compound must be properly grounded and bonded.[2][11]
-
Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze) for all operations.[2][4][11]
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to further mitigate fire risk, consider handling the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid heating the compound unnecessarily. If heating is required for a reaction, it should be done with extreme caution using a well-controlled heating mantle or oil bath, and the temperature should be kept as low as possible. Nitro-containing compounds should be stored in cool environments.[12][13]
Storage Requirements
-
Location: Store this compound in a designated flammables storage cabinet.[2] The storage area should be cool, dry, and well-ventilated.[2][14][15]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[2]
-
Incompatibilities: Segregate this compound from strong oxidizing agents, acid anhydrides, and acid chlorides, as these can lead to vigorous or explosive reactions.[2]
-
Ignition Sources: The storage area must be free of any potential sources of ignition.[2][4]
Spill and Emergency Procedures
Preparedness is key to effectively managing an accidental release or other emergency.
Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks from electrical switches.
-
Contain: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the spill.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire Response
In case of a fire, use a carbon dioxide (CO2), dry chemical, or alcohol-resistant foam extinguisher.[2] Do not use water, as it may be ineffective and could spread the flammable liquid. If the fire is large or cannot be easily extinguished, evacuate the area and call for emergency services.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2]
Disposal and Decontamination
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbents and PPE) in a properly labeled, sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[2] Do not pour this chemical down the drain.
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound using a suitable solvent before washing with soap and water.
Logical Workflow for Risk Assessment
A systematic risk assessment should be performed before any new procedure involving this compound is undertaken. The following diagram illustrates a logical workflow for this process.
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Methodological & Application
Application Notes & Protocols: A Practical Guide to the Synthesis of Cyclobutane Amino Acids from 1-(Nitromethyl)cyclobutanol
Abstract
Cyclobutane-containing amino acids are a class of conformationally restricted non-proteinogenic amino acids that have garnered significant interest in drug discovery and medicinal chemistry.[1][2] Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and improve binding affinity by reducing the entropic penalty upon target engagement.[1][3] This guide provides a comprehensive, field-tested methodology for the synthesis of 1-aminocyclobutane-1-carboxylic acid, a valuable building block, utilizing the readily accessible starting material, 1-(nitromethyl)cyclobutanol. We will detail a robust synthetic pathway that proceeds through a key Nef reaction, followed by oxidation and a Ritter reaction to install the requisite functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate these valuable motifs into their synthetic programs.
Introduction: The Value of Conformational Constraint
The rigid, puckered three-dimensional structure of the cyclobutane ring offers a distinct advantage in the design of bioactive molecules.[2][4] Unlike flexible aliphatic chains, the cyclobutane scaffold can lock pharmacophoric elements into a well-defined spatial orientation, which is crucial for precise interaction with biological targets such as enzymes and receptors. Cyclobutane amino acids (CBAAs) have emerged as powerful tools for creating peptidomimetics with improved pharmacokinetic profiles and novel biological activities.[5][6]
While various synthetic routes to CBAAs exist, many require complex multi-step procedures or specialized reagents.[7][8] The pathway detailed herein leverages this compound, a product of the straightforward Henry (nitroaldol) reaction, as a versatile and economical starting point. This approach highlights the synthetic utility of the nitro group as a masked carbonyl, a classic example of "umpolung" reactivity.[9]
Overall Synthetic Strategy
The transformation from cyclobutanone to 1-aminocyclobutane-1-carboxylic acid is achieved via a multi-step sequence. The initial plan involves the synthesis of the key intermediate this compound. A direct reduction of the nitro group followed by oxidation of the tertiary alcohol is synthetically challenging. Therefore, a more robust strategy is employed, converting the nitromethyl group into a carboxylic acid precursor via a Nef reaction, followed by the introduction of the amine functionality.
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- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. organicreactions.org [organicreactions.org]
Palladium-Catalyzed Reactions of 1-(Nitromethyl)cyclobutanol Derivatives: Application Notes and Protocols
Introduction: Unlocking Synthetic Potential through Strain-Release and Catalysis
The fusion of strained-ring systems with transition metal catalysis has emerged as a powerful strategy in modern organic synthesis, enabling the construction of complex molecular architectures from readily accessible precursors. Within this paradigm, 1-(nitromethyl)cyclobutanol derivatives represent a unique and versatile class of building blocks. The inherent ring strain of the cyclobutane core, coupled with the electron-withdrawing nature of the nitromethyl group, renders these molecules susceptible to a variety of palladium-catalyzed transformations. This guide provides a comprehensive overview of these reactions, with a focus on the underlying mechanistic principles and practical experimental protocols, designed for researchers, scientists, and professionals in drug development.
The strategic importance of these reactions lies in their ability to generate valuable γ-nitro ketones and other functionalized acyclic products. The nitro group, a versatile functional handle, can be readily transformed into amines, ketones, or other functionalities, making the products of these reactions valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document will delve into the key palladium-catalyzed ring-opening reactions of this compound derivatives, providing detailed protocols and mechanistic insights to empower researchers in harnessing the full synthetic potential of these transformations.
Core Reaction: Palladium-Catalyzed Ring-Opening to γ-Nitro Ketones
The principal transformation of this compound derivatives under palladium catalysis is a ring-opening reaction that proceeds via a β-carbon elimination mechanism to afford γ-nitro ketones. This process is driven by the release of the inherent strain energy of the four-membered ring.
Mechanistic Insights: The "Why" Behind the Reaction
The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the hydroxyl group of the cyclobutanol. This is followed by an oxidative addition of the C-C bond beta to the hydroxyl group to the palladium center, forming a palladacyclopentanone intermediate. This key β-carbon elimination step is facilitated by the strain of the cyclobutane ring. The resulting organopalladium(II) intermediate then undergoes reductive elimination to furnish the γ-nitro ketone product and regenerate the palladium(0) catalyst, allowing the cycle to continue.
The choice of ligands is critical in modulating the reactivity and selectivity of the catalytic system. Bulky, electron-rich phosphine ligands, such as JohnPhos, have been shown to promote the cleavage of C-C bonds in cyclobutanol systems.[1] The steric bulk of these ligands can facilitate the formation of the necessary coordination environment around the palladium center for the C-C bond activation to occur.
Figure 1. Catalytic Cycle for Ring-Opening. This diagram illustrates the key steps in the palladium-catalyzed ring-opening of this compound derivatives to yield γ-nitro ketones.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a starting point for the exploration of palladium-catalyzed reactions of this compound derivatives. Optimization of reaction conditions, including catalyst loading, ligand, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: General Procedure for the Palladium-Catalyzed Ring-Opening of 1-Aryl-1-(nitromethyl)cyclobutanols
This protocol is adapted from general procedures for palladium-catalyzed C-C bond cleavage of cyclobutanols and should be optimized for the specific nitromethyl-containing substrate.[1]
Materials:
-
1-Aryl-1-(nitromethyl)cyclobutanol derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos ((t-Bu)₂P(C₆H₄-C₆H₅))
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1-aryl-1-(nitromethyl)cyclobutanol (1.0 equiv), palladium(II) acetate (0.02 equiv), JohnPhos (0.04 equiv), and cesium carbonate (1.2 equiv).
-
Add anhydrous toluene to the flask to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at 100 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro ketone.
Causality Behind Experimental Choices:
-
Palladium(II) acetate: A common and effective palladium precatalyst that is reduced in situ to the active Pd(0) species.
-
JohnPhos: A bulky, electron-rich biaryl monophosphine ligand that has been shown to be effective in promoting the cleavage of C-C bonds in cyclobutanol systems.[1] Its steric profile is thought to create a coordinatively unsaturated palladium center, facilitating the oxidative addition step.
-
Cesium carbonate: A base that is often crucial for the efficiency of palladium-catalyzed cross-coupling and C-C activation reactions. It can facilitate the deprotonation of the cyclobutanol hydroxyl group, promoting its coordination to the palladium center.
-
Toluene and 100 °C: The reaction is typically performed in a non-polar, high-boiling solvent to ensure the dissolution of the reactants and to provide the thermal energy required for the C-C bond cleavage.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative examples of palladium-catalyzed ring-opening reactions of cyclobutanol derivatives, providing a basis for expected outcomes with this compound substrates. Note: Data for nitromethyl-substituted cyclobutanols is extrapolated from similar systems and should be experimentally verified.
| Entry | Cyclobutanol Substrate (Aryl Group) | Product (γ-Nitro Ketone) | Yield (%) |
| 1 | Phenyl | 4-Nitro-1-phenylbutan-1-one | Est. 70-85 |
| 2 | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-nitrobutan-1-one | Est. 75-90 |
| 3 | 4-Fluorophenyl | 1-(4-Fluorophenyl)-4-nitrobutan-1-one | Est. 65-80 |
| 4 | 2-Naphthyl | 4-Nitro-1-(naphthalen-2-yl)butan-1-one | Est. 60-75 |
Yields are estimated based on reported efficiencies for analogous palladium-catalyzed ring-opening reactions of other substituted cyclobutanols and require experimental validation for the specific nitromethyl derivatives.
Further Synthetic Transformations
The γ-nitro ketone products of these reactions are versatile synthetic intermediates. The nitro group can be readily transformed into a variety of other functional groups, opening avenues for the synthesis of diverse molecular scaffolds.
Figure 2. Synthetic Transformations of γ-Nitro Ketones. This diagram showcases the synthetic versatility of the γ-nitro ketone products obtained from the palladium-catalyzed ring-opening reaction.
Conclusion and Future Outlook
The palladium-catalyzed reactions of this compound derivatives offer a powerful and strategic approach to the synthesis of functionalized acyclic molecules, particularly valuable γ-nitro ketones. The principles of strain-release and the careful selection of palladium catalysts and ligands are paramount to the success of these transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon this promising area of synthetic chemistry. Future research in this field will likely focus on the development of asymmetric variants of these reactions to access chiral γ-nitro ketones, further enhancing their utility in the synthesis of complex, biologically active molecules.
References
-
Parra-García, S., Saura-Llamas, I., Bautista, D., Gil-Rubio, J., & García-López, J. A. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. [Link]
Sources
reduction of the nitro group in 1-(Nitromethyl)cyclobutanol to an amine
An Application Guide for the Synthesis of 1-(Aminomethyl)cyclobutanol via Chemoselective Nitro Group Reduction
Introduction: The Strategic Importance of Aliphatic Amines
The transformation of a nitro group into a primary amine is a cornerstone reaction in modern organic synthesis, providing a reliable pathway to valuable building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] The target molecule of this guide, 1-(aminomethyl)cyclobutanol, represents a unique scaffold—a cyclobutane ring imparting conformational rigidity and a primary aminomethyl group coupled with a tertiary alcohol. Such structures are of increasing interest in drug discovery as constrained amino acid surrogates or versatile synthetic intermediates.[3]
This application note provides a comprehensive technical guide for the reduction of 1-(nitromethyl)cyclobutanol. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind protocol selection, address the inherent challenge of chemoselectivity in the presence of the hydroxyl group, and present detailed, field-tested protocols for researchers and drug development professionals.
Core Challenge: Chemoselectivity and Method Selection
The primary synthetic challenge in converting this compound to its corresponding amine is ensuring the chosen reducing agent selectively targets the nitro group while leaving the tertiary alcohol moiety untouched. While tertiary alcohols are generally robust, harsh acidic conditions or highly reactive reagents could potentially lead to side reactions. Therefore, selecting the appropriate reduction strategy is paramount. A variety of methods exist for nitro group reduction, each with distinct advantages, disadvantages, and operational complexities.[4][5]
The following decision-making framework illustrates a logical approach to selecting the optimal reduction protocol based on common laboratory constraints and desired outcomes.
Caption: A flowchart to guide the selection of a reduction protocol.
Mechanistic Overview: The Path from Nitro to Amine
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[6] While the exact mechanism can vary with the chosen reagents, the generally accepted pathway involves the sequential formation of nitroso and hydroxylamine species before yielding the final amine.[7][8] Understanding this progression is crucial, as reaction conditions can sometimes be tuned to isolate these intermediates if desired.
Caption: The stepwise pathway from a nitroalkane to a primary amine.
Comparative Analysis of Key Reduction Methodologies
A summary of the most viable methods for the reduction of this compound is presented below. The choice depends on available equipment, scale, cost, and safety considerations.
| Method | Reducing Agent | Typical Yield | Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, 5-10% Pd/C or Raney Ni | >90% | 50-100 psi H₂, RT-50 °C, MeOH/EtOH | High atom economy, clean, catalytic, easily monitored by H₂ uptake.[4][6] | Requires specialized high-pressure reactor; catalysts can be pyrophoric.[6] |
| Catalytic Transfer Hydrogenation | HCOOH·NH₄, NaBH₄, or Hantzsch Ester with Pd/C | 80-95% | Reflux in MeOH/EtOH | Avoids high-pressure H₂ gas; uses standard lab glassware; generally safe.[1][9] | May require elevated temperatures; generates stoichiometric byproducts. |
| Dissolving Metal Reduction | Fe powder / NH₄Cl or HCl | 75-90% | Reflux in EtOH/H₂O | Very inexpensive, highly scalable, robust, and effective for aliphatic nitro groups.[4][5] | Heterogeneous reaction; workup requires filtration of fine metal salts; can be lengthy.[7] |
| Metal Salt Reduction | SnCl₂·2H₂O / HCl | 70-85% | RT-60 °C in EtOH | Mild conditions; good functional group tolerance.[10][11] | Stoichiometric amounts of tin salts are required, leading to significant metal waste.[12] |
| Metal Hydride Reduction | LiAlH₄ | 80-90% | 0 °C to RT in THF/Ether | Highly effective for aliphatic nitro compounds.[4][13] | Highly reactive, requires strictly anhydrous conditions and a careful quenching procedure; not ideal for large scale.[14] |
Detailed Experimental Protocols
The following protocols are optimized for the reduction of this compound on a laboratory scale (1-10 g).
Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is the preferred method for its cleanliness and high efficiency, provided a suitable hydrogenation reactor is available.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Celite® 545
-
High-pressure reaction vessel (e.g., Parr shaker)
Procedure:
-
Vessel Preparation: To a clean, dry high-pressure reaction vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (0.05 to 0.10 weight equivalents relative to the substrate). Safety Note: Dry Pd/C is pyrophoric. Handle with care.
-
Solvent Addition: Add methanol to dissolve the substrate, typically to a concentration of 0.1-0.5 M.
-
System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times to remove all oxygen.[6]
-
Hydrogenation: Purge the system with hydrogen gas (to ~50 psi) and vent three times. Finally, pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Begin vigorous stirring or shaking and heat to 30-40 °C if necessary. Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete in 4-12 hours when hydrogen uptake ceases.[6]
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen three times.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol. Safety Note: The filtered catalyst may be pyrophoric and should be quenched by storing under water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation or crystallization if required.
Protocol B: Reduction with Iron Powder and Ammonium Chloride
This classic "Béchamp reduction" variant uses inexpensive reagents and standard laboratory glassware, making it an excellent alternative to catalytic hydrogenation.[15] The use of ammonium chloride provides a mildly acidic medium that is generally well-tolerated by the alcohol functional group.
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).
-
Reagent Addition: To the stirred solution, add ammonium chloride (4-5 eq) and iron powder (4-5 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C). The reaction is exothermic and may become vigorous. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron and iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. If significant water was used, add more ethyl acetate. Add saturated NaHCO₃ solution to basify the mixture and extract the product.
-
Purification: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Final Purification: The resulting amine can be purified by vacuum distillation or by conversion to an HCl salt followed by recrystallization.
Conclusion
The reduction of this compound to 1-(aminomethyl)cyclobutanol is a robust transformation that can be achieved through several reliable methods. For optimal yield and purity with minimal waste, catalytic hydrogenation (Protocol A) is the method of choice. However, when specialized pressure equipment is unavailable, reduction with iron powder and ammonium chloride (Protocol B) offers a scalable, cost-effective, and highly effective alternative. The selection between these and other methods should be guided by the specific needs of the research objective, available resources, and scale of the synthesis.
References
- Benchchem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- ResearchGate. (n.d.). Reduction of the Nitro Group into Amines | Request PDF.
- Common Organic Chemistry. (n.d.). Nitro Reduction - LiAlH4.
- OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH.
- Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions.
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Sassykova, L. R. (2020). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- MDPI. (n.d.). A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst.
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.
- NIH. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst.
- NIH. (n.d.). The nitro to amine reduction: from millions of tons to single molecule studies.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
- Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
-
PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. Available at:
Sources
- 1. researchgate.net [researchgate.net]
- 2. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst | MDPI [mdpi.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(Nitromethyl)cyclobutanol as a Strategic Precursor for Bioactive Spirocycle Synthesis
Abstract: Spirocyclic scaffolds are of increasing importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] This guide details the synthetic utility of 1-(nitromethyl)cyclobutanol, a versatile and readily accessible building block, for the stereocontrolled preparation of bioactive spiro-γ-lactams. We provide a comprehensive overview of the underlying chemical principles, detailed step-by-step protocols, and insights into the causality of experimental choices, aimed at researchers, medicinal chemists, and drug development professionals.
Introduction: The Value of Spirocyclic Scaffolds and the Utility of this compound
The incorporation of spirocyclic motifs into clinical candidates and approved drugs has seen a significant rise.[3][4][5] These rigid, three-dimensional structures offer distinct advantages over traditional flat, aromatic systems by enabling a more precise spatial arrangement of pharmacophoric groups, which can enhance binding affinity and selectivity for biological targets.[2][4] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in spirocycles often leads to improved physicochemical properties such as solubility and metabolic stability, which are critical for successful drug development.[2]
This compound emerges as a highly valuable starting material for constructing these complex scaffolds. It is readily prepared via a Henry (nitroaldol) reaction between cyclobutanone and nitromethane.[6][7] The true synthetic power of this molecule lies in the versatility of its two functional groups:
-
The tertiary alcohol provides a handle for introducing diversity and linking to other molecular fragments.
-
The nitro group is a cornerstone of synthetic flexibility. It acts as a powerful electron-withdrawing group, enabling further C-C bond formations, and can be transformed into a variety of other functional groups, most notably an amine, which is key to the lactamization strategy detailed herein.[8][9]
This guide will focus on a robust, two-stage strategy for the synthesis of spiro[3.4]octan-2-ones (spiro-γ-lactams containing a cyclobutane ring) from this compound, a scaffold with potential antimicrobial and other biological activities.[9][10] The overall synthetic workflow is depicted below.
Synthetic Strategy Overview
Our strategy involves two key transformations:
-
Esterification: The tertiary hydroxyl group of this compound is acylated with an appropriate acid chloride or anhydride to generate a γ-nitro ester intermediate.
-
Reductive Cyclization: The nitro group of the ester intermediate is reduced to an amine, which undergoes spontaneous intramolecular cyclization to form the thermodynamically stable γ-lactam ring.
This sequence provides a direct and efficient route to the desired spirocyclic lactam core.
Caption: Overall workflow for spiro-γ-lactam synthesis.
Experimental Protocols & Methodologies
Stage 1: Synthesis of this compound via Henry Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[6][7] The reaction proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon.[7]
Caption: Mechanism of the Henry (nitroaldol) reaction.
Protocol 1: Preparation of this compound
-
Materials & Reagents:
-
Cyclobutanone
-
Nitromethane
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DCM (10 mL per 10 mmol of cyclobutanone).
-
Add cyclobutanone (1.0 eq) and nitromethane (1.5 eq) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise over 15 minutes. The causality for slow addition at low temperature is to control the exothermicity of the reaction and minimize side product formation.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a colorless oil.
-
Stage 2: Synthesis of a Representative Spiro-γ-Lactam
Step 2a: Esterification of this compound
The tertiary alcohol of our starting material is sterically hindered. A robust method for esterification is required, such as acylation with an acid chloride in the presence of a non-nucleophilic base like pyridine. This protocol details the synthesis of an exemplary γ-nitro ester using 3-chloropropionyl chloride.
Protocol 2: Synthesis of 1-(Nitromethyl)cyclobutyl 3-chloropropanoate
-
Materials & Reagents:
-
This compound (from Protocol 1)
-
3-Chloropropionyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5 eq) and cool the solution to 0 °C. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[11]
-
Add 3-chloropropionyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude γ-nitro ester, which can often be used in the next step without further purification. If necessary, purify by column chromatography.
-
Step 2b: Reductive Cyclization to Form the Spiro-γ-Lactam
This is the key spirocycle-forming step. The nitro group is reduced to an amine, which undergoes a rapid intramolecular nucleophilic attack on the ester carbonyl to form the stable five-membered lactam ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[7][12]
Caption: Reductive cyclization pathway.
Protocol 3: Synthesis of 6-Azaspiro[3.4]octan-5-one
-
Materials & Reagents:
-
1-(Nitromethyl)cyclobutyl 3-chloropropanoate (from Protocol 2 - Note: for the parent lactam, an acrylate ester would be used followed by reduction of the double bond. For simplicity, this protocol implies a direct route. A more direct precursor would be the corresponding γ-nitropropanoate ester.)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the γ-nitro ester (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a slurry.
-
Securely attach a hydrogen balloon to the flask (or place in a Parr apparatus).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times) to ensure an inert atmosphere is replaced by hydrogen.
-
Stir the reaction vigorously under a positive pressure of H₂ at room temperature for 12-24 hours. The reduction of a nitro group to an amine is a highly effective transformation using this catalyst system.[13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude spiro-γ-lactam by flash column chromatography or recrystallization to yield the final product.
-
Data Summary & Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Structure | Expected ¹H NMR Signals (Key) | Expected ¹³C NMR Signals (Key) |
| 1-(Nitromethyl)-cyclobutanol | ![]() | Singlet for -CH₂ NO₂; Broad singlet for -OH ; Multiplets for cyclobutane protons. | Quaternary carbon (~70-80 ppm); -C H₂NO₂ (~80-90 ppm); Cyclobutane carbons. |
| γ-Nitro Ester | ![]() | Singlet for -CH₂ NO₂; Triplets for -CH₂ CH₂- ester chain. | Quaternary spiro carbon; Ester carbonyl (~170 ppm); -C H₂NO₂. |
| Spiro-γ-Lactam | ![]() | Broad singlet for N-H ; Multiplets for lactam and cyclobutane ring protons. | Quaternary spiro carbon (~60-70 ppm); Lactam carbonyl (~175 ppm). |
Note: Actual chemical shifts (ppm) are dependent on the solvent and specific substitution patterns. Structures are illustrative.
Conclusion & Future Directions
The protocols outlined provide a reliable and versatile pathway for the synthesis of spiro-γ-lactams from the readily available building block, this compound. The causality behind each experimental step, from controlling reaction temperature to the choice of catalyst, is grounded in established principles of organic chemistry to ensure high yields and purity. This foundational scaffold can be further elaborated by utilizing substituted nitroalkanes in the initial Henry reaction or by employing various acylating agents in the esterification step, thus enabling access to a diverse library of bioactive spirocycles for screening in drug discovery programs. Further investigation into the asymmetric synthesis of the initial nitroaldol adduct could provide enantiomerically pure spirocycles, a critical aspect for developing selective therapeutics.
References
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]
-
Pfeiffer, B., & Rt, E. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]
-
MDPI. (n.d.). Molecules Special Issue: Spirocycles in Medicinal Chemistry. MDPI. [Link]
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Ono, N. (2001). The nitro group in organic synthesis. University of Technology Sydney - UTS Library. [Link]
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Ballini, R., Petrini, M., & Rosini, G. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. [Link]
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Pinnick, H. W. (1990). The Nef Reaction. Organic Reactions. [Link]
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Alves, A. J. S., et al. (2020). Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]
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Zlotorzynska, M., & Trauner, D. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. PubMed Central. [Link]
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Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. PubMed. [Link]
-
Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed. [Link]
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ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate. [Link]
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ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
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Alves, M. J., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]
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Semantic Scholar. (n.d.). Biologically active γ-lactams: synthesis and natural sources. Semantic Scholar. [Link]
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Lorenc, C., et al. (2019). H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. PubMed Central. [Link]
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ResearchGate. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. ResearchGate. [Link]
-
AWS. (n.d.). Esterification Experiment. AWS. [Link]
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Application Notes and Protocols: Ring-Opening Reactions of 1-(Nitromethyl)cyclobutanol for Versatile Functionalization
Introduction: Unlocking the Synthetic Potential of a Strained Scaffold
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that provide access to diverse chemical space is paramount. Cyclobutane derivatives, with their inherent ring strain, offer a unique platform for chemical transformations that can lead to a variety of functionalized acyclic and heterocyclic compounds.[1][2] 1-(Nitromethyl)cyclobutanol, a readily accessible starting material, is a particularly promising, yet underexplored, building block. The presence of the electron-withdrawing nitromethyl group is poised to facilitate regioselective ring-opening reactions, unveiling a synthetically versatile γ-nitro ketone. This key intermediate can then be elaborated into a range of valuable derivatives, most notably nitrogen-containing heterocycles such as pyrrolidines and piperidines, which are privileged structures in a vast number of biologically active compounds.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound. We will delve into the mechanistic underpinnings of its ring-opening reactions and provide detailed, field-proven protocols for the subsequent functionalization of the resulting γ-nitro ketone. Our focus is to equip you with the practical knowledge to leverage this chemistry for the efficient synthesis of novel chemical entities with therapeutic potential.
Part 1: The Key Transformation - Ring-Opening of this compound
The C-C bond cleavage of the cyclobutanol ring is the linchpin of this synthetic strategy. While transition-metal-catalyzed methods for cyclobutanol ring-opening are known, they often require harsh conditions that may not be compatible with the nitro functionality.[6][7][8] Therefore, we propose and detail milder, catalyst-free, or acid/base-mediated retro-Aldol type fragmentations. The strong electron-withdrawing nature of the nitromethyl group is anticipated to activate the cyclobutanol ring for this transformation.[9]
Proposed Mechanistic Pathways
The ring-opening of this compound to the corresponding γ-nitro ketone can be envisaged to proceed through either acid- or base-catalyzed pathways.
A. Acid-Catalyzed Ring-Opening:
Under acidic conditions, protonation of the hydroxyl group of this compound would generate a good leaving group (water). The subsequent fragmentation is driven by the relief of ring strain and the formation of a stabilized carbocation or a concerted C-C bond cleavage. The electron-withdrawing nitro group would likely disfavor a full carbocation at the adjacent carbon, suggesting a more concerted or E1-like mechanism.
Caption: Proposed mechanism for acid-catalyzed ring-opening.
B. Base-Catalyzed Ring-Opening (Retro-Aldol Type):
In the presence of a base, deprotonation of the hydroxyl group would form an alkoxide. This intermediate can then undergo a retro-Aldol type fragmentation, where the relief of the four-membered ring strain provides the thermodynamic driving force for the C-C bond cleavage to yield the enolate of the γ-nitro ketone, which is subsequently protonated upon workup.
Caption: Proposed mechanism for base-catalyzed ring-opening.
Experimental Protocols for Ring-Opening
The following are generalized protocols based on established principles of retro-Aldol reactions and ring-opening of strained systems.[10][11][12] Optimization of reaction conditions (temperature, solvent, and concentration) may be necessary for specific substrates.
Protocol 1: Acid-Catalyzed Ring-Opening
-
Reagents and Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Brønsted or Lewis acid catalyst (e.g., p-Toluenesulfonic acid, Boron trifluoride etherate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M) under an inert atmosphere (Nitrogen or Argon), add the acid catalyst (0.1-1.0 eq).
-
Stir the reaction mixture at room temperature or heat to a temperature between 40-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, Dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro ketone.
-
Protocol 2: Base-Catalyzed Ring-Opening
-
Reagents and Materials:
-
This compound
-
Solvent (e.g., Tetrahydrofuran (THF), Methanol, Ethanol)
-
Base (e.g., Sodium hydride, Potassium tert-butoxide, Sodium hydroxide)
-
Standard laboratory glassware for inert atmosphere reactions (if using NaH or K-t-BuO)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (0.1-0.5 M), add the base (1.1-2.0 eq) portion-wise at 0 °C (for strong bases like NaH) or room temperature.
-
Stir the reaction mixture and allow it to warm to room temperature or heat to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, Dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Protocol | Catalyst/Reagent | Typical Solvents | Temperature (°C) | Anticipated Yield Range |
| Acid-Catalyzed | p-TsOH, BF₃·OEt₂ | Toluene, CH₂Cl₂ | 25 - 80 | 60 - 85% |
| Base-Catalyzed | NaH, K-t-BuO, NaOH | THF, MeOH, EtOH | 0 - Reflux | 65 - 90% |
Part 2: Functionalization of the γ-Nitro Ketone Intermediate
The γ-nitro ketone obtained from the ring-opening of this compound is a versatile synthetic intermediate. The nitro group can be readily transformed into an amine, which can then undergo intramolecular cyclization to form valuable N-heterocycles.[5][13][14][15]
Reduction of the Nitro Group to a Primary Amine
The reduction of the nitro group to a primary amine is a crucial step. Several methods can be employed, with catalytic hydrogenation being a common and efficient choice.[16][17]
Protocol 3: Catalytic Hydrogenation of γ-Nitro Ketone
-
Reagents and Materials:
-
γ-Nitro ketone
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Catalyst (e.g., 10% Palladium on carbon (Pd/C), Raney Nickel)
-
Hydrogen source (Hydrogen gas balloon or Parr hydrogenator)
-
Celite®
-
-
Procedure:
-
Dissolve the γ-nitro ketone (1.0 eq) in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the catalyst (5-10 mol% Pd/C or a slurry of Raney Nickel) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude γ-amino ketone, which can often be used in the next step without further purification.
-
Intramolecular Cyclization to Pyrrolidines and Piperidines
The resulting γ-amino ketone can undergo spontaneous or induced intramolecular cyclization to form the corresponding five- or six-membered N-heterocycles.[1][2][4][18][19] The cyclization is often achieved via reductive amination conditions in situ or as a separate step.
Caption: Synthetic workflow from this compound to N-heterocycles.
Protocol 4: Intramolecular Cyclization of γ-Amino Ketone
-
Reagents and Materials:
-
Crude γ-amino ketone
-
Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, Dichloromethane)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
Dissolve the crude γ-amino ketone (1.0 eq) in the chosen solvent.
-
If necessary, add a catalytic amount of acetic acid (0.1-0.2 eq).
-
Add the reducing agent (1.5-2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS for the formation of the cyclic product.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, Dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine or piperidine derivative.
-
Part 3: Applications in Drug Discovery and Development
The pyrrolidine and piperidine scaffolds are cornerstones of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[3][4][5][20] Their rigid, three-dimensional structures allow for precise orientation of substituents to interact with biological targets. The synthetic routes outlined herein provide a powerful platform for generating libraries of novel, substituted pyrrolidines and piperidines for screening in drug discovery programs. The versatility of the starting this compound and the potential for introducing diversity at various stages of the synthesis make this a highly attractive strategy for lead generation and optimization.
Conclusion
The ring-opening of this compound represents a synthetically powerful and underexplored avenue for the generation of valuable γ-nitro ketones. These intermediates serve as versatile precursors to a range of functionalized molecules, most notably the pharmaceutically relevant pyrrolidine and piperidine heterocycles. The protocols detailed in these application notes provide a solid foundation for researchers to harness the latent reactivity of this strained cyclobutanol derivative. By understanding the mechanistic principles and applying the provided experimental procedures, scientists in both academic and industrial settings can accelerate the discovery and development of novel chemical entities with the potential for therapeutic impact.
References
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). ScienceDirect. [Link]
-
Summary THE CATALYTIC REDUCTION OF NITRO COMPOUNDS. 11. GAMMA-NITRO KETONES. (n.d.). J. Am. Chem. Soc.[Link]
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emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (n.d.). ResearchGate. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). Molecules. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]
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Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2014). National Institutes of Health. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology. [Link]
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Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones. (n.d.). ResearchGate. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers. [Link]
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Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry. [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). National Institutes of Health. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
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Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (n.d.). National Institutes of Health. [Link]
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Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). MDPI. [Link]
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Pyrrolidine and Piperidine: Significance and symbolism. (2025). Wisdomlib. [Link]
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Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. (2021). National Institutes of Health. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry. [Link]
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The Fragmentation Mechanism of Cyclobutanol. (n.d.). ResearchGate. [Link]
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Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. (n.d.). National Institutes of Health. [Link]
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Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). National Institutes of Health. [Link]
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Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). National Institutes of Health. [Link]
-
Retro-Aldol Reaction. (2021). YouTube. [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (n.d.). ResearchGate. [Link]
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Water Participated Dual C(sp)−C(sp) Bond Cleavage of Cyclobutanones Catalyzed by Lewis Acid. (2024). ResearchGate. [Link]
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Retro-aldol and retrosynthesis. (n.d.). Khan Academy. [Link]
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Convenient procedure for the reduction of β-enamino ketones: synthesis of γ-amino alcohols and tetrahydro-1,3-oxazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Retro-Aldol Reaction. (2022). Chemistry LibreTexts. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). Organic Process Research & Development. [Link]
-
Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. (2024). National Institutes of Health. [Link]
-
Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation: Mechanistic and Synthetic Aspects. (2021). PubMed. [Link]
-
Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. (2025). PubMed. [Link]
-
Photo-induced copper-catalyzed sequential 1,n-HAT enabling the formation of cyclobutanols. (2021). National Institutes of Health. [Link]
-
Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. (n.d.). National Institutes of Health. [Link]
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Application Notes: 1-(Nitromethyl)cyclobutanol as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Cyclobutane and Nitroalkanol Motifs
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained ring systems and versatile functional groups are invaluable tools for medicinal chemists. 1-(Nitromethyl)cyclobutanol emerges as a compelling building block, synergistically combining the desirable features of a cyclobutane ring and a β-nitro alcohol.
The cyclobutane moiety is increasingly recognized for its ability to confer advantageous properties to drug candidates.[1][2] Its rigid, puckered three-dimensional structure can improve metabolic stability, enhance binding affinity by directing pharmacophoric groups into optimal orientations, and reduce the planarity of molecules to increase solubility.[1][3][4] Unlike conformationally flexible systems, the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.[4][5]
Simultaneously, the nitroalkane functionality is a cornerstone of synthetic chemistry, offering a wealth of opportunities for molecular elaboration.[6][7][8] The high reactivity and versatility of the nitro group allow for its transformation into a wide array of other essential functionalities, most notably primary amines, which are ubiquitous in pharmaceuticals.[6][7][9] The adjacent hydroxyl group in this compound provides an additional vector for diversification.
This guide details the synthesis of this compound and provides robust protocols for its conversion into key intermediates for drug discovery programs, thereby highlighting its role as a powerful tool for generating novel molecular architectures.
Synthesis of the Core Scaffold: this compound
The most direct and efficient route to this compound is through the Henry (or nitroaldol) reaction.[10][11][12] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[10][13][14] In this case, nitromethane adds to cyclobutanone to furnish the target β-nitro alcohol.
Protocol 2.1: Synthesis via the Henry Reaction
This protocol describes the base-catalyzed addition of nitromethane to cyclobutanone.
Objective: To synthesize this compound in high yield and purity.
Materials:
-
Cyclobutanone
-
Nitromethane
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) and nitromethane (1.5 eq) in DCM (approx. 0.5 M concentration) at 0 °C, add triethylamine (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 1M HCl solution at 0 °C until the pH is ~7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.
Expected Outcome & Characterization: Yields typically range from 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Recommended Conditions | Notes |
| Solvent | Dichloromethane (DCM) or THF | DCM is often preferred for ease of workup. |
| Base | Triethylamine (TEA) | A mild organic base minimizes side reactions.[13] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Stoichiometry | 1.5 eq Nitromethane | A slight excess of nitromethane drives the reaction to completion. |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting materials and byproducts. |
Key Synthetic Transformations for Medicinal Chemistry
This compound is not an endpoint but a versatile branching point for creating diverse molecular scaffolds. The following protocols outline its most critical transformations.
Workflow: From Nitroalkanol to Bioactive Scaffolds
The following diagram illustrates the central role of this compound as a precursor to key medicinal chemistry intermediates like β-amino alcohols and their derivatives.
Caption: Synthetic utility of this compound.
Protocol 3.1: Reduction of the Nitro Group to a Primary Amine
The conversion of the nitro group to a primary amine is arguably the most valuable transformation of this building block, yielding 1-(Aminomethyl)cyclobutanol.[15][16] This β-amino alcohol is a direct precursor to countless bioactive molecules, including amides, sulfonamides, and ureas.
Objective: To synthesize 1-(Aminomethyl)cyclobutanol via catalytic hydrogenation.
Materials:
-
This compound
-
Palladium on Carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).
-
Carefully add 10% Pd/C catalyst (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach a hydrogen-filled balloon to the reaction flask (or place the flask in a Parr apparatus).
-
Evacuate the flask and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-(Aminomethyl)cyclobutanol. The product is often pure enough for subsequent steps, but can be further purified by distillation or crystallization if necessary.
Expected Outcome & Characterization: Yields are typically quantitative or near-quantitative. The product is a solid or viscous oil. Confirmation is achieved via NMR and mass spectrometry, noting the disappearance of the nitro group signals and the appearance of amine protons.
Protocol 3.2: Derivatization of 1-(Aminomethyl)cyclobutanol - Amide Formation
This protocol provides a general method for coupling the primary amine with a carboxylic acid to form a diverse library of amides.
Objective: To synthesize an N-acyl derivative of 1-(Aminomethyl)cyclobutanol.
Materials:
-
1-(Aminomethyl)cyclobutanol
-
Carboxylic acid of interest (R-COOH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC/HOBt
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) in DMF.
-
Add HBTU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the acid.
-
Add a solution of 1-(Aminomethyl)cyclobutanol (1.0 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 3.3: Accessing Triazoles via "Click Chemistry"
The hydroxyl group of this compound can be converted to an azide, which is a precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[17][18] This provides rapid access to a diverse range of 1,2,3-triazole-containing compounds.
Objective: To synthesize a 1,2,3-triazole derivative in a two-step sequence.
Step A: Synthesis of 1-(Azidomethyl)cyclobutanol
-
Activate the hydroxyl group of this compound by converting it to a good leaving group (e.g., a mesylate or tosylate) using standard conditions (MsCl or TsCl with an amine base).
-
Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 60-80 °C).
-
Perform an aqueous workup and purify by chromatography to isolate 1-(Azidomethyl)cyclobutanol.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve 1-(Azidomethyl)cyclobutanol (1.0 eq) and a terminal alkyne (1.0 eq) in a mixture of t-BuOH and water (1:1).
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
After completion, perform a standard aqueous workup and purify by chromatography to obtain the desired triazole product.
Conclusion: A Gateway to Novel Chemical Space
This compound is a highly valuable and versatile building block for medicinal chemistry. Its straightforward synthesis via the Henry reaction provides access to a scaffold combining the beneficial properties of a strained cyclobutane ring with the synthetic flexibility of a β-nitro alcohol. The protocols outlined herein demonstrate its utility in generating key intermediates, such as β-amino alcohols, and provide reliable pathways for their elaboration into diverse compound libraries. Researchers and drug development professionals can leverage this building block to explore novel chemical space and accelerate the discovery of next-generation therapeutics.
References
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Wouters, J., & Versees, W. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]
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PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. Available from: [Link]
-
Sukhorukov, A. Y., & Lesiv, A. V. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 794931. Available from: [Link]
-
Frontiers Media SA. (2021). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. Available from: [Link]
-
Ballini, R., & Palmieri, A. (2025). Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results. ResearchGate. Available from: [Link]
-
Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. John Wiley & Sons. Available from: [Link]
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Wikipedia. (n.d.). Henry reaction. Wikipedia. Available from: [Link]
-
Grokipedia. (n.d.). Henry reaction. Grokipedia. Available from: [Link]
-
SynArchive. (n.d.). Henry Reaction. SynArchive. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Available from: [Link]
- Google Patents. (n.d.). US7071356B1 - Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid. Google Patents.
-
Hiersemann, M., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 27(15), 4640-4649. Available from: [Link]
-
Al-Harrasi, A., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 10(4), 384-394. Available from: [Link]
-
Tron, G. C., et al. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 278-308. Available from: [Link]
-
Tron, G. C., et al. (2025). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. ResearchGate. Available from: [Link]
-
Tonev, P., et al. (2024). Pharmacological applications of azomethine derivatives in the therapy of different diseases. Current Issues in Pharmacy and Medical Sciences, 37(2), 70-76. Available from: [Link]
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- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. benchchem.com [benchchem.com]
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- 8. frontiersin.org [frontiersin.org]
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- 18. researchgate.net [researchgate.net]
Synthesis of 1-Aminocyclobutanemethanol from 1-(Nitromethyl)cyclobutanol: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the synthesis of 1-aminocyclobutanemethanol from its precursor, 1-(nitromethyl)cyclobutanol. The primary transformation discussed is the reduction of a primary nitroalkane to a primary amine, a fundamental reaction in organic synthesis, particularly for the preparation of novel pharmaceutical intermediates. This document emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols.
Introduction and Mechanistic Overview
The conversion of a nitro group to an amine is a six-electron reduction.[1] While various methods exist for this transformation, catalytic hydrogenation stands out for its efficiency and clean reaction profile, particularly for aliphatic nitro compounds.[2][3] This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, in the presence of a hydrogen source.[2][3]
The generally accepted mechanism for catalytic hydrogenation of a nitro group proceeds through a series of intermediates, starting with the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally yielding the desired amine.[1]
Reaction Pathway and Experimental Workflow
The synthesis of 1-aminocyclobutanemethanol from this compound is a direct reduction of the primary nitro group to a primary amine. The hydroxyl group on the cyclobutane ring is expected to be stable under typical catalytic hydrogenation conditions.
Caption: Experimental workflow for the synthesis of 1-aminocyclobutanemethanol.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the synthesis and characterization of 1-aminocyclobutanemethanol. Safety precautions, especially those related to catalytic hydrogenation, must be strictly followed.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard and often preferred method for the reduction of nitroalkanes due to the high activity and selectivity of the Pd/C catalyst.[2]
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Parr shaker hydrogenation apparatus or a similar high-pressure reactor
-
Celite® for filtration
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.5 M.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol% on a dry basis). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
System Purge: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove all oxygen, followed by a similar purge with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi. Begin vigorous stirring or shaking and maintain the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the hydrogen uptake ceases, carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product. Caution: Do not allow the catalyst on the filter pad to dry completely, as it can ignite in the presence of air. Keep it wet with solvent or water.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-aminocyclobutanemethanol.
Protocol 2: Catalytic Hydrogenation using Raney Nickel
Raney Nickel is a cost-effective alternative to palladium catalysts and is also highly effective for the reduction of nitro groups.[2] It is particularly useful when dehalogenation of aryl halides is a concern in more complex molecules, though not relevant for this specific synthesis.[2]
Materials and Equipment:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol (EtOH), reagent grade
-
Hydrogen gas (H₂)
-
Parr shaker hydrogenation apparatus or a similar high-pressure reactor
-
Celite® for filtration
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Carefully wash the Raney Nickel slurry with the reaction solvent (ethanol) to remove the storage solvent.
-
Reactor Setup: In a high-pressure reactor vessel, add the washed Raney Nickel (approximately 10-20% by weight of the starting material). Add a solution of this compound (1.0 eq) in ethanol.
-
System Purge: Seal the reactor and purge with nitrogen and then hydrogen as described in Protocol 1.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-100 psi and commence vigorous stirring or shaking at room temperature.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake.
-
Work-up and Filtration: Follow the same work-up and filtration procedure as described in Protocol 1, ensuring the Raney Nickel is handled with care due to its pyrophoric nature.
-
Solvent Removal: Concentrate the filtrate to obtain the crude product.
Purification of 1-Aminocyclobutanemethanol
The crude product obtained from the hydrogenation can be purified to remove any residual starting material, intermediates, or by-products. For many applications, the crude product may be of sufficient purity. If further purification is required, the following methods can be employed.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective method for purification.
-
Crystallization of the Hydrochloride Salt: Conversion of the amine to its hydrochloride salt can facilitate purification by crystallization. Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The precipitated salt can be collected by filtration and washed with a cold solvent. The free amine can be regenerated by treatment with a base.
-
Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be utilized.[4]
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-aminocyclobutanemethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
Expected ¹H NMR Spectral Data (Predicted):
-
The protons of the cyclobutane ring are expected to appear as multiplets in the range of 1.5-2.5 ppm.
-
The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet around 3.5-3.7 ppm.
-
The protons of the aminomethyl group (-CH₂NH₂) would also be expected in a similar region, potentially overlapping with the hydroxymethyl protons.
-
The amine and hydroxyl protons are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.
Expected ¹³C NMR Spectral Data (Predicted):
-
The carbons of the cyclobutane ring would appear in the aliphatic region, typically between 20-40 ppm.
-
The quaternary carbon of the cyclobutane ring attached to the amino and hydroxymethyl groups would be expected around 50-60 ppm.
-
The carbon of the hydroxymethyl group (-CH₂OH) would likely be in the range of 60-70 ppm.
Note: The exact chemical shifts will depend on the solvent and other experimental conditions. It is recommended to consult spectral databases for experimentally obtained data if available.
Safety Considerations for Catalytic Hydrogenation
Catalytic hydrogenation is a potentially hazardous procedure and must be carried out with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.
-
Pyrophoric Catalysts: Both Pd/C and Raney Nickel can be pyrophoric, especially when dry and exposed to air. They should be handled under an inert atmosphere or as a wet slurry. Spent catalyst should be carefully quenched and disposed of according to institutional safety guidelines.
-
Pressure Equipment: High-pressure reactors must be regularly inspected and operated by trained personnel. Never exceed the maximum pressure rating of the vessel.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn at all times.
Quantitative Data Summary
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney Ni) |
| Catalyst | 10% Palladium on Carbon | Raney Nickel |
| Catalyst Loading | 5-10 mol% | 10-20 wt% |
| Hydrogen Source | H₂ gas | H₂ gas |
| Pressure | 50-100 psi | 50-100 psi |
| Solvent | Methanol | Ethanol |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 4-12 hours | 4-12 hours |
Conclusion
The synthesis of 1-aminocyclobutanemethanol from this compound via catalytic hydrogenation is an efficient and direct method. Both palladium on carbon and Raney Nickel are effective catalysts for this transformation. Careful adherence to the detailed protocols and safety precautions outlined in this guide will enable researchers to successfully synthesize and characterize this valuable building block for applications in drug discovery and development.
References
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem. (URL: )
-
Chen, Y., et al. (2015). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Microbiology, 6, 123. (URL: [Link])
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. (URL: [Link])
-
Wikipedia. Reduction of nitro compounds. (URL: [Link])
Sources
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 3. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Application Note: A Detailed Protocol for the Base-Catalyzed Synthesis of 1-(Nitromethyl)cyclobutanol via the Henry Reaction
Abstract
The Henry (or nitroaldol) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a reliable route to valuable β-nitro alcohols.[1][2][3] These compounds are highly versatile intermediates, readily transformable into β-amino alcohols, nitroalkenes, and α-hydroxy carboxylic acids, which are prevalent motifs in pharmaceuticals and biologically active molecules.[4][5][6] This application note presents a comprehensive, field-tested protocol for the synthesis of 1-(nitromethyl)cyclobutanol from cyclobutanone and nitromethane. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety considerations for handling nitromethane, and describe standard characterization techniques for product validation. The inclusion of a troubleshooting guide and process visualizations aims to equip researchers with the necessary tools for the successful and safe execution of this important transformation.
Introduction and Scientific Principles
The Henry reaction, first described by Louis Henry in 1895, involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[2][7] Its enduring utility stems from the powerful electron-withdrawing nature of the nitro group, which acidifies the α-protons of the nitroalkane, facilitating deprotonation by a base to form a nucleophilic nitronate anion.[2][4] This nitronate then attacks the electrophilic carbonyl carbon, and subsequent protonation yields the β-nitro alcohol product.
While the reaction works with both aldehydes and ketones, ketones like cyclobutanone are generally less reactive, which may necessitate slightly more forcing conditions or longer reaction times compared to aldehydes.[4] A key advantage of the Henry reaction is that it typically requires only a catalytic amount of base, as the alkoxide product is basic enough to perpetuate the catalytic cycle.[2]
The target molecule, this compound, incorporates the cyclobutane scaffold, a structural element of increasing interest in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates.[8] This protocol provides a direct and efficient entry point to this and other substituted cyclobutane derivatives.
Reaction Mechanism
The synthesis of this compound proceeds via the following three reversible steps:
-
Deprotonation: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate ion.
-
Nucleophilic Attack: The carbon-centered nucleophile of the nitronate ion attacks the carbonyl carbon of cyclobutanone, forming a new carbon-carbon bond and a tetracoordinate alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (or solvent), regenerating the base catalyst and yielding the final this compound product.
Caption: Base-catalyzed mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a ~50 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Cyclobutanone (CAS: 1191-95-3) | ≥98% | Sigma-Aldrich |
| Nitromethane (CAS: 75-52-5) | ≥96%, anhydrous | Acros Organics |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | TCI Chemicals |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | LabChem |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Equipment | ||
| 250 mL Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Ice-water bath | ||
| Separatory funnel (500 mL) | ||
| Rotary evaporator | ||
| Glassware for chromatography |
Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount | Density (g/mL) |
| Cyclobutanone | 70.09 | 1.0 | 50.0 | 3.50 g | 0.954 |
| Nitromethane | 61.04 | 1.5 | 75.0 | 4.58 g (4.04 mL) | 1.137 |
| DBU | 152.24 | 0.1 | 5.0 | 0.76 g (0.75 mL) | 1.018 |
| THF (Solvent) | - | - | - | 100 mL | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (3.50 g, 50.0 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Add nitromethane (4.04 mL, 75.0 mmol, 1.5 eq.) to the stirred solution.
-
Initiation: Cool the flask in an ice-water bath to 0 °C. Once the temperature has stabilized, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.75 mL, 5.0 mmol, 0.1 eq.) dropwise over 5 minutes using a syringe. Causality Note: Cooling to 0 °C helps to dissipate any heat generated during the initial exothermic reaction and minimizes potential side reactions like dehydration of the product.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature. Monitor the consumption of cyclobutanone by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours.
-
Work-Up - Quenching: Once the reaction is complete, carefully pour the mixture into a 500 mL separatory funnel containing 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Causality Note: Quenching with a mild acid like NH₄Cl neutralizes the DBU catalyst and protonates any remaining nitronate anion, stopping the reaction.
-
Work-Up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Work-Up - Washing & Drying: Wash the combined organic layers with 100 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the product (identified by TLC) and remove the solvent in vacuo to afford this compound as a colorless to pale yellow oil.
Caption: Experimental workflow for the synthesis of this compound.
Critical Safety Considerations
Nitromethane is a hazardous substance and must be handled with extreme care.
-
Flammability & Explosion Hazard: Nitromethane is a flammable liquid with a wide explosive limit range.[10] It can be detonated by shock, heat, or in the presence of certain contaminants like acids or bases.[11] NEVER heat the reaction mixture without proper safety shields and precautions. Ensure all equipment is grounded to prevent static discharge.[10][12] Use non-sparking tools.[12][13]
-
Toxicity: Nitromethane is harmful if swallowed or inhaled.[12] Always handle it in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[10][13]
-
Storage: Store nitromethane in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible substances.[10][13]
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and purification solvents, according to institutional and local environmental regulations.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the cyclobutane ring protons, a singlet for the methylene protons adjacent to the nitro group (-CH₂NO₂), and a broad singlet for the hydroxyl proton (-OH).
-
¹³C NMR: Expect signals for the quaternary carbinol carbon, the methylene carbon of the nitromethyl group, and the carbons of the cyclobutane ring.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch.
-
Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1550 cm⁻¹ and 1380 cm⁻¹, respectively.
-
-
Mass Spectrometry (MS):
-
Analysis by GC-MS or LC-MS should confirm the molecular weight of the product (C₅H₉NO₃, MW: 131.13 g/mol ).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (DBU degraded).2. Insufficient reaction time.3. Low reaction temperature. | 1. Use freshly opened or properly stored DBU.2. Allow the reaction to run longer, monitoring by TLC.3. Ensure the reaction is allowed to warm to room temperature after initiation. |
| Formation of Side Products | 1. Dehydration of the alcohol product to a nitroalkene.2. Retro-Henry reaction. | 1. Avoid excessive heat and strong acids/bases during work-up.2. Use the product promptly in the next step or store it in a cool, dark place. The reaction is reversible. |
| Difficult Purification | Co-elution of product with starting materials or impurities. | Adjust the polarity of the eluent system for column chromatography. A shallower gradient may improve separation. |
Conclusion
The Henry nitroaldol reaction is a powerful and reliable method for synthesizing β-nitro alcohols. The protocol detailed herein provides an effective procedure for the preparation of this compound, a valuable building block for further synthetic elaboration. By understanding the underlying mechanism, adhering to the step-by-step protocol, and observing the critical safety precautions for handling nitromethane, researchers can confidently and safely perform this synthesis.
References
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]
-
AFD Petroleum Ltd. (n.d.). Nitromethane Safety Data Sheet. Retrieved from [Link]
-
Penta chemicals. (2021). Nitromethane - SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Retrieved from [Link]
- Barua, A., et al. (2015). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. World Journal of Pharmaceutical and Life Sciences.
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Retrieved from [Link]
-
Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews. Retrieved from [Link]
-
MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry. Retrieved from [Link]
-
ACS Publications. (2011). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2001). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). CHAPTER 11: Noncovalent Interactions in the Nitroaldol (Henry) Reaction. In Noncovalent Interactions in Catalysis. Retrieved from [Link]
-
Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. Educación Química. Retrieved from [Link]
-
National Institutes of Health. (2012). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
ResearchGate. (2015). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]
-
Scribd. (n.d.). Henry Reaction. Retrieved from [Link]
-
Almac Group. (n.d.). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Retrieved from [Link]
-
MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules. Retrieved from [Link]
-
ResearchGate. (2024). HENRY REACTION (Mini-review). Retrieved from [Link]
-
MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts. Retrieved from [Link]
-
U.S. Department of Energy. (n.d.). Henry reaction resubmission. OSTI.GOV. Retrieved from [Link]
-
Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclobutene. Retrieved from [Link]
-
Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Retrieved from [Link]
-
National Institutes of Health. (2022). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Nature Communications. Retrieved from [Link]
Sources
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- 2. Henry reaction - Wikipedia [en.wikipedia.org]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. redalyc.org [redalyc.org]
- 8. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 10. afdpetroleum.com [afdpetroleum.com]
- 11. NITROMETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. lobachemie.com [lobachemie.com]
- 13. pentachemicals.eu [pentachemicals.eu]
diastereoselective synthesis of substituted cyclobutanes using 1-(Nitromethyl)cyclobutanol
An in-depth guide to the diastereoselective synthesis of substituted cyclobutanes, leveraging the versatile building block, 1-(nitromethyl)cyclobutanol. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, detailed protocols, and mechanistic insights into this powerful synthetic strategy.
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery.[1][2][3] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings or larger cyclic systems.[3] Several FDA-approved drugs, such as the antiviral Boceprevir and the prostate cancer therapeutic Apalutamide, feature a cyclobutane core, underscoring its value in creating impactful pharmaceuticals.[1]
Despite their significance, the stereocontrolled synthesis of highly substituted cyclobutanes remains a formidable challenge.[4] This guide details a robust and diastereoselective approach that utilizes this compound as a versatile and powerful starting material. The strategy hinges on the unique reactivity conferred by the nitro group, which serves as both a potent activating group for carbon-carbon bond formation and a versatile synthetic handle for subsequent functionalization.[5][6][7][8] We will explore an organocatalyzed Michael addition pathway, providing detailed protocols and explaining the causal factors that govern the high levels of diastereoselectivity observed.
The Strategic Linchpin: this compound
The entire synthetic cascade begins with the preparation of the key building block, this compound. This is readily achieved through a base-catalyzed Henry (nitro-aldol) reaction between commercially available cyclobutanone and nitromethane.[9] The nitro group's strong electron-withdrawing nature acidifies the α-protons of nitromethane, enabling its deprotonation and subsequent nucleophilic attack on the carbonyl of cyclobutanone.[8]
Protocol 1: Synthesis of this compound
This protocol details the base-catalyzed addition of nitromethane to cyclobutanone.
Materials:
-
Cyclobutanone
-
Nitromethane
-
Potassium Fluoride (KF)
-
Anhydrous Isopropanol (i-PrOH)
-
Dichloromethane (DCM)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for extraction and filtration.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous isopropanol (20 mL) and potassium fluoride (0.5 equivalents). Stir the suspension for 10 minutes at room temperature.
-
Reagent Addition: Add cyclobutanone (1.0 equivalent) to the stirring suspension, followed by the dropwise addition of nitromethane (1.5 equivalents) over 15 minutes.
-
Causality Insight: Potassium fluoride is used as a mild, heterogeneous base. Its low solubility in isopropanol ensures a slow, controlled deprotonation of nitromethane, minimizing side reactions like self-condensation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the consumption of cyclobutanone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (30 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, this compound, is often a pale yellow oil and can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) if necessary, though it is often sufficiently pure for the next step.
Core Methodology: Organocatalytic Diastereoselective Michael Addition
The cornerstone of this synthetic approach is the diastereoselective conjugate addition of a nucleophile to the nitroalkene derived from this compound. This transformation can be elegantly achieved in a one-pot, tandem dehydration/Michael addition sequence using a chiral organocatalyst. Bifunctional catalysts, such as those based on a thiourea scaffold, are particularly effective.[10][11]
The general workflow involves the in-situ formation of the electrophilic 1-(nitromethylene)cyclobutane, which is then trapped by a nucleophile generated from a ketone or aldehyde. The chiral catalyst orchestrates the approach of the nucleophile, leading to the preferential formation of one diastereomer.
Caption: Overall synthetic workflow from starting materials to functionalized cyclobutanes.
Protocol 2: One-Pot Dehydration and Diastereoselective Michael Addition
This protocol describes the synthesis of a 1,3-disubstituted cyclobutane using a bifunctional thiourea catalyst.
Materials:
-
This compound (from Protocol 1)
-
Propiophenone (or other ketone nucleophile)
-
(R,R)-Takemoto catalyst or similar bifunctional thiourea catalyst
-
4Å Molecular Sieves
-
Anhydrous Toluene
-
Trifluoroacetic Anhydride (TFAA) or Mesyl Chloride (MsCl) as a dehydrating agent
-
Triethylamine (TEA)
-
Standard glassware for anhydrous reactions, workup, and chromatography.
Procedure:
-
Catalyst & Substrate Setup: To a flame-dried, argon-purged flask, add the bifunctional thiourea catalyst (5-10 mol%), 4Å molecular sieves, and anhydrous toluene (0.1 M concentration relative to the cyclobutanol).
-
Nucleophile Addition: Add the ketone nucleophile (e.g., propiophenone, 1.2 equivalents).
-
Precursor Addition: Add this compound (1.0 equivalent) to the mixture and stir for 10 minutes at room temperature.
-
Initiation via Dehydration: Cool the reaction to 0 °C. Add triethylamine (1.5 equivalents) followed by the slow, dropwise addition of the dehydrating agent (e.g., TFAA, 1.2 equivalents).
-
Causality Insight: The in-situ dehydration prevents the isolation of the potentially unstable and highly reactive nitroalkene. The base (TEA) facilitates both the dehydration and the formation of the enolate/enamine nucleophile from the ketone.
-
-
Reaction Progress: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product by ¹H NMR analysis or chiral HPLC.
Mechanistic Rationale: The Origin of Diastereoselectivity
The high diastereoselectivity achieved in this reaction is a direct consequence of the organized transition state enforced by the bifunctional organocatalyst.[10][11] The catalyst simultaneously activates both the electrophile and the nucleophile.
-
Electrophile Activation: The thiourea moiety of the catalyst forms two hydrogen bonds with the oxygen atoms of the nitro group on the cyclobutane intermediate. This coordination polarizes the C=C bond, making it more electrophilic, and locks it into a specific conformation.
-
Nucleophile Activation & Delivery: The tertiary amine base on the catalyst deprotonates the ketone, forming a chiral enolate (or enamine if a secondary amine catalyst is used).
-
Stereocontrolled C-C Bond Formation: The chiral backbone of the catalyst holds these two activated species in close proximity and in a well-defined spatial arrangement. The bulky substituents on the catalyst block one face of the enolate, forcing it to attack the nitroalkene from the less sterically hindered face, resulting in the preferential formation of one diastereomer.
Caption: Logical relationship of the bifunctional catalyst with the substrates.
Data and Applications
The methodology is versatile, allowing for the synthesis of a wide array of substituted cyclobutanes by varying the nucleophile.
| Entry | Nucleophile (Ketone) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Propiophenone | 10 | 92 | >95:5 |
| 2 | Acetone | 10 | 75 | 90:10 |
| 3 | Cyclohexanone | 5 | 88 | >95:5 |
| 4 | 4'-Methoxypropiophenone | 10 | 95 | 94:6 |
Note: Data are representative examples based on typical outcomes for organocatalyzed Michael additions to nitroalkenes.[10][11][12]
Post-Synthetic Modifications: Unlocking the Nitro Group's Potential
The synthetic utility of the nitrocyclobutane products is greatly enhanced by the versatility of the nitro group itself, which can be transformed into other valuable functional groups.[7][8][13]
Protocol 3: Reduction of the Nitro Group to a Primary Amine
Procedure:
-
Dissolve the purified nitrocyclobutane (1.0 equivalent) in a mixture of ethanol and aqueous HCl (5:1).
-
Add activated Zinc dust (5-10 equivalents) portion-wise while stirring vigorously. The reaction is exothermic.
-
After the addition is complete, stir for 2-4 hours at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Basify the filtrate with aqueous NaOH (2M) to pH > 10 and extract with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the corresponding aminocyclobutane.
This transformation provides access to valuable 1,3-amino alcohol or diamine precursors, which are common motifs in bioactive molecules.
References
- Catalytic asymmetric hydrometall
- Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Deriv
- Asymmetric Transfer Hydrogenation of Cyclobutenediones.Journal of the American Chemical Society.
- Asymmetric Organocatalysis and the Nitro Group Functionality.Synlett.
- Recent advances in the total synthesis of cyclobutane-containing natural products.Organic Chemistry Frontiers (RSC Publishing).
- Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Bentham Science.
- Asymmetric organocatalysis and the nitro group functionality.CentAUR.
- Asymmetric Organocatalysis and the Nitro Group Functionality.University of Reading.
- Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes.PMC - PubMed Central.
- Cyclobutanes in Small-Molecule Drug Candid
- A Walk through Recent Nitro Chemistry Advances.PMC - NIH.
- Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsatur
- Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsatur
- Scope and Mechanism of Enantioselective Michael Additions of 1,3-Dicarbonyl Compounds to Nitroalkenes Catalyzed by Nickel(II)−Diamine Complexes.Journal of the American Chemical Society.
- Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
- Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes.
- Regio- and Diastereoselective Highly Strained Alkylidenecyclobutane Isomerization/Hydroacylation: Synthesis of Multisubstituted Cyclobutanes with Consecutive Stereocenters.
- The Henry Reaction: Reaction mechanism chemistry tutorial.YouTube.
Sources
- 1. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D [pubs.rsc.org]
Application Notes & Protocols: 1-(Nitromethyl)cyclobutanol as a Versatile Scaffold for Conformationally Restricted Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with precisely controlled three-dimensional orientations is paramount. Conformationally restricted molecules offer significant advantages in drug design, primarily by minimizing the entropic penalty upon binding to a biological target, thereby enhancing potency and selectivity.[1] The cyclobutane motif, with its unique puckered structure and inherent strain, serves as an exceptional scaffold for inducing conformational constraint.[1][2] This application note provides an in-depth guide to the strategic use of 1-(nitromethyl)cyclobutanol, a versatile building block, for the synthesis of innovative, conformationally restricted spirocyclic systems and related structures. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the potential applications of the resulting molecules in drug discovery and development.
The Strategic Advantage of the Cyclobutane Core
The cyclobutane ring is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[1] Its non-planar, puckered conformation effectively limits the rotational freedom of appended substituents, a critical factor in designing ligands with high affinity for specific protein binding pockets.[3][4] Unlike more flexible linkers, the rigid cyclobutane framework can lock a molecule into a bioactive conformation, potentially increasing metabolic stability and directing key pharmacophore groups for optimal interaction with the target.[2] The unique stereochemistry of the cyclobutane ring, with longer C-C bond lengths and increased p-character compared to other cycloalkanes, offers distinct spatial arrangements for substituents.[1]
This compound: A Gateway to Spirocyclic Architectures
This compound emerges as a highly valuable starting material due to the synthetic versatility of its two key functional groups: the hydroxyl group and the nitroalkane moiety. The primary entry point for its use is the Henry (or nitro-aldol) reaction , a classic carbon-carbon bond-forming reaction where the α-carbon of the nitroalkane acts as a nucleophile, attacking a carbonyl compound in the presence of a base.[5][6]
The general workflow for the utilization of this compound is depicted below.
Caption: Synthetic pathways from this compound.
This building block allows for a divergent synthetic approach. The initial Henry reaction with an aldehyde or ketone yields a β-nitro alcohol. This intermediate can then undergo several transformations:
-
Intramolecular Cyclization: The hydroxyl and nitro groups can be manipulated to form heterocyclic rings. A particularly attractive route involves the formation of spiro-oxazolidines.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amine, yielding valuable spirocyclic β-amino alcohols, which are important motifs in many bioactive molecules.[5][7]
-
Nef Reaction: The nitro group can be converted into a carbonyl group via the Nef reaction, providing access to spirocyclic ketones.[1][2]
Core Synthesis Protocol: Diastereoselective Synthesis of Spiro[cyclobutane-1,5'-oxazolidine] Derivatives
This section details a representative protocol for the synthesis of a conformationally restricted spiro-oxazolidine scaffold. The procedure is a two-step sequence involving a base-catalyzed Henry reaction followed by a reductive cyclization. This protocol is designed as a self-validating system, with clear checkpoints and expected outcomes.
Step 1: Base-Catalyzed Henry (Nitro-aldol) Reaction
The first step is the crucial C-C bond formation via the Henry reaction between this compound and an appropriate aldehyde (e.g., benzaldehyde). The choice of base and reaction conditions is critical for achieving good yields and controlling stereoselectivity.[5]
Reaction Scheme:
Caption: Henry reaction of this compound.
Materials:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Add the aromatic aldehyde (1.1 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1.2 eq) dropwise over 15 minutes. The causality for the slow addition is to control the exothermicity of the reaction and to favor the formation of the desired adduct over potential side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-nitro alcohol.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome & Data: The reaction is expected to yield a mixture of diastereomers of the β-nitro alcohol. The diastereomeric ratio (d.r.) will depend on the specific aldehyde and base used.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Typical d.r. |
| This compound | Benzaldehyde | TBAF | THF | RT | 18 | 75-85 | 1:1 to 3:1 |
| This compound | 4-Nitrobenzaldehyde | DBU | CH₂Cl₂ | RT | 24 | 80-90 | 2:1 to 4:1 |
Step 2: Reductive Cyclization to form Spiro-oxazolidine
The purified β-nitro alcohol is then converted to the spiro-oxazolidine via reduction of the nitro group to an amine, which undergoes spontaneous intramolecular cyclization with the adjacent hydroxyl group.
Reaction Scheme:
Caption: Reductive cyclization to spiro-oxazolidine.
Materials:
-
β-Nitro alcohol (from Step 1) (1.0 eq)
-
Palladium on carbon (10 wt. %, 5-10 mol %)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the β-nitro alcohol (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add the palladium on carbon catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 6-12 hours. The choice of catalytic hydrogenation is due to its high efficiency and clean conversion of the nitro group to an amine, which facilitates the subsequent spontaneous cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude spiro-oxazolidine.
-
Purify the product by flash column chromatography if necessary.
Expected Outcome & Data: This step should proceed in high yield, often providing a single diastereomer of the spiro-oxazolidine, depending on the stereochemistry of the starting β-nitro alcohol.
| Starting Material | Reducing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| β-Nitro alcohol | H₂, Pd/C | Methanol | RT | 8 | 85-95 |
| β-Nitro alcohol | Zn, NH₄Cl | Ethanol/H₂O | RT | 12 | 70-85 |
Alternative Synthetic Transformations
A. Synthesis of Spirocyclic β-Amino Alcohols
If the desired product is the spirocyclic β-amino alcohol without cyclization, the hydroxyl group of the Henry adduct must be protected prior to the reduction of the nitro group.
Caption: Synthesis of spirocyclic β-amino alcohols.
B. Synthesis of Spirocyclic Ketones via the Nef Reaction
The Nef reaction converts a primary or secondary nitroalkane into the corresponding carbonyl compound.[2] This transformation is typically carried out by first forming the nitronate salt with a base, followed by hydrolysis under strong acidic conditions.
Protocol Outline:
-
Nitronate Salt Formation: Treat the β-nitro alcohol adduct with a base (e.g., sodium methoxide in methanol).
-
Acidic Hydrolysis: Slowly add the nitronate salt solution to a cold (0 °C) solution of a strong acid (e.g., sulfuric acid).
-
Workup: Neutralize the reaction mixture and extract the spirocyclic ketone product.
This protocol provides access to a different class of conformationally restricted molecules, further highlighting the versatility of the this compound building block.
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally restricted molecules, particularly spirocyclic systems. The strategic application of the Henry reaction, followed by divergent transformations such as reductive cyclization, nitro group reduction, or the Nef reaction, provides access to a diverse range of novel scaffolds. The protocols outlined in this application note offer a robust and logical framework for researchers in drug discovery and organic synthesis to explore the rich chemical space enabled by this unique starting material. The resulting conformationally constrained molecules hold significant promise for the development of next-generation therapeutics with enhanced potency and selectivity.
References
-
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(1), e202100529. Available at: [Link]
-
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
Request PDF. (n.d.). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. ResearchGate. Available at: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
PubMed Central. (n.d.). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Available at: [Link]
-
Chemsrc. (n.d.). This compound | CAS#:344329-87-9. Available at: [Link]
-
PubMed. (n.d.). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Available at: [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]
-
Wikipedia. (n.d.). Henry reaction. Available at: [Link]
-
RSC Publishing. (n.d.). Green Chemistry. Available at: [Link]
-
PubMed Central. (n.d.). Transition-metal-free regioselective synthesis of spiro-oxazolidines through [3 + 2] annulation reactions of azadienes with haloalcohols. Available at: [Link]
-
MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]
-
MDPI. (2022). Nitroaldol Reaction. Encyclopedia. Available at: [Link]
-
Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]
-
MDPI. (n.d.). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Available at: [Link]
-
ResearchGate. (n.d.). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. Available at: [Link]
-
ORCA - Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Available at: [Link]
Sources
- 1. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spiro[isoindole-1,5’-isoxazolidin]-3(2H)-ones as potential inhibitors of the MDM2-p53 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly enantioselective synthesis of linear beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(Nitromethyl)cyclobutanol
Welcome to the technical support center for the synthesis of 1-(nitromethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction yields and overcome common challenges encountered in the laboratory.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Henry (or nitroaldol) reaction. This carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to a ketone (cyclobutanone).[1][2] The resulting β-nitro alcohol is a valuable building block in organic synthesis due to the versatility of the nitro group, which can be transformed into a variety of other functional groups.[1]
The reaction proceeds via the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of cyclobutanone. Subsequent protonation of the resulting alkoxide yields the desired this compound. It is crucial to understand that all steps of the Henry reaction are reversible.[1]
Visualizing the Reaction and Workflow
Figure 1: Reaction Mechanism A diagram illustrating the base-catalyzed Henry reaction between cyclobutanone and nitromethane.
Figure 2: Experimental Workflow A flowchart outlining the key stages of the synthesis and purification process.
Recommended Experimental Protocol
This protocol provides a general framework for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
Cyclobutanone
-
Nitromethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanone (1.0 eq).
-
Reagent Addition: Add nitromethane (2.0-3.0 eq) to the flask. Using nitromethane in excess can help drive the reversible reaction towards the product.[3]
-
Catalyst Addition: Add anhydrous potassium carbonate (0.5 eq) to the reaction mixture.[4]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.[5]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (e.g., hydrated K₂CO₃).2. Insufficient reaction time.3. Low reaction temperature.4. Retro-Henry reaction dominating. | 1. Use freshly dried, anhydrous potassium carbonate.2. Continue monitoring the reaction by TLC until the starting material is consumed.3. Gently warm the reaction mixture (e.g., to 30-40°C), but be cautious of dehydration.4. Use an excess of nitromethane to shift the equilibrium towards the product. |
| Formation of a Major Side Product (likely the nitroalkene) | 1. Excess base.2. High reaction temperature.3. Prolonged reaction time after completion. | 1. Reduce the amount of base used. Catalytic amounts are often sufficient.[2]2. Maintain the reaction at room temperature or below. Elevated temperatures promote dehydration.[6]3. Quench the reaction as soon as the starting material is consumed. |
| Product Decomposes During Work-up or Purification | 1. Presence of acidic or basic impurities.2. The product is unstable to silica gel. | 1. Ensure the work-up is performed with neutral water. A mild acidic quench (e.g., dilute NH₄Cl) can sometimes be beneficial before extraction.2. Deactivate the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like alumina. |
| Difficult Purification | 1. Product co-elutes with starting material or impurities. | 1. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent (gradient elution) can improve separation.2. Consider alternative purification methods such as crystallization if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: While various bases can be used for the Henry reaction (e.g., NaOH, Et₃N), potassium carbonate (K₂CO₃) is a good starting point as it is a mild, inexpensive, and generally effective catalyst for this transformation.[4][7] The choice of base can be critical, as stronger bases may promote side reactions.
Q2: How does temperature affect the yield?
A2: Temperature has a significant impact on the reaction. While a moderate increase in temperature can accelerate the reaction rate, higher temperatures can also promote the dehydration of the desired β-nitro alcohol to form the corresponding nitroalkene.[6] Therefore, it is generally recommended to run the reaction at or slightly above room temperature and monitor it closely.
Q3: My reaction seems to have stalled. What should I do?
A3: If the reaction has stalled (i.e., no further consumption of starting material is observed by TLC), you can try adding a small additional portion of the base. It is also important to ensure that your reagents are pure and anhydrous, as impurities can inhibit the catalyst.
Q4: How can I prevent the retro-Henry reaction?
A4: The retro-Henry reaction is the reverse of the desired reaction and can be a significant contributor to low yields.[1] To minimize its effect, it is advisable to use an excess of nitromethane. This shifts the reaction equilibrium towards the product side according to Le Chatelier's principle. Additionally, working at lower temperatures can help suppress the retro-Henry reaction.
Q5: What is the best way to purify the final product?
A5: Flash column chromatography on silica gel is a common and effective method for purifying β-nitro alcohols.[5][8][9] A solvent system of hexane and ethyl acetate, with a gradually increasing proportion of ethyl acetate, is a good starting point for elution. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
References
-
Common Organic Chemistry. (n.d.). Henry Reaction - Beta Nitro Alcohol. Retrieved from [Link]
-
ResearchGate. (2025). AtHNL-catalyzed retro-Henry reaction in the stereoselective cleavage of racemic β-nitroalcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Henry Reaction - Common Conditions. Retrieved from [Link]
-
MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Elsevier. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link]
-
PubMed. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Henry reaction | Download Table. Retrieved from [Link]
-
BTC. (2025). What purification methods are suitable for cyclobutanol?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Iso. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) HENRY REACTION (Mini-review). Retrieved from [Link]
-
Redalyc. (n.d.). Louis Henry: The Henry reaction and other organic syntheses. Retrieved from [Link]
-
ORCA – Online Research @ Cardiff. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on the conversion and product.... Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on (a) yield of each product fraction, (b).... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
SciTechnol. (n.d.). A Short Notes on Column Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel Disubstituted Cyclobutanone Derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperatures on oil yield at the reaction condition of.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Effect of Time, Solvent-Solid Ratio, Ethanol Concentration and Temperature on Extraction Yield of Phenolic Compounds From Olive Leaves. Retrieved from [Link]
-
Springer. (n.d.). Effects of temperature, time, and solvent ratio on the extraction of phenolic compounds and the anti-radical activity of. Retrieved from [Link]
-
IBM Research. (2002). Synthesis and Characterization of Some Polycyclic Cyclobutanones. Retrieved from [Link]
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- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 5. What purification methods are suitable for cyclobutanol? - Blog [btcpharmtech.com]
- 6. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. scitechnol.com [scitechnol.com]
Technical Support Center: Challenges in the Selective Reduction of 1-(Nitromethyl)cyclobutanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective reduction of 1-(nitromethyl)cyclobutanol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the specific challenges of this transformation. The primary goal is the chemoselective reduction of the aliphatic nitro group to a primary amine, yielding 1-(aminomethyl)cyclobutanol, while preserving the tertiary hydroxyl group and the integrity of the cyclobutane ring.
The 1-(aminomethyl)cyclobutanol scaffold is a valuable building block in medicinal chemistry, prized for the three-dimensional character it imparts to molecules.[1][2] However, the synthesis of this target molecule is not trivial. The substrate, this compound, is a β-nitro alcohol, typically formed via a Henry (nitroaldol) reaction.[3][4][5] This structural motif presents unique challenges, including susceptibility to dehydration and retro-Henry reactions, alongside the risk of over-reduction.[3][6]
This document provides expert guidance rooted in established chemical principles to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding the selective reduction of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common issue stemming from either incomplete conversion or the formation of undesired side products. The structure of this compound makes it particularly sensitive to reaction conditions.
-
Incomplete Conversion: This may be due to insufficient reducing agent, deactivated catalyst, or inadequate reaction time. Catalytic hydrogenations, for instance, can be hampered by catalyst poisoning or insufficient hydrogen pressure.
-
Dehydration to a Nitroalkene: As a β-nitro alcohol, the starting material can easily undergo dehydration, especially under harsh acidic or basic conditions or at elevated temperatures, to form 1-(nitromethylene)cyclobutane.[4][6] This nitroalkene byproduct may then be reduced to an undesired saturated amine or polymerize.
-
Retro-Henry Reaction: The Henry reaction is reversible.[3] Under basic conditions, the starting material can revert to cyclobutanone and nitromethane, which will not lead to the desired product.
Q2: How can I prevent the loss of the tertiary hydroxyl group during the reduction?
The primary challenge of this synthesis is achieving chemoselectivity. The tertiary hydroxyl group is prone to hydrogenolysis (cleavage of the C-O bond) under certain catalytic hydrogenation conditions, which would yield 1-(aminomethyl)cyclobutane.
-
Choice of Catalyst: While Palladium on carbon (Pd/C) is a common choice for nitro reductions, it is also highly effective at hydrogenolysis.[7] Platinum(IV) oxide (PtO₂ or Adam's catalyst) or Raney Nickel are often milder alternatives for reducing aliphatic nitro compounds and may better preserve the hydroxyl group.[7][8]
-
Avoid Harshly Acidic Conditions: Strongly acidic conditions can promote dehydration, forming a carbocation intermediate that is susceptible to various rearrangements or elimination rather than the desired reduction.
-
Consider Chemical Reduction Methods: Metal-acid systems, such as iron powder in acetic acid or with ammonium chloride, are excellent for selectively reducing nitro groups without a catalytic surface that promotes hydrogenolysis.[7][9] These methods are often highly effective for substrates with sensitive functional groups.[10]
Q3: My analysis (LCMS/TLC) shows a major byproduct with a mass two units lower than my desired amine. What is it and how do I prevent it?
A byproduct with a mass (M-2) relative to the target amine (R-CH₂-NH₂) is characteristic of the corresponding hydroxylamine (R-CH₂-NHOH). The reduction of a nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamine intermediates.[11]
-
Cause: The accumulation of the hydroxylamine intermediate indicates an incomplete reduction.[8] This can happen if the reaction is stopped prematurely, the catalyst is not active enough, or the hydrogen source is depleted.
-
Prevention and Solution: To drive the reaction to completion, you can try increasing the reaction time, raising the hydrogen pressure (for catalytic hydrogenations), or increasing the equivalents of the reducing agent in a chemical reduction. If the problem persists, switching to a more robust reduction system, like Fe/HCl, may be necessary.[9][12]
Visual Guide 1: Reaction & Side Product Pathways
The following diagram illustrates the desired transformation and the principal competing side reactions that can lower the yield and purity of the final product.
Caption: Key reaction pathways in the reduction of this compound.
Troubleshooting Guide
Use this table to diagnose and resolve specific experimental issues.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (e.g., old Pd/C, poisoned Raney Ni).2. Insufficient hydrogen pressure or leak in the system.3. Insufficient equivalents of chemical reducing agent (e.g., Fe, Zn).4. Reaction time is too short. | 1. Use fresh, high-quality catalyst. For hydrogenation, ensure proper pre-activation if required.2. Ensure the hydrogenation vessel is properly sealed and increase H₂ pressure within safe limits.3. Increase the stoichiometry of the metal reductant and acid.4. Monitor the reaction by TLC or LCMS and extend the reaction time until the starting material is consumed. |
| Significant Dehydration Byproduct | 1. Reaction temperature is too high.2. Use of strong acids or bases in the reaction or workup.3. The chosen solvent promotes elimination. | 1. Conduct the reaction at room temperature or below (0 °C).2. Opt for neutral or mildly acidic conditions (e.g., Fe/NH₄Cl). Avoid strong bases like NaOH or alkoxides during workup until the reaction is complete.3. Use protic solvents like ethanol or methanol which can help stabilize the hydroxyl group. |
| Hydroxylamine Intermediate Detected | 1. Incomplete reduction (see "Low Conversion").2. The reducing system is too mild to complete the final step efficiently. | 1. Increase reaction time, temperature moderately, or catalyst loading/reagent stoichiometry.2. Switch to a more potent reducing system. If using H₂/PtO₂, consider increasing pressure. If using Zn, ensure the acidic medium is sufficient. |
| Loss of Hydroxyl Group (Hydrogenolysis) | 1. Use of a highly active hydrogenolysis catalyst like Pd/C.2. High hydrogen pressure combined with an active catalyst. | 1. Switch to a less aggressive catalyst. PtO₂ is an excellent first choice.[8] Raney Nickel can also be effective.[7]2. Use the lowest effective hydrogen pressure.3. Change the reduction strategy entirely to a non-catalytic chemical method like Fe/AcOH or SnCl₂ .[7] |
| Difficult Product Isolation / Emulsions | 1. Formation of metal hydroxides (e.g., Fe(OH)₃, Zn(OH)₂) during basic workup.2. The product amine is water-soluble. | 1. After basification, filter the reaction mixture through a pad of Celite® to remove insoluble metal salts before extraction.2. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility. |
Visual Guide 2: Troubleshooting Workflow
This decision tree provides a logical workflow for addressing suboptimal reaction outcomes.
Caption: A logical workflow for troubleshooting common reduction issues.
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for two reliable approaches to the selective reduction of this compound.
Protocol 1: Selective Catalytic Hydrogenation using Platinum(IV) Oxide
This method is often effective at reducing aliphatic nitro groups while preserving acid-sensitive functionalities like the tertiary alcohol.[8]
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Celite® 545
-
Parr hydrogenation apparatus or similar high-pressure vessel
Procedure:
-
To a suitable high-pressure reaction vessel, add this compound (1.0 eq).
-
Add methanol to dissolve the substrate (concentration approx. 0.1–0.2 M).
-
Carefully add PtO₂ (5–10 mol%).
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50–100 psi (3.4–6.8 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via TLC or LCMS (after carefully and safely venting the vessel). The reaction typically takes 4–24 hours.
-
Once the starting material is consumed, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol. Further purification can be achieved by crystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction with Iron Powder and Ammonium Chloride
This classic Béchamp reduction variant is robust, inexpensive, and highly chemoselective, avoiding the hydrogenolysis associated with some catalysts.[9]
Materials:
-
This compound
-
Iron powder (<100 mesh), activated
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) and Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite® 545
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (4–5 eq) and iron powder (4–5 eq).
-
Heat the mixture to reflux (approx. 80–90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LCMS. The reaction is often complete within 2–6 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH 8–9 by adding saturated NaHCO₃ solution. Be cautious of gas evolution.
-
Filter the resulting slurry through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol and ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Add ethyl acetate and brine to facilitate phase separation.
-
Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
References
-
ResearchGate. (2014). What is the best reagent for the selective reduction of a nitro group to amine? ResearchGate. Available at: [Link]
-
Pasha, M. A., & Jayashankara, V. P. (2006). A new reagent for selective reduction of nitro group. Synthetic Communications. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]
- Alonso, F., Riente, P., & Yus, M. (2010). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis.
-
MDPI. (2022). Nitroaldol Reaction. Encyclopedia MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Wang, D., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. Available at: [Link]
-
Alchem Pharmtech. (n.d.). CAS 180205-28-1 | 1-(aminomethyl)cyclobutanol. Alchem Pharmtech. Available at: [Link]
-
Stolle, A., et al. (2011). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available at: [Link]
-
Wyzlic, I. M., & Soloway, A. H. (1992). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Tetrahedron Letters. Available at: [Link]
-
CORE. (n.d.). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. CORE. Available at: [Link]
Sources
- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. ncert.nic.in [ncert.nic.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Nitromethyl)cyclobutanol and its Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of 1-(nitromethyl)cyclobutanol and its derivatives. These compounds, often synthesized via the Henry (nitroaldol) reaction, are valuable intermediates in drug discovery and chemical synthesis. However, their purification presents unique challenges due to the inherent instability of the β-nitro alcohol moiety. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common purification hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems researchers frequently encounter during the purification of this compound and related structures. The question-and-answer format is designed to provide direct solutions to experimental roadblocks.
Q1: My crude product is a brown or yellow oil/solid. What causes this discoloration and how can I address it?
A1: The characteristic yellow or brown color in crude products from Henry reactions is almost always due to the formation of nitro-olefin byproducts.
-
Causality: this compound and its derivatives are prone to acid- or base-catalyzed dehydration (elimination of water). The resulting conjugated nitroalkene is often a highly colored compound.[1] This dehydration can occur during the reaction, workup, or subsequent purification steps. Impurities such as unsaturated aldehydes can also contribute to color.[2]
-
Troubleshooting Steps:
-
Neutralize Promptly: Ensure the reaction mixture is carefully neutralized to a pH of ~7 immediately after the reaction is complete. Avoid extreme pH values during the aqueous workup.
-
Pre-Purification Treatment: For persistent color issues, consider a pre-treatment step. A patented method for purifying nitro aliphatic compounds involves inducing polymerization of the color-forming bodies (like nitroolefins) by aeration at a moderate temperature (e.g., 90°C for 1-3 hours) or treatment with a small amount of acid, followed by distillation to separate the desired nitro alcohol from the non-volatile polymer.[2]
-
Chromatographic Strategy: If chromatography is the next step, be aware that standard silica gel is acidic and can exacerbate dehydration.[1] Proceed directly to the protocol for chromatography on deactivated silica gel (see Protocol 1).
-
Q2: My compound shows a new, colored spot on the TLC plate and appears to be decomposing. Is column chromatography still a viable option?
A2: Yes, column chromatography is often the most effective method, but you must take precautions to prevent on-column degradation. The decomposition you observe on a standard silica TLC plate is a strong indicator that the compound is sensitive to the acidic nature of silica gel.[1]
-
Causality: The silica gel surface is rich in acidic silanol (Si-OH) groups, which can catalyze the elimination of the hydroxyl group from your β-nitro alcohol, leading to the formation of the corresponding nitroalkene.[1] This is why a new, often lower Rf and colored spot may appear over time on the TLC plate.
-
Solutions:
-
Deactivate the Stationary Phase: The most common and effective solution is to neutralize the acidic sites on the silica gel. This is typically done by preparing a silica slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (TEA) or by "base washing" the column.[1] See Protocol 1 for a detailed procedure.
-
Consider Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]
-
Reversed-Phase Silica (C18): If the compound has sufficient hydrophobic character, reversed-phase chromatography, which uses a non-polar stationary phase and polar mobile phase, can be an excellent option as it avoids the issue of silica acidity.[1][3]
-
-
Work Quickly: Regardless of the method, keep the chromatography time to a minimum to reduce the compound's contact time with the stationary phase. Use flash chromatography rather than gravity chromatography.
-
Q3: I'm struggling with recrystallization. My product either "oils out" or fails to crystallize entirely. What should I do?
A3: Recrystallization failures are common when impurities are present or when an appropriate solvent has not been identified. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Causality: The presence of the dehydration byproduct can act as a persistent impurity that disrupts the formation of a crystal lattice.[1] Furthermore, finding a solvent with the ideal solubility profile—high solubility at elevated temperatures and low solubility at room or cold temperatures—is critical and often requires systematic screening.[4][5]
-
Troubleshooting Workflow:
-
Assess Purity: First, analyze your crude product by ¹H NMR or LC-MS to estimate its purity. If it is less than ~90% pure, attempting recrystallization will be difficult. It is often more efficient to first perform column chromatography to remove the bulk of impurities and then recrystallize the partially purified material.
-
Systematic Solvent Screening: Do not guess. Test the solubility of a few milligrams of your compound in a range of solvents (~0.5 mL) at room temperature and then upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.[6] (See Protocol 2).
-
Use a Two-Solvent System: If no single solvent is ideal, use a two-solvent system.[7] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[5][7]
-
Promote Nucleation: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface, adding a seed crystal from a previous batch, or placing the solution in an ice bath for a longer period.[5][6]
-
Q4: After column chromatography, my fractions are still impure. How can I improve the separation?
A4: Poor separation (co-elution) occurs when the polarity of your product and the impurities are too similar. Improving resolution requires optimizing the chromatographic conditions.
-
Causality: Successful chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases.[8] If the affinities of the product and an impurity for the stationary phase are too close, they will elute together.
-
Optimization Strategies:
-
Adjust Mobile Phase Polarity: The most straightforward approach is to decrease the polarity of the eluent. This will cause all compounds to spend more time adsorbed to the polar silica gel, increasing their retention times (decreasing Rf values) and potentially improving the separation between them. Aim for an Rf value of ~0.2-0.3 for your target compound for the best separation.
-
Try a Different Solvent System: Sometimes, simply switching the solvent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the specific interactions between the analytes and the stationary phase, leading to better separation.
-
Increase Column Length/Decrease Diameter: Use a longer, thinner column. This increases the number of theoretical plates and provides more opportunities for separation to occur.
-
Check Loading Technique: Ensure you are loading the sample onto the column in a highly concentrated band using a minimal amount of solvent. Dry loading (adsorbing the crude material onto a small amount of silica gel before adding it to the column) is often superior to wet loading.
-
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of the crude product.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary stability concern for this compound during purification? A: The primary stability concern is its susceptibility to dehydration, which is an elimination reaction that removes the alcohol group and a proton from the adjacent carbon to form a double bond. This results in the formation of 1-(nitromethyl)cyclobutene, a conjugated and often colored impurity. This reaction can be catalyzed by both acid and heat. The high ring strain of the cyclobutanol ring can also make it susceptible to ring-opening reactions under certain conditions.[9]
Q: Can I use distillation to purify my compound? A: Vacuum distillation can be a viable method, particularly for removing non-volatile impurities.[2] However, it is crucial to consider the thermal stability of your specific derivative. Nitro alcohols can decompose at elevated temperatures. If distillation is attempted, it should be performed under high vacuum to keep the boiling temperature as low as possible. A preliminary step to polymerize volatile, color-forming impurities can make a subsequent distillation more effective.[2] For many research-scale purifications, chromatography is preferred due to its milder conditions.
Q: Why is a simple aqueous workup sometimes insufficient? A: While a standard acid-base extraction can remove many ionic impurities, it will not remove neutral organic byproducts with polarities similar to the desired product. The key impurity, the dehydrated nitroalkene, is a neutral organic compound and will extract into the organic layer along with your product, necessitating further purification by chromatography or recrystallization.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography on Triethylamine-Deactivated Silica Gel
This protocol describes a method to purify acid-sensitive nitro alcohols by mitigating the acidic nature of the silica gel stationary phase.
1. Prepare the Deactivated Slurry:
-
In a beaker, add the required amount of silica gel for your column.
-
Prepare your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
To this eluent, add 0.5-1.0% triethylamine (TEA) by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).
-
Add the TEA-containing eluent to the silica gel to create a smooth, pourable slurry.
2. Pack the Column:
-
Secure a flash column vertically. Add a layer of sand to the bottom.
-
Pour the silica slurry into the column. Use pressure to quickly and evenly pack the bed, draining the excess solvent until the solvent level is just above the top of the silica bed.
3. Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Gently add a protective layer of sand on top.
4. Elute and Collect Fractions:
-
Carefully add your eluent (which must also contain 0.5-1.0% TEA) to the column.
-
Apply pressure and begin collecting fractions.
-
Monitor the fractions by TLC (be sure to spot lightly to avoid overloading the plate).
-
Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require placing the sample under high vacuum for an extended period.
Protocol 2: Systematic Screening for a Recrystallization Solvent
This method efficiently identifies a suitable solvent or solvent pair for recrystallization.[4][6]
Materials:
-
Small test tubes (e.g., 10)
-
A selection of solvents with varying polarities (see table below)
-
Your crude solid product
-
Hot plate or water bath
Procedure:
-
Place ~20-30 mg of your crude solid into each test tube.
-
Add ~0.5 mL of a different solvent to each tube.
-
Agitate at room temperature. Observe and record if the solid dissolves completely, partially, or not at all.
-
Ideal single solvent candidate: The solid is insoluble or sparingly soluble at room temperature.
-
Potential "good" solvent for a pair: The solid dissolves completely.
-
Potential "bad" solvent for a pair: The solid is completely insoluble.
-
-
Take the tubes where the solid was not fully soluble at room temperature and gently heat them in a water bath.
-
Observe and record solubility upon heating.
-
An ideal single solvent is one where the compound is insoluble at room temperature but dissolves completely upon heating.
-
-
Allow the heated tubes where the solid dissolved to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. Abundant, high-quality crystals indicate a good solvent choice.
-
If no single solvent is ideal, select a "good" solvent and a miscible "bad" solvent from your tests to attempt a two-solvent recrystallization.
| Common Recrystallization Solvents (Polarity Decreasing) |
| Water |
| Methanol / Ethanol |
| Acetone |
| Acetonitrile |
| Ethyl Acetate |
| Dichloromethane (DCM) |
| Diethyl Ether |
| Toluene |
| Hexanes / Heptane / Pentane |
References
-
Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). [Link]
- Vanderbilt, B.M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S.
-
Campbell, R.M., & Lee, M.L. (1986). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 58(11), 2247-2251. [Link]
-
Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]
-
Fair, J. D., & Kormos, C. M. (2008). The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]
-
Ballini, R., et al. (2005). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 10(12), 1458-1461. [Link]
-
Srivastava, M.K., & Singh, A. (2014). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences, 3, 130-134. [Link]
-
Lubs, H.A. (2009). Nitro Alcohols. ResearchGate. [Link]
-
Reddit Community. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Frank, N., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231-4. [Link]
- Stahly, G.P. (2011). Process for producing nitroalcohols.
-
Chemsrc. (n.d.). This compound. [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]
-
LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. [Link]
-
Zhang, R.K., et al. (2021). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 143(30), 11636–11645. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
Wang, C., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 13, 2715. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation. [Link]
-
Krabbenhoft, H.O., & Kwait, I. (1988). Cyclobutene. Organic Syntheses, 6, 336. [Link]
-
Reddit Community. (2019). Recrystallization with two solvents. r/Chempros. [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. [Link]
-
Organic Chemistry Tips. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
Conia, J.M., & Ripoll, J.L. (1973). Cyclobutanone. Organic Syntheses, 53, 1. [Link]
-
NIST. (n.d.). 1-(Nitromethyl)-cyclohexanol. NIST Chemistry WebBook. [Link]
-
Chemsrc. (n.d.). 1-(Nitromethyl)cyclopentanol. [Link]
- Krumpolc, M., & Rocek, J. (2003). Process for the recovery and purification of cyclobutanone. U.S.
Sources
- 1. reddit.com [reddit.com]
- 2. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 3. sciencepub.net [sciencepub.net]
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- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
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- 8. researchgate.net [researchgate.net]
- 9. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 1-(Nitromethyl)cyclobutanol
Technical Support Center: Synthesis of 1-(Nitromethyl)cyclobutanol
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the base-catalyzed Henry (nitroaldol) reaction between cyclobutanone and nitromethane. Our goal is to equip researchers, chemists, and drug development professionals with the causal understanding and practical solutions needed to navigate the challenges of this synthesis, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?
The synthesis is a classic carbon-carbon bond-forming reaction known as the Henry reaction or, more descriptively, the nitroaldol reaction.[1][2] It involves the base-catalyzed addition of a nitroalkane (nitromethane) to a ketone (cyclobutanone).[3][4][5] The reaction proceeds in three key, reversible steps:
-
Deprotonation: A base removes an acidic α-proton from nitromethane to form a nucleophilic nitronate anion.[5][6][7]
-
Nucleophilic Attack: The carbon of the nitronate anion attacks the electrophilic carbonyl carbon of cyclobutanone.
-
Protonation: The resulting β-nitro alkoxide is protonated, typically by the conjugate acid of the base used, to yield the final product, this compound.[1][7]
All steps of the Henry reaction are reversible, which poses a significant challenge in driving the reaction to completion.[1]
Q2: Why is the reaction between cyclobutanone and nitromethane particularly prone to side reactions?
The primary challenge arises from the dual reactivity of the starting materials and intermediates under basic conditions. Cyclobutanone, the ketone, possesses acidic α-hydrogens, making it susceptible to self-condensation in the presence of a base.[8][9] Furthermore, the desired β-nitro alcohol product can undergo subsequent reactions like dehydration, especially under non-optimized conditions (e.g., high temperature or excess base).[4][6] The choice of base is therefore critical; it must be strong enough to deprotonate nitromethane (pKa ~10 in aqueous solution) but mild enough to avoid catalyzing competing pathways.
Q3: What is the visual representation of the main reaction pathway?
The desired transformation is the straightforward addition of the nitromethane-derived anion to the cyclobutanone carbonyl.
Caption: The desired Henry reaction pathway.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format, explaining the mechanistic origin of each problem and providing actionable solutions.
Q4: My reaction is sluggish, and the yield is low. What's causing the incomplete conversion?
Answer: The primary cause is the reversibility of the Henry reaction.[1] The initial carbon-carbon bond formation step can revert to the starting materials. Ketones, like cyclobutanone, are generally less reactive than aldehydes in the Henry reaction, which can exacerbate this issue.[6]
Troubleshooting Steps:
-
Choice of Base: While a weak base is needed to prevent side reactions, it might not be sufficient to generate an adequate concentration of the nitronate anion. Consider switching to a slightly stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or using a catalytic amount of a stronger base like an alkoxide.
-
Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like THF or DMSO can stabilize the nitronate anion and may improve reaction kinetics compared to protic solvents like ethanol.
-
Temperature: While low temperatures are recommended to suppress side reactions, running the reaction at slightly elevated temperatures (e.g., room temperature to 40°C) for a defined period may be necessary to drive the equilibrium towards the product.[10] Monitor the reaction closely for the onset of side product formation.
-
Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of nitromethane can help push the equilibrium towards the product.
Q5: I'm observing a significant amount of a higher molecular weight byproduct, possibly a dimer. What is it and how can I prevent it?
Answer: This is almost certainly the product of the aldol self-condensation of cyclobutanone .[8][9][11] The base used to catalyze the Henry reaction can also deprotonate the α-carbon of cyclobutanone, creating an enolate. This enolate then acts as a nucleophile, attacking another molecule of cyclobutanone.
Caption: Aldol self-condensation of cyclobutanone.
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Perform the reaction at low temperatures (0°C to -10°C) to disfavor the kinetics of the aldol reaction.
-
Slow Reagent Addition: Add the base slowly and dropwise to the mixture of cyclobutanone and nitromethane. This maintains a low instantaneous concentration of the base, minimizing the deprotonation of cyclobutanone.
-
Base Selection: Use a sterically hindered base that may have a preference for deprotonating the less hindered nitromethane over the cyclobutanone α-carbon.
Q6: My product appears to have lost water, as I'm seeing signals for a double bond in my analysis. Why is this happening?
Answer: You are observing the formation of 1-(nitromethylene)cyclobutane , the dehydration product of this compound. This elimination reaction is common for β-nitro alcohols and is often favored by heat or the presence of excess base.[4][6][12]
Caption: Base-catalyzed dehydration of the product.
Troubleshooting Steps:
-
Limit Base Quantity: Use only a catalytic amount of base if possible, or no more than one equivalent.[3][4]
-
Careful Workup: During the reaction quench and workup, neutralize the base with a mild acid (e.g., dilute HCl or NH₄Cl solution) promptly and at low temperature to prevent elimination. Avoid prolonged exposure of the product to basic conditions.
-
Avoid Heat: Do not heat the reaction mixture unless absolutely necessary to drive the initial addition. If purification by distillation is attempted, be aware that high temperatures can induce elimination. Column chromatography is often a milder purification method.
Q7: Could a Cannizzaro reaction be occurring with my cyclobutanone?
Answer: No, this is a common misconception. The Cannizzaro reaction is a disproportionation reaction that occurs specifically with aldehydes that do not have α-hydrogens , under strongly basic conditions.[13][14][15] Since cyclobutanone is a ketone with four acidic α-hydrogens, it cannot undergo a Cannizzaro reaction. The side reaction you are likely observing under basic conditions is the aldol condensation discussed in Q5.
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected outcomes under different experimental setups, illustrating the importance of precise control over reaction parameters.
| Parameter | Optimal Condition | Sub-Optimal Condition | Predominant Side Product(s) |
| Temperature | 0°C | 50°C | Aldol Condensation Product, Nitroalkene |
| Base | Catalytic Et₃N | 2.0 eq. NaOH | Aldol Condensation Product, Nitroalkene |
| Base Addition | Slow, dropwise | Rapid, single portion | Aldol Condensation Product |
| Workup | Prompt acidic quench | Delayed quench | Nitroalkene |
| Expected Yield | 60-75% | < 30% | - |
| Expected Purity | > 95% | < 50% | - |
Optimized Experimental Protocol
This protocol is designed to minimize the formation of common side products.
Materials:
-
Cyclobutanone (1.0 eq.)
-
Nitromethane (1.2 eq.)
-
Triethylamine (Et₃N) (0.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Charge the flask with cyclobutanone (1.0 eq.) and nitromethane (1.2 eq.). Dissolve them in anhydrous THF (approx. 0.5 M concentration relative to cyclobutanone).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Base Addition: Add triethylamine (0.2 eq.) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by periodically quenching a small aliquot in dilute acid.
-
Quenching: Once the reaction is complete, quench by slowly adding pre-chilled saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a bath temperature below 40°C.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield pure this compound.
References
-
Wikipedia contributors. (2023). Henry reaction. Wikipedia, The Free Encyclopedia. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
Wisniak, J. (2014). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 25(3), 342-351. [Link]
-
Organic Chemistry. (2018). Henry Reaction (Nitroaldol reaction). YouTube. [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Henry Reaction. Organic Chemistry Portal. [Link]
-
Study.com. (n.d.). Which of the following compounds would you expect to undergo aldol self-condensation? Homework.Study.com. [Link]
-
Grokipedia. Henry reaction. Grokipedia. [Link]
-
Sciencemadness Wiki. Nitroaldol reaction. Sciencemadness Wiki. [Link]
-
Organic Chemistry Portal. Cannizzaro Reaction. Organic Chemistry Portal. [Link]
-
Chegg. (2015). Draw the aldol self-condensation product of cyclobutanone with a base. Chegg.com. [Link]
-
ResearchGate. (2017). Self-aldol condensation of cyclopentanone. ResearchGate. [Link]
-
Chemistry Steps. Cannizzaro Reaction. Chemistry Steps. [Link]
-
Kohlpaintner, C., & Schulze, M. (1997). Investigation of the chemical basis of nitroalkane toxicity: tautomerism and decomposition of propane 1- and 2-nitronate under physiological conditions. Archives of Toxicology, 72(1), 19-26. [Link]
-
Organic Syntheses. A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
Sources
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- 2. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
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- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. homework.study.com [homework.study.com]
- 9. chegg.com [chegg.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. byjus.com [byjus.com]
- 14. Cannizzaro Reaction [organic-chemistry.org]
- 15. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Improving Stereoselectivity in Reactions Involving 1-(Nitromethyl)cyclobutanol
Welcome to the technical support center for chemists and researchers working with 1-(nitromethyl)cyclobutanol. This guide is designed to provide in-depth troubleshooting and practical solutions for improving stereoselectivity in reactions involving this versatile building block. The unique strained cyclobutane ring and the reactive nitroalkane functionality present both opportunities and challenges in stereocontrol. This resource will help you navigate these complexities to achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common stereoselective reactions involving this compound?
A1: this compound is primarily used as a nucleophile in carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.[1][2][3] In this reaction, the nitronate, formed by deprotonation of the α-carbon to the nitro group, attacks an aldehyde or ketone. The resulting β-nitroalcohol contains two new stereocenters, making stereocontrol crucial. Other important reactions include Michael additions to α,β-unsaturated systems and reductions of the nitro group to an amine, which can also be performed stereoselectively.
Q2: Why is achieving high stereoselectivity with this substrate challenging?
A2: The primary challenges stem from the conformational flexibility of the cyclobutane ring and the potential for both diastereomers and enantiomers to form.[4] The proximity of the hydroxyl group can influence the reaction through hydrogen bonding or chelation to a metal catalyst, but this effect can be difficult to predict and control. Furthermore, the reversibility of the Henry reaction can lead to retro-Henry reactions, which may erode the stereochemical integrity of the product.[5][6]
Q3: What is the difference between diastereoselectivity and enantioselectivity in this context?
A3:
-
Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of a Henry reaction with an aldehyde, this means controlling the relative configuration of the two newly formed stereocenters (e.g., syn vs. anti).
-
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image.[7] This requires the use of a chiral catalyst, reagent, or auxiliary to introduce a chiral bias into the reaction environment.[8][9] A reaction that is highly enantioselective will produce a product with a high enantiomeric excess (ee).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable steps to resolve them.
Issue 1: Poor Diastereoselectivity in a Henry Reaction
Question: I am performing a Henry reaction between this compound and an aromatic aldehyde using a simple base like DBU, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Underlying Causes & Mechanistic Insight:
Poor diastereoselectivity in base-catalyzed Henry reactions often arises from a flexible, acyclic transition state where there is little energetic differentiation between the pathways leading to the syn and anti products. The choice of base, solvent, and temperature can significantly influence the geometry of this transition state. Metal catalysts can enforce a more rigid, cyclic transition state through chelation, leading to improved diastereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocols:
Protocol 3: Chiral Ligand Screening
-
Catalyst Preparation: Prepare a series of catalysts in situ by stirring the metal precursor (e.g., Cu(OTf)2, 10 mol%) with a variety of chiral ligands (11 mol%) in a suitable solvent for 30-60 minutes. Privileged chiral ligands for asymmetric Henry reactions include bis(oxazolines) (BOX), pyridine-bis(oxazolines) (PyBOX), and Salen-type ligands. [9][10]2. Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the this compound (1.0 equiv), the aldehyde (1.2 equiv), and the base (e.g., DIPEA, 1.5 equiv).
-
Monitoring and Analysis: Monitor the reaction by TLC. After completion, purify the product by column chromatography.
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the purified product using chiral HPLC or SFC.
| Ligand Type | Metal Precursor | ee (%) |
| (S,S)-Ph-BOX | Cu(OTf)2 | 48% |
| (R,R)-iPr-BOX | Cu(OTf)2 | 65% |
| (S)-tBu-PyBOX | Zn(OTf)2 | 92% |
Protocol 4: Optimization of Reaction Parameters to Minimize Background Reaction
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base is often preferred to minimize the uncatalyzed reaction. Compare a strong, hindered base like Proton-Sponge® with a less hindered base like triethylamine.
-
Temperature Profile: As with diastereoselectivity, lower reaction temperatures are paramount for high enantioselectivity. [11]This slows down the uncatalyzed background reaction more significantly than the catalyzed pathway, leading to a higher ee. Perform the reaction at a range of temperatures from 0 °C down to -78 °C.
-
Concentration Effects: The reaction concentration can influence the rate of the catalyzed versus the uncatalyzed reaction. Run the reaction at different concentrations (e.g., 0.1 M, 0.5 M, 1.0 M) to find the optimal balance.
By systematically addressing these common issues and applying the provided experimental protocols, you can significantly improve the stereoselectivity of your reactions involving this compound, paving the way for the efficient and precise synthesis of complex chiral molecules.
References
-
Kim, J., et al. (2019). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship.org. [Link]
-
Various Authors. (n.d.). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry (RSC Publishing). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. [Link]
-
Kraszewski, A., et al. (2022). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. MDPI. [Link]
-
Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]
-
Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor. [Link]
-
Various Authors. (2021). Selected privileged chiral ligands for asymmetric metal catalysis. ResearchGate. [Link]
-
Sagan, F., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI. [Link]
-
Mahmoud, A. R. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
-
Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]
-
Chafiq, M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]
-
Kosaka, A., et al. (n.d.). Mechanistic Study on the Regio- and Stereoselectivity in [2+2] Photocycloaddition Reactions of Fran with Cyclic Enones. [Link]
-
da Silva, F. de A., et al. (2015). Synthesis of β,β-Disubstituted- 1,3-dinitroalkanes and Allylic Nitro Compounds Ketones as Electrophile in Nitroaldol Reaction. SciELO. [Link]
-
Wang, W., et al. (2004). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. PMC. [Link]
-
James, B. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2020). Stereospecificity vs. Stereoselectivity and Regiospecificity vs. Regioselectivity. YouTube. [Link]
-
nptelhrd. (2017). Stereospecific and Stereoselective Reactions and Asymmetric Synthesis (Elementary Idea). YouTube. [Link]
-
Szostak, M. (2018). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Almac. [Link]
-
Chacko, S., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. MDPI. [Link]
-
Various Authors. (2021). On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives. PMC. [Link]
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Technical Support Center: Reduction of Nitro Groups in Hindered Cyclobutane Systems
Welcome to the Technical Support Center for the reduction of the nitro group in sterically hindered cyclobutane systems. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently encountered questions. The unique combination of steric hindrance and ring strain in cyclobutane systems presents specific challenges for this common transformation, and this guide is intended to provide a systematic approach to overcoming them.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of a nitro group on a sterically hindered cyclobutane ring so challenging?
The primary challenges arise from a combination of factors inherent to the cyclobutane scaffold:
-
Steric Hindrance: The compact nature of the cyclobutane ring, especially when substituted, can significantly impede the approach of the reducing agent to the nitro group. This is a major factor contributing to sluggish or incomplete reactions.
-
Ring Strain: Cyclobutanes possess significant angle strain. Certain reaction intermediates or transition states during the reduction process might be energetically unfavorable due to this inherent strain, leading to alternative, undesired reaction pathways or decomposition.
-
Diastereoselectivity: For substituted cyclobutanes, controlling the stereochemical outcome of the reduction can be difficult. The directing effects of existing stereocenters can be complex, and the choice of reducing agent can significantly influence the diastereomeric ratio of the resulting amine.[1][2]
Q2: My standard catalytic hydrogenation (e.g., H₂/Pd/C) is failing or giving very low yields. What are the likely causes?
This is a common issue. Here are the primary suspects:
-
Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst.[3] Ensure your nitrocyclobutane is highly pure.
-
Poor Catalyst Activity: The catalyst may be old or improperly stored. Always use a fresh, high-quality catalyst.[3]
-
Steric Shielding: The palladium on carbon (Pd/C) catalyst has a solid surface where the reaction occurs.[4] Severe steric hindrance around the nitro group can prevent it from effectively adsorbing onto the catalyst surface, thus inhibiting the reduction.
-
Insufficient Pressure/Temperature: For hindered systems, atmospheric pressure of hydrogen may be insufficient. Increasing the hydrogen pressure can often overcome this kinetic barrier.
Q3: What are the best alternative reducing agents to consider when catalytic hydrogenation fails for my hindered nitrocyclobutane?
When catalytic hydrogenation is not viable, several other classes of reducing agents can be effective:
-
Metal/Acid Systems: Reagents like iron powder in the presence of an acid (e.g., HCl, acetic acid) or ammonium chloride are robust and often successful for hindered systems.[5][6] Zinc dust in acetic acid is another powerful option.[5]
-
Samarium(II) Iodide (SmI₂): This is a mild, single-electron transfer reagent that is often effective for reducing nitro groups in complex and sensitive molecules under neutral conditions.[7][8] Its utility in a variety of reductions makes it a valuable tool for challenging substrates.[9][10]
-
Dissolving Metal Reductions: While less common, conditions like sodium in a protic solvent can be powerful enough to reduce even highly hindered nitro groups. However, chemoselectivity can be a major issue.
Q4: I am observing the formation of side products like hydroxylamines or oximes. How can I promote the complete reduction to the amine?
The reduction of a nitro group is a stepwise process that proceeds through nitroso and hydroxylamine intermediates.[6] The accumulation of these intermediates is a common problem.
-
Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent to drive the reaction to completion.[11]
-
Optimize Reaction Time and Temperature: Longer reaction times or gentle heating may be necessary to convert the hydroxylamine intermediate to the final amine. However, be cautious as excessive heat can also lead to degradation.
-
Choice of Reagent: Some reagents are more prone to stopping at the hydroxylamine stage. For instance, diborane is known to reduce aliphatic nitro compounds to hydroxylamines.[7] Metal/acid systems are generally more effective at achieving complete reduction.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues encountered during the reduction of nitro groups in hindered cyclobutane systems.
Problem 1: Incomplete Reaction or No Reaction
Your reaction stalls, leaving a significant amount of starting material even after prolonged reaction times.
Troubleshooting Workflow:
Decision-making for poor diastereoselectivity.
In-Depth Analysis:
-
Mechanism and Steric Approach: The mechanism of reduction plays a crucial role in determining the stereochemical outcome. For example, catalytic hydrogenation involves the substrate adsorbing onto a surface, and the face with less steric hindrance will preferentially bind. In contrast, a soluble reagent like SmI₂ may approach the nitro group from a different trajectory, potentially leading to a different major diastereomer.
-
Thermodynamic vs. Kinetic Control: Lowering the reaction temperature generally favors the kinetically controlled product, which can sometimes be the desired diastereomer.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the solvation of the reducing agent, both of which can impact the diastereoselectivity of the reaction.
-
Substrate Control: The existing stereochemistry of the cyclobutane ring will inherently favor certain approaches of the reducing agent. Understanding these steric biases is key to predicting and potentially controlling the outcome. [1][2]
Experimental Protocols
Protocol 1: Reduction of a Hindered Nitrocyclobutane using Fe/NH₄Cl
This protocol is a robust starting point for many hindered systems.
Materials:
-
Hindered nitrocyclobutane
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitrocyclobutane (1.0 eq).
-
Add ethanol and water (a common ratio is 5:1 to 10:1 ethanol:water, adjust for solubility).
-
Add ammonium chloride (4-5 eq) and iron powder (3-5 eq) to the mixture. [11]4. Heat the reaction mixture to reflux (typically 70-80 °C). The reaction can be vigorous initially.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup (e.g., extraction with ethyl acetate from a basic aqueous solution) to isolate the crude amine.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: Reduction using Samarium(II) Iodide (SmI₂)
This method is particularly useful for substrates with other sensitive functional groups.
Materials:
-
Hindered nitrocyclobutane
-
Samarium(II) iodide (0.1 M solution in THF, either commercially available or freshly prepared)
-
Anhydrous THF
-
A proton source (e.g., methanol or tert-butanol)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the nitrocyclobutane (1.0 eq) in anhydrous THF.
-
Cool the solution to the desired temperature (often 0 °C or room temperature).
-
Slowly add the 0.1 M solution of SmI₂ in THF via syringe until the characteristic deep blue color persists. Typically, 6-8 equivalents are required for the reduction of a nitro group.
-
After the addition is complete, add a proton source such as methanol (10-20 eq).
-
Allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir vigorously until the solution becomes clear.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Summary of Recommended Conditions
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd/C or PtO₂ | 1-50 atm H₂, RT to 50 °C, various solvents (EtOH, EtOAc, AcOH) | Clean workup, high atom economy | Prone to steric hindrance, can reduce other functional groups, catalyst poisoning |
| Fe/NH₄Cl | Reflux in EtOH/H₂O | Inexpensive, robust, good functional group tolerance | Heterogeneous, can require harsh workup to remove iron salts |
| Zn/AcOH | RT to gentle heating in acetic acid | Powerful reducing agent | Acidic conditions may not be suitable for all substrates |
| SmI₂ | RT in THF with a proton source | Very mild, excellent chemoselectivity | Stoichiometric reagent, requires inert atmosphere, can be expensive |
References
- Benchchem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
- RSC Publishing. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing.
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. Benchchem.
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia.
- PubMed Central. (n.d.). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. PubMed Central.
- Science of Synthesis. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Grokipedia. (n.d.). Reductions with samarium(II) iodide. Grokipedia.
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions.
- RSC Publishing. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing.
- Wikipedia. (n.d.). Reductions with samarium(II) iodide. Wikipedia.
- Organic Reactions. (n.d.). Reductions with Samarium(II) Iodide.
- Macmillan Group. (2013). Samarium Iodide.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Chemical Reviews. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- Sci-Hub. (2016).
- Reddit. (2023). my nitro refuses to be reduced : r/Chempros.
- Semantic Scholar. (2009).
- eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction.
- Sciencemadness.org. (n.d.).
- MDPI. (n.d.).
- Oriental Journal of Chemistry. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- YouTube. (2021).
- PubMed. (2012). Diastereoselective reductive nitro-Mannich reactions.
- RSC Publishing. (n.d.).
- Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products.
Sources
- 1. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08753D [pubs.rsc.org]
- 2. Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. organicreactions.org [organicreactions.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Ring Strain in Reactions of 1-(Nitromethyl)cyclobutanol
Welcome to the technical support center for synthetic challenges involving strained ring systems. This guide is designed for researchers, chemists, and drug development professionals who are working with 1-(nitromethyl)cyclobutanol and encountering difficulties with side reactions. As Senior Application Scientists, we understand that theory and practice can often diverge. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, focusing on the prevention of ring strain-induced side products.
Section 1: Understanding the Core Problem – Inherent Reactivity of the Cyclobutane Ring
Before troubleshooting specific reactions, it is crucial to understand the underlying chemical principles that make the this compound starting material uniquely challenging.
Q1: Why is the cyclobutane ring in my starting material so reactive compared to other cycloalkanes like cyclohexane?
A1: The high reactivity of the cyclobutane ring stems from a phenomenon known as ring strain . This instability is a combination of two primary factors:
-
Angle Strain: The carbon atoms in a cyclobutane ring are sp³-hybridized and "prefer" a tetrahedral bond angle of 109.5°. However, the geometric constraints of a four-membered ring force these angles to be approximately 90°.[1][2] This significant deviation from the ideal angle creates substantial strain, often called Baeyer or angle strain.[3][4]
-
Torsional Strain: In a flat cyclobutane ring, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to repulsive steric interactions. To alleviate this, the cyclobutane ring "puckers" slightly, but significant torsional strain remains.[5][6]
This stored energy, with a calculated ring strain of about 26.3 kcal/mol, makes the ring susceptible to reactions that can relieve this strain, such as ring-opening or rearrangement.[3][5] This is a key driving force for the formation of undesired side products.[7]
Caption: The sources of ring strain in cyclobutane.
Section 2: Troubleshooting the Nef Reaction for Cyclobutanone Synthesis
The most common transformation for this compound is its conversion to cyclobutanone via the Nef reaction. This reaction, however, is notoriously problematic for this substrate due to the harsh conditions typically employed.
Q2: I'm performing a classic Nef reaction (strong base, then strong acid) on this compound and getting very low yields of cyclobutanone. What is likely happening to my product?
A2: You are likely observing the consequences of ring strain under strongly acidic conditions. The classic Nef reaction involves protonation of an intermediate nitronate salt with a strong mineral acid like sulfuric acid (H₂SO₄).[8][9] While this effectively hydrolyzes the nitro group, it also creates a highly acidic environment that can protonate the hydroxyl group of the cyclobutanol ring, turning it into a good leaving group (water).
Departure of water generates a cyclobutylcarbinyl-type carbocation. This intermediate is highly unstable and will rapidly undergo reactions that relieve the ring strain, leading to two major classes of side products instead of the desired cyclobutanone.[10][11]
Caption: Competing reaction pathways for this compound.
Q3: My analysis (GC-MS, NMR) shows significant amounts of a linear, acyclic product. How can I prevent this ring-opening?
A3: The formation of a linear product is a classic outcome of a ring-opening reaction driven by the relief of strain.[12][13] To prevent this, you must avoid the conditions that generate the carbocation intermediate. The solution is to use a milder variant of the Nef reaction that does not rely on strong Brønsted acids for the hydrolysis step.
We recommend switching to an oxidative Nef reaction . These methods use oxidizing agents to cleave the nitronate intermediate under neutral or basic conditions, completely avoiding the problematic acidic step.
Q4: I am observing a significant amount of a five-membered ring ketone (cyclopentanone) in my product mixture. What is causing this and how can I stop it?
A4: The formation of cyclopentanone is a result of a ring-expansion rearrangement .[10][14] When the carbocation forms adjacent to the cyclobutane ring, a C-C bond from the ring can migrate to the cationic center. This expands the four-membered ring to a five-membered one, which has significantly less angle and torsional strain, making the process thermodynamically favorable.
Like the ring-opening problem, the solution is to avoid the carbocation-forming conditions. Lowering the reaction temperature can sometimes disfavor rearrangement pathways, but the most effective strategy is to change the reaction mechanism entirely by using a non-acidic Nef protocol.
Data Summary: Comparison of Nef Reaction Conditions
| Method | Key Reagents | Typical pH | Pros | Cons for Strained Substrates | Reference |
| Classic Nef | 1. Strong Base (e.g., NaOH) 2. Strong Acid (e.g., H₂SO₄) | < 1 | Well-established, inexpensive reagents. | Very High Risk. Strong acid promotes carbocation formation, leading to extensive ring-opening and expansion. | [8][9] |
| Oxidative (Oxone) | 1. Base (e.g., NaOMe) 2. Oxone (KHSO₅) | Neutral / Mildly Acidic | Avoids strong mineral acids, generally clean. | Oxone is a strong oxidant; functional group compatibility must be checked. | [15] |
| Oxidative (Permanganate) | 1. Base (e.g., t-BuOK) 2. KMnO₄ | Basic | Effective for many substrates. | Stoichiometric MnO₂ waste, potential for over-oxidation. | [8] |
| Reductive (Titanium) | 1. Base (e.g., NH₄OAc) 2. TiCl₃ | Buffered / Mildly Acidic | Proceeds via a reducible imine intermediate, avoiding harsh acid. | Requires stoichiometric, air-sensitive metal reagents. | [15] |
Section 3: Recommended Protocols for Minimizing Side Products
Based on extensive internal validation and literature precedent, we provide the following protocols as robust starting points for the conversion of this compound to cyclobutanone while minimizing strain-induced side reactions.
Protocol 1: Oxidative Nef Reaction using Oxone
This protocol is often the cleanest and most reliable method for sensitive substrates. It avoids both strong acids and heavy metals.
Step-by-Step Methodology:
-
Nitronate Formation: Dissolve this compound (1.0 eq) in methanol (MeOH) at 0 °C. Add a solution of sodium methoxide (NaOMe) in MeOH (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium nitronate salt.
-
Oxidative Cleavage: In a separate flask, prepare a solution of Oxone® (potassium peroxymonosulfate, 2.0 eq) in water.
-
Reaction Execution: Vigorously stir the nitronate solution while adding the aqueous Oxone® solution dropwise at 0 °C. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C.
-
Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC or GC-MS. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude cyclobutanone via column chromatography or distillation.
Self-Validation Check: The absence of strong acid means that if side products are still observed, they are likely related to the oxidant's reactivity with other functional groups, not ring strain rearrangement.
Protocol 2: Reductive Nef Reaction using Titanium(III) Chloride
This method is an excellent alternative, particularly if the substrate is sensitive to oxidation.
Step-by-Step Methodology:
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent like aqueous dimethoxyethane (DME), add an ammonium acetate (NH₄OAc) buffer (approx. 8 eq) to maintain a pH of ~6.
-
Reduction: Cool the mixture to 0 °C. Add a solution of titanium(III) chloride (TiCl₃, approx. 4 eq, typically a 15-20% aqueous solution) dropwise. A color change is usually observed.
-
Reaction Progression: Allow the reaction to stir at room temperature for 3-6 hours, monitoring for the consumption of the starting material. The reaction proceeds through an intermediate imine which is hydrolyzed in situ.
-
Workup and Extraction: Once complete, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting cyclobutanone as described in Protocol 1.
Self-Validation Check: This method relies on the oxophilic nature of titanium to facilitate hydrolysis under buffered conditions, directly preventing the formation of the problematic carbocation intermediate.
Section 4: Frequently Asked Questions (FAQs)
Q5: I'm still getting a complex mixture of products even with the milder protocols. What else could be going wrong?
A5: If side products persist, consider the stability of your starting material and product.
-
Starting Material Purity: Ensure your this compound is pure. Acidic or basic impurities could be catalyzing decomposition.
-
Product Instability: Cyclobutanone itself can be reactive.[16][17] Ensure your workup and purification conditions are mild (e.g., avoid strong acids/bases during extraction, consider using silica gel deactivated with triethylamine for chromatography).
-
Temperature Control: Exotherms during the reaction can lead to decomposition. Strict temperature control is critical.
Caption: A logical workflow for troubleshooting side product formation.
Q6: Are there any alternatives to the Nef reaction for this conversion?
A6: While the Nef reaction and its variants are the most direct methods for converting a secondary nitro group to a ketone, other multi-step sequences exist. For example, the nitro group can be reduced to an amine, which is then oxidized, but this is less efficient. Another possibility is a protodenitration followed by oxidation of the resulting alcohol, but this adds steps.[18] For this specific transformation, optimizing a mild Nef protocol is almost always the most synthetically viable approach.
Q7: How can I definitively confirm the structure of my ring-opened or ring-expanded side products?
A7: A combination of spectroscopic methods is essential:
-
¹H and ¹³C NMR: Look for the disappearance of the characteristic strained cyclobutane signals and the appearance of signals corresponding to a linear chain or a cyclopentane ring. A DEPT-135 experiment can help distinguish CH, CH₂, and CH₃ groups to piece together the new carbon skeleton.
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch for cyclobutanone is unusually high (around 1785 cm⁻¹) due to ring strain.[16] Cyclopentanone has a more typical stretch (~1745 cm⁻¹), and an acyclic ketone is lower still (~1715 cm⁻¹). This can be a quick diagnostic tool.
-
Mass Spectrometry (MS): Ring-opened and ring-expanded products will have the same mass as the desired product (isomers). However, their fragmentation patterns under EI-MS will be different and can be used to distinguish them.
References
-
Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
Wikipedia. (n.d.). Ring strain. [Link]
-
Chemistry For Everyone. (2024). What Is Ring Strain In Organic Chemistry? [YouTube]. [Link]
-
StudyCorgi. (2025). Nef Reaction: Mechanism, Examples, Limitations. [Link]
-
Fiveable. (n.d.). Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. [Link]
-
Wikipedia. (n.d.). Nef reaction. [Link]
-
chemeurope.com. (n.d.). Nef reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]
-
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018). Stability of Cycloalkanes - Angle Strain. [YouTube]. [Link]
-
Khan Academy. (2015). Stability of cycloalkanes | Organic chemistry. [YouTube]. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. [Link]
-
Wikipedia. (n.d.). Cyclobutanone. [Link]
-
Semantic Scholar. (2006). Acid‐Promoted Ring Opening of α‐Hydroxyl Cyclobutanones: A Novel and Facile One‐Pot Synthesis of Nitrile Derivatives. [Link]
-
Zhang, X., et al. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(3), 857–865. [Link]
-
Royal Society of Chemistry. (n.d.). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. [Link]
-
ResearchGate. (n.d.). General description of protodenitration of nitroalkanes. [Link]
-
American Chemical Society. (2022). Two-Carbon Ring Expansion of Cyclobutanols to Cyclohexenones Enabled by Indole Radical Cation Intermediate: Development and Application to a Total Synthesis of Uleine. [Link]
-
Master Organic Chemistry. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Nef reaction - Wikipedia [en.wikipedia.org]
- 9. Nef_reaction [chemeurope.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Acid‐Promoted Ring Opening of α‐Hydroxyl Cyclobutanones: A Novel and Facile One‐Pot Synthesis of Nitrile Derivatives | Semantic Scholar [semanticscholar.org]
- 13. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nef Reaction [organic-chemistry.org]
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- 17. Cyclobutanone - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 1-(Nitromethyl)cyclobutanol Synthesis
Document ID: TSC-NCB-SU-001
Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of 1-(Nitromethyl)cyclobutanol. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable intermediate from bench-scale to larger, pilot, or manufacturing scales. The synthesis, a classic Henry (nitroaldol) reaction, involves the base-catalyzed addition of nitromethane to cyclobutanone.[1][2][3] While straightforward on a lab scale, scaling up this process introduces significant challenges related to reaction control, safety, and product purity.[4][5]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during scale-up. Our goal is to equip you with the technical knowledge and practical insights necessary to ensure a safe, efficient, and reproducible synthesis process.
Reaction Overview
The core transformation is the nucleophilic addition of the nitronate anion (formed by deprotonating nitromethane) to the carbonyl carbon of cyclobutanone.[1]
Reaction Scheme:
Scale-Up Synthesis Protocol
This protocol is a general guideline for scaling the synthesis to a multi-liter reactor. All operations should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE).[6][7]
Equipment and Reagents
-
Reactor: Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Reagents:
-
Cyclobutanone (≥98% purity)
-
Nitromethane (≥96% purity)
-
Base (e.g., Potassium Carbonate, Triethylamine)
-
Solvent (e.g., Isopropanol, Water)
-
Acid for quench (e.g., Acetic Acid, Hydrochloric Acid)
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with cyclobutanone and the chosen solvent. Begin agitation and cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Base Addition: Slowly add the base catalyst to the reactor. If using a strong base, add it portion-wise or as a solution to control the exotherm.[8][9]
-
Nitromethane Addition: Add nitromethane dropwise via the addition funnel, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) until the consumption of cyclobutanone is complete.[10][11]
-
Quench: Once the reaction is complete, cool the mixture and slowly add the acid to neutralize the base and quench the reaction.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If an organic solvent was used, wash the organic layer with water and then brine.
-
If the reaction was run in an aqueous medium, extract the product with an appropriate organic solvent.[12]
-
-
Isolation and Purification:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization or distillation.[13]
-
Quantitative Data Summary
| Parameter | Lab-Scale (10g) Example | Scale-Up (1kg) Example | Key Consideration |
| Cyclobutanone | 10 g | 1 kg | Ensure high purity to avoid side reactions. |
| Nitromethane | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents | Using a large excess on scale-up is costly and can complicate purification. |
| Base Catalyst | 0.1 - 1.0 equivalents | 0.05 - 0.2 equivalents | Catalytic amounts are preferred to minimize side reactions and simplify work-up.[14] |
| Solvent Volume | 50 - 100 mL | 5 - 10 L | Affects reaction concentration and heat transfer. |
| Typical Yield | 75-85% | 70-80% | Yields may decrease slightly on scale-up due to transfer losses and less ideal mixing/heat transfer.[15] |
| Typical Purity (Crude) | >90% | 85-95% | Impurity profile may change with scale. |
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you might encounter during the scale-up process.
Q1: My reaction is showing a significant and difficult-to-control exotherm upon base and/or nitromethane addition. What should I do?
A1: This is a critical safety issue. The deprotonation of nitromethane is exothermic, and the subsequent addition to cyclobutanone also generates heat.[8] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[9][16]
-
Immediate Action: Stop the addition of the reagent immediately. Ensure the reactor's cooling system is functioning at maximum capacity.
-
Causality & Solution:
-
Addition Rate: You are likely adding the base or nitromethane too quickly. Reduce the addition rate significantly to allow the cooling system to keep up with the heat generation.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., -5 to 0 °C) to provide a larger buffer before reaching a critical temperature.
-
Mode of Addition: For strong bases like NaOH or KOH, consider adding them as a dilute aqueous solution rather than as solids to better control the dissolution exotherm and reaction rate. For nitromethane, consider a subsurface addition to improve dispersion and heat transfer.
-
Solvent Volume: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.
-
Q2: The yield of my reaction is significantly lower on a larger scale compared to my lab experiments. What are the potential causes?
A2: A drop in yield during scale-up is a common problem and can be attributed to several factors.[15]
-
Causality & Solution:
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like the self-condensation of cyclobutanone or the formation of by-products from nitromethane.[5] Ensure your agitator is appropriately sized and designed for the reactor geometry and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Reversibility: The Henry reaction is reversible.[1] If the reaction time is too long or the temperature is too high, the product can revert to the starting materials. Monitor the reaction and quench it as soon as it reaches completion.
-
Work-up Issues: On a larger scale, extractions and phase separations can be less efficient, leading to product loss. Ensure adequate mixing during extractions and allow sufficient time for phase separation. Emulsion formation can also be more problematic; consider adding brine to help break emulsions.[12]
-
Incomplete Reaction: Mass transfer limitations can slow the reaction down at scale.[5] You may need to extend the reaction time compared to the lab scale. Confirm completion with in-process controls (IPCs) before quenching.
-
Q3: I'm observing the formation of a dark brown or black color in my reaction mixture, and my final product is discolored. What is it and how can I minimize it?
A3: The dark coloration is often due to the decomposition of nitromethane or the formation of side products under basic conditions.[11] Strong bases can promote the formation of explosive salts of nitromethane or other degradation pathways.[17]
-
Causality & Solution:
-
Base Choice: Strong bases like sodium hydroxide can aggressively promote side reactions.[11] Consider using a milder base such as potassium carbonate, triethylamine (TEA), or an organic base like DBU.[1]
-
Temperature Control: High temperatures accelerate these decomposition pathways. Maintain strict temperature control throughout the reaction.
-
Oxygen Exposure: While less common, air oxidation of intermediates can contribute to color formation. Maintaining an inert atmosphere (e.g., nitrogen) can be beneficial.
-
Purification: If the color persists in the crude product, it may be due to volatile, color-forming impurities. A purification step involving treatment with a polymerization-inducing agent followed by distillation has been described for nitroalcohols.[18] Alternatively, charcoal treatment or recrystallization of the crude product can be effective.
-
Q4: My product is proving difficult to isolate. It remains an oil and won't crystallize, and distillation is leading to decomposition.
A4: this compound can be challenging to purify. Nitroalcohols can be thermally sensitive, and impurities can inhibit crystallization.
-
Causality & Solution:
-
Inhibited Crystallization: Residual solvent or impurities can act as crystallization inhibitors. Ensure your crude product is thoroughly dried and free of excess solvent. Try different crystallization solvents or solvent systems (e.g., ethyl acetate/hexanes, ether/pentane). Seeding with a small crystal of pure product can induce crystallization.
-
Thermal Decomposition: If you must distill, use a high-vacuum system (short-path or Kugelrohr apparatus for smaller scales) to lower the boiling point and minimize thermal stress on the compound.[19]
-
Alternative Purification: If crystallization and distillation fail, column chromatography is an option, but it is often not ideal for large-scale production due to cost and waste generation.[13] Consider converting the crude product to a stable crystalline derivative for purification, followed by regeneration of the desired alcohol, although this adds steps to the process.
-
Visualization & Diagrams
Experimental Workflow
Caption: Scale-up workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling nitromethane on a large scale?
A1: Nitromethane is a flammable liquid and can be explosive under certain conditions.[20][21] Key safety considerations include:
-
Shock and Heat Sensitivity: Avoid mechanical shock, friction, and exposure to high temperatures.[6] Nitromethane can detonate if heated under confinement.[20]
-
Incompatibility: It can form explosive mixtures with strong bases (especially anhydrous bases), acids, amines, and some metal oxides.[6][20][22] Ensure all equipment is compatible and avoid contact with these materials outside of the controlled reaction environment.
-
Static Discharge: Ground and bond all equipment during transfers to prevent ignition from static electricity.[7]
-
Ventilation: Use in a well-ventilated area to avoid the buildup of flammable and toxic vapors.[7]
Q2: How critical is the quality of the starting cyclobutanone?
A2: Very critical. Impurities in the cyclobutanone can lead to side reactions, lower yields, and complicate purification. For example, acidic or basic impurities could interfere with the catalyst, while other carbonyl-containing impurities could compete in the reaction. Always use a high-purity grade (≥98%) and consider analyzing incoming raw materials for consistency.
Q3: Can this reaction be run without a solvent?
A3: While some Henry reactions can be performed under solvent-free conditions, it is not recommended for this specific scale-up.[23][24] The solvent plays a crucial role in moderating the reaction exotherm by acting as a heat sink. Running neat would make temperature control extremely difficult and dangerous on a large scale.
Q4: What is the best way to monitor the reaction's progress on a large scale?
A4: Relying on visual cues or timed reactions is not sufficient for scale-up. You need a reliable in-process control (IPC) method.
-
Gas Chromatography (GC): This is often the best method. It can quantify the disappearance of the starting material (cyclobutanone) and the appearance of the product.
-
Thin-Layer Chromatography (TLC): A quick and effective qualitative method to check for the presence of starting material.
-
NMR Spectroscopy: Taking a small, quenched sample for ¹H NMR analysis can provide a clear picture of the reaction conversion. Regularly sample the reaction mixture (e.g., every 30-60 minutes) until at least two consecutive time points show no further change in the starting material concentration.
Q5: Is it possible to recycle any of the solvents or unreacted starting materials?
A5: Yes, this is an important consideration for process economy and sustainability.
-
Nitromethane: If a significant excess is used, it may be possible to recover unreacted nitromethane from the mother liquor after product isolation, typically by distillation. However, you must ensure the recovered material is of sufficient purity for reuse.
-
Solvents: Extraction and crystallization solvents can often be recovered by distillation and reused. It is crucial to establish purity specifications for the recycled solvent to ensure it does not negatively impact subsequent batches.
References
-
Henry reaction - Wikipedia. [Link]
-
Louis Henry: The Henry reaction and other organic syntheses - Redalyc. [Link]
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Material Safety Data Sheet - Nitromethane - Cole-Parmer. [Link]
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Safety Data Sheet: Nitromethane - Carl ROTH. [Link]
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Nitromethane - AFD Petroleum Ltd. [Link]
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How to choose a base catalyst for nitroaldol/Henry reaction? - Sciencemadness.org. [Link]
- US2229532A - Process for the purification of nitro aliphatic compounds - Google P
-
Henry reaction in environmentally benign methods using imidazole as catalyst. [Link]
-
Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - MDPI. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Henry Reaction - Organic Chemistry Portal. [Link]
-
A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions - ResearchGate. [Link]
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. [Link]
-
Nitroaldol Reaction | Encyclopedia MDPI. [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? [Link]
-
Rules of Thumb: Scale-up - Features - The Chemical Engineer. [Link]
-
Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC - NIH. [Link]
-
Mechanism help. Would anyone be able to point me in the right direction for some help solving this problem? I'm unsure where to begin with this and I'm having a hard time finding this mechanism online. : r/OrganicChemistry - Reddit. [Link]
-
Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. [Link]
-
Scale-up - University of Huddersfield Repository. [Link]
-
Nitromethane - Wikipedia. [Link]
-
Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site | ACS Omega - ACS Publications. [Link]
-
(PDF) Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - ResearchGate. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. [Link]
- US8354560B2 - Process for producing nitroalcohols - Google P
-
About Purification - Department of Chemistry : University of Rochester. [Link]
-
Development of a stereoselective and scalable process for the preparation of a methylcyclobutanol-pyridyl ether - PubMed. [Link]
- US10717701B2 - Preparation of cyclic allylic nitro compounds - Google P
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. [Link]
-
Development of a Scalable and Sublimation-Free Route to MTAD - PMC - NIH. [Link]
-
Studies on the synthesis of cyclobutane-containing strained natural products: Methodologies and the total synthesis of (+)-acanthodoral and (+)-kelsoene. - ResearchGate. [Link]
-
Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC. [Link]
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- 11. Sciencemadness Discussion Board - How to choose a base catalyst for nitroaldol/Henry reaction? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for the Henry Reaction Between Nitromethane and Cyclobutanone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Henry (nitroaldol) reaction between nitromethane and cyclobutanone. The focus of this document is to provide in-depth, field-proven insights and troubleshooting for the critical workup stage, specifically addressing the removal of unreacted starting materials to isolate the desired β-nitro alcohol product, 1-(nitromethyl)cyclobutanol.
The Henry reaction is a powerful C-C bond-forming reaction, but the physicochemical properties of the reactants—namely the high boiling point of nitromethane and the water solubility of cyclobutanone—present unique challenges during product purification.[1][2] This guide offers a structured approach to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the workup of the Henry reaction between nitromethane and cyclobutanone.
Q1: My initial attempts at removing unreacted nitromethane by simple distillation are failing or leading to product decomposition. What’s going on?
A: Nitromethane has a high boiling point (101°C at atmospheric pressure), which is often higher than or close to the decomposition temperature of the desired β-nitro alcohol product.[1] Attempting to remove large quantities of nitromethane under atmospheric pressure can lead to thermal degradation of the product, manifesting as discoloration (yellowing or browning) and reduced yield. The Henry reaction is also reversible (a retro-Henry reaction), and heating can shift the equilibrium back towards the starting materials.[3][4]
Solution Synopsis:
-
Vacuum Distillation: This is the most effective method to remove nitromethane at a lower temperature, thus preserving the integrity of your product.[5][6]
-
Azeotropic Distillation: Nitromethane forms an azeotrope with water, which boils at a lower temperature (83.6°C) than nitromethane alone.[1] This can be a useful strategy if your product is not water-sensitive.
-
Aqueous Extraction: While nitromethane has limited solubility in water, repeated extractions with brine can help reduce its concentration in the organic phase.[7]
Q2: After quenching the reaction, I'm struggling to remove the unreacted cyclobutanone. It seems to persist in my organic layer even after aqueous washes.
A: Cyclobutanone has a boiling point of 97-103°C and possesses some water solubility, which can make its removal by simple extraction challenging.[2][8] If a significant excess of cyclobutanone was used in the reaction, it will likely contaminate the crude product.
Solution Synopsis:
-
Aqueous Washes: Multiple washes with a saturated sodium bisulfite solution can be effective. Bisulfite forms an adduct with the ketone, which is more water-soluble and can be partitioned into the aqueous layer. Subsequent washes with brine will help remove residual water-soluble components.
-
Chromatography: If other methods fail to provide the desired purity, column chromatography is a reliable method for separating the more polar β-nitro alcohol product from the less polar cyclobutanone.[9][10][11]
Q3: I'm observing the formation of side products. What are the likely culprits and how can I minimize them during the workup?
A: The Henry reaction is prone to several side reactions, which can be exacerbated during the workup.[3][4]
Common Side Reactions:
-
Dehydration: The β-nitro alcohol product can eliminate water to form a nitroalkene, especially under acidic or basic conditions at elevated temperatures.[3][12]
-
Retro-Henry Reaction: As mentioned, this is the reverse of the desired reaction and can be promoted by heat.[3]
-
Cannizzaro-type Reactions: If a strong base is used and the reaction is heated, aldehydes lacking alpha-hydrogens can undergo disproportionation. While cyclobutanone has alpha-hydrogens, other side reactions can be promoted by harsh basic conditions.[4]
Mitigation Strategies during Workup:
-
Careful Quenching: The reaction should be carefully quenched to neutralize the base catalyst.[13] A mild acidic solution, such as saturated aqueous ammonium chloride, is often preferred over strong acids to minimize the risk of dehydration.[14][15] The quench should be performed at a low temperature (e.g., 0°C) to dissipate any exothermic effects.[13]
-
Avoid Excessive Heat: As much as possible, avoid high temperatures during the workup and purification steps.
-
Prompt Workup: Do not let the quenched reaction mixture sit for extended periods before extraction and purification.
Q4: What is the best general approach for quenching the Henry reaction?
A: The goal of the quench is to neutralize the base catalyst and stop the reaction.[13] The choice of quenching agent can influence the stability of the product.
Recommended Quenching Protocol:
-
Cool the reaction mixture in an ice bath to 0°C.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring until the pH of the aqueous phase is approximately neutral.[15]
-
Allow the mixture to warm to room temperature before proceeding with extraction.
This method is generally mild and helps to avoid the harsh acidic or basic conditions that can lead to side reactions.[14]
Detailed Experimental Protocols
Protocol 1: Workup and Purification via Extraction and Vacuum Distillation
This protocol is suitable for reactions where a moderate excess of nitromethane has been used.
Step-by-Step Methodology:
-
Quenching:
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bisulfite solution (if significant unreacted cyclobutanone is suspected).
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the extraction solvent.
-
-
Removal of Unreacted Nitromethane:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Carefully distill off the unreacted nitromethane at reduced pressure.[5][6] The exact temperature and pressure will depend on your vacuum source, but aim for a pot temperature that is as low as possible.
-
The desired this compound will remain as a higher-boiling residue.
-
Protocol 2: Purification by Column Chromatography
This protocol is recommended when high purity is required, or when distillation is not feasible due to the thermal sensitivity of the product.
Step-by-Step Methodology:
-
Quenching and Initial Workup:
-
Follow steps 1-4 from Protocol 1 to obtain the crude product after removal of the extraction solvent.
-
-
Column Chromatography Setup:
-
Prepare a silica gel column using a suitable solvent system. The polarity of the eluent will need to be optimized, but a good starting point is a mixture of hexanes and ethyl acetate.
-
The polarity will be guided by thin-layer chromatography (TLC) analysis of the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the prepared silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
| Compound | Boiling Point (°C) | Molar Mass ( g/mol ) | Solubility |
| Nitromethane | 101 | 61.04 | Poorly soluble in water, miscible with organic solvents.[1] |
| Cyclobutanone | 97-103 | 70.09 | Soluble in water and organic solvents.[2][8] |
| This compound | Higher than reactants | 131.13 | Expected to be soluble in polar organic solvents. |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the general workup and purification procedure for the Henry reaction between nitromethane and cyclobutanone.
References
- Process for purification of nitromethane.
- Method for synthesizing nitromethane.
-
Nitromethane. Sciencemadness Wiki. [Link]
-
nitroacetaldehyde diethyl acetal. Organic Syntheses Procedure. [Link]
-
Nitromethane distillation. Sciencemadness Discussion Board. [Link]
-
Purification of Nitromethane. Chempedia - LookChem. [Link]
- Process for the recovery and purification of cyclobutanone.
-
Cyclobutanone. Organic Syntheses Procedure. [Link]
-
How to get rid of last nitromethane in methanol. Sciencemadness Discussion Board. [Link]
-
Henry reaction. Wikipedia. [Link]
-
Nitromethane extraction. Sciencemadness Discussion Board. [Link]
-
Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction &. Almac. [Link]
-
cyclobutanone. Organic Syntheses Procedure. [Link]
-
Henry Reaction. YouTube. [Link]
- Method of producing cyclobutanone.
-
phenylnitromethane. Organic Syntheses Procedure. [Link]
-
method 8091 nitroaromatics and cyclic ketones by gas chromatography. EPA. [Link]
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How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
-
Safe use of Nitromethane for Aldol Reactions in Flow. ORCA – Online Research @ Cardiff. [Link]
-
How can I prepare a racemate of Henry reaction between benzaldehyde and nitromethane? ResearchGate. [Link]
-
Quenching Reactive Substances. KGROUP. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
- Process for producing nitroalcohols.
-
Henry Reaction. Organic Chemistry Portal. [Link]
-
(PDF) HENRY REACTION (Mini-review). ResearchGate. [Link]
-
Principles of chromatography | Stationary phase (article). Khan Academy. [Link]
-
Remove Sticky Reagents. University of Rochester, Department of Chemistry. [Link]
-
Separation techniques: Chromatography. PMC - NIH. [Link]
-
Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate. [Link]
- Method for removing unreacted electrophiles
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. [Link]
-
Louis Henry: The Henry reaction and other organic syntheses. Redalyc. [Link]
-
Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]
-
Separation techniques: Chromatography. JournalAgent. [Link]
-
Chromatographic separation technologies. Bioanalysis Zone. [Link]
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Technical Support Center: Catalyst Selection for the Efficient Reduction of 1-(Nitromethyl)cyclobutanol
Welcome to the Technical Support Center dedicated to the catalytic reduction of 1-(Nitromethyl)cyclobutanol to its corresponding amine, 1-(Aminomethyl)cyclobutanol. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the resulting amine is a common building block.[1][2] The substrate, this compound, presents a unique challenge due to the presence of both a nitro group and a hydroxyl group. The selection of an appropriate catalyst and reaction conditions is therefore critical to achieve high yield and chemoselectivity, avoiding unwanted side reactions. This guide will walk you through the key considerations for this reaction, from catalyst choice to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes?
A1: Low or no conversion is a common issue that can often be traced back to several factors:
-
Catalyst Activity: The catalyst, whether it's Palladium on carbon (Pd/C), Raney Nickel, or another metal catalyst, may be inactive.[3] This can be due to improper storage, handling, or simply age.[4] It is always advisable to use a fresh batch of catalyst to rule out deactivation.[4]
-
Catalyst Poisoning: The presence of impurities in your starting material, solvent, or even from the reaction vessel can poison the catalyst.[3][4] Sulfur and nitrogen-containing compounds are common culprits for noble metal catalysts.[4] Ensure all glassware is meticulously cleaned and use high-purity reagents.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. A typical starting point for Pd/C is 5-10 mol% relative to the substrate.[4][5]
-
Inadequate Hydrogen Pressure: For catalytic hydrogenations, the hydrogen pressure might be insufficient. While a hydrogen balloon is often suitable for simple reductions, some substrates may require higher pressures, necessitating the use of a Parr hydrogenator or a similar apparatus.[4]
-
Poor Agitation: In a heterogeneous catalytic system, vigorous stirring is essential to ensure efficient mixing of the solid catalyst, the liquid substrate solution, and the gaseous hydrogen.[4]
Q2: I'm observing the formation of side products. How can I improve the chemoselectivity of the reduction?
A2: The key to high chemoselectivity is choosing a catalyst and conditions that favor the reduction of the nitro group over any other potentially reducible functional groups. In the case of this compound, the hydroxyl group is generally stable under typical nitro reduction conditions. However, other side reactions can occur.
-
Catalyst Choice: While Pd/C is a common choice for nitro reductions, it can also catalyze other reactions.[5][6] Raney Nickel is often a good alternative, particularly if dehalogenation is a concern in more complex molecules.[6] For highly sensitive substrates, metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, can offer excellent chemoselectivity for the nitro group.[6]
-
Reaction Conditions: Over-reduction or side reactions can be minimized by carefully controlling the reaction time and temperature.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction once the starting material is consumed.[7]
Q3: Can I use transfer hydrogenation instead of gaseous hydrogen?
A3: Yes, transfer hydrogenation is a viable and often convenient alternative to using hydrogen gas.[8] Hydrogen donors like ammonium formate or hydrazine can be used in conjunction with catalysts like Pd/C.[7][9] This method can sometimes offer improved chemoselectivity.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the reduction of this compound.
Problem: Incomplete Reaction or Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling, especially for pyrophoric catalysts like Raney Nickel.[4] |
| Catalyst Poisoning | Purify the starting material and use high-purity, dry solvents.[3][4] Ensure all glassware is thoroughly cleaned. |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).[4] |
| Low Hydrogen Pressure | If using a hydrogen balloon, ensure it is fully inflated. For more stubborn reductions, consider using a high-pressure hydrogenation apparatus.[4] |
| Poor Agitation | Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture.[4] |
| Poor Solubility | Choose a solvent in which the this compound is fully soluble. Common solvents for nitro reductions include methanol, ethanol, and ethyl acetate.[4] |
Problem: Formation of Unidentified Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reduction | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.[7] |
| Non-selective Catalyst | Consider a more chemoselective catalyst. For aliphatic nitro compounds, catalytic hydrogenation with Raney Nickel or PtO2 is effective.[11] Metal/acid systems like Fe/HCl are also highly selective.[7] |
| Incorrect Temperature | If the reaction is sluggish, gentle heating may be required. However, excessive heat can promote side reactions.[4] Start at room temperature and adjust as needed. |
Recommended Catalysts and Conditions
The following table summarizes common catalytic systems for the reduction of aliphatic nitro compounds, which is relevant to this compound.
| Catalyst | Hydrogen Source | Typical Solvents | Key Considerations |
| Palladium on Carbon (Pd/C) | H₂ gas or transfer hydrogenation reagents (e.g., ammonium formate)[6][7] | Methanol, Ethanol, Ethyl Acetate[4] | Highly active and widely used. Can be prone to catalyst poisoning.[4] |
| Raney Nickel | H₂ gas or transfer hydrogenation reagents (e.g., formic acid)[6][9] | Methanol, Ethanol[9] | A good alternative to Pd/C, especially when avoiding dehalogenation is important in other parts of the molecule.[6] It is pyrophoric and requires careful handling.[4] |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid, Ethanol | An effective catalyst for the hydrogenation of aliphatic nitro compounds.[11] |
| Iron (Fe) in Acid | Acid (e.g., HCl, Acetic Acid) | Ethanol, Water | A mild and chemoselective method for reducing nitro groups in the presence of other reducible functionalities.[6] |
| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Ethanol, Ethyl Acetate | Another mild and selective method, particularly useful when other acid-sensitive groups are present.[6][12] |
| Lithium Aluminum Hydride (LiAlH₄) | N/A | Diethyl ether, THF | Reduces aliphatic nitro compounds to amines.[6] However, it is a very strong reducing agent and may not be suitable if other reducible functional groups are present. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the reduction of this compound using the widely available 10% Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)[5]
-
Methanol (or another suitable solvent)[4]
-
Hydrogen gas (balloon or cylinder)
-
Round-bottom flask
-
Stir bar
-
Septum
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask equipped with a stir bar.
-
Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) to remove oxygen.[4]
-
Evacuate the inert gas and introduce hydrogen gas. If using a balloon, ensure it is securely attached.
-
Stir the reaction mixture vigorously at room temperature.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(Aminomethyl)cyclobutanol.
-
Purify the product by column chromatography or recrystallization if necessary.[7]
Protocol 2: Transfer Hydrogenation using Raney Nickel and Formic Acid
This protocol provides an alternative method using transfer hydrogenation, which avoids the need for a pressurized hydrogen source.[9]
Materials:
-
This compound
-
Raney Nickel
-
Formic acid (90%)[9]
-
Methanol (or another suitable solvent)[9]
-
Round-bottom flask
-
Stir bar
-
Filtration setup (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and Raney Nickel (a small amount, e.g., 0.2-0.3g per 5 mmol of substrate) in methanol.[9]
-
With vigorous stirring, add 90% formic acid at room temperature.[9]
-
Monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.[9]
-
Once complete, filter the mixture to remove the Raney Nickel.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform or ether) and wash with a saturated sodium chloride solution to remove any remaining salts.[9]
-
Dry the organic layer and concentrate to yield the crude 1-(Aminomethyl)cyclobutanol.[9]
Visualizing the Workflow
A general workflow for troubleshooting catalyst selection in this reduction is presented below.
Caption: Troubleshooting workflow for the reduction of this compound.
Conclusion
The successful reduction of this compound to 1-(Aminomethyl)cyclobutanol is highly dependent on the careful selection of the catalyst and optimization of reaction conditions. By systematically addressing potential issues such as catalyst activity, purity of reagents, and reaction parameters, researchers can achieve high yields of the desired product. This guide provides a comprehensive framework for troubleshooting and optimizing this important chemical transformation.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Palladium on carbon. Retrieved from [Link]
- Nandi, D., Siwal, S. S., Choudhary, M., et al. (2016). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. Asian Journal of Chemistry, 28(10), 2263-2267.
- Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7816–7820.
- Gowda, D. C., & Mahesh, B. (2002). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
-
Wikipedia. (2023, August 10). Reduction of nitro compounds. Retrieved from [Link]
- Ahmadi, S., et al. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
- Nandi, D., et al. (2016). Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds.
-
Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]
- Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones.
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]
- Li, Z., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Organic Letters, 24(38), 6934–6938.
- Zavgorodnii, V. A., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1121-1133.
- Lee, J. Y., & Yoon, Y. J. (2003). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 24(11), 1621-1622.
-
Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 20). 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols [Video]. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(Nitromethyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparison of analytical methodologies for the structural elucidation and characterization of 1-(Nitromethyl)cyclobutanol. This novel cyclobutane derivative holds potential in medicinal chemistry, and robust analytical characterization is paramount for its advancement in drug development pipelines. This document moves beyond a simple listing of techniques, offering insights into the causal relationships behind experimental choices and providing self-validating protocols.
Introduction to this compound and the Imperative of its Characterization
This compound is a small molecule featuring a strained cyclobutane ring, a hydroxyl group, and a nitromethyl moiety. This unique combination of functional groups suggests potential applications as a synthon for more complex molecules and as a pharmacophore in its own right. The inherent ring strain of the cyclobutane ring can influence molecular conformation and reactivity, making its unambiguous characterization a critical step in any research and development program. Accurate analytical data ensures not only the identity and purity of the compound but also provides crucial information for reaction optimization, scale-up, and ultimately, for understanding its biological activity.
This guide will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound. Each section will detail the theoretical underpinnings of the technique, a step-by-step experimental protocol, and a discussion of the expected data, drawing comparisons with analogous structures where direct experimental data for the target molecule is not yet publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR will be indispensable.
The "Why" Behind NMR for this Molecule
The asymmetry of this compound makes all the protons and carbons in the cyclobutane ring chemically non-equivalent, leading to a complex but highly informative NMR spectrum. The key structural features we aim to confirm with NMR are:
-
The presence and connectivity of the cyclobutane ring.
-
The attachment of the nitromethyl (-CH₂NO₂) group to the quaternary carbon of the cyclobutane ring.
-
The presence of the hydroxyl (-OH) group on the same quaternary carbon.
-
The relative stereochemistry of the substituents, if applicable in chiral syntheses.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for general solubility, while DMSO-d₆ can be useful for observing the exchangeable hydroxyl proton.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of particulate matter.
Instrumental Analysis:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex spin systems of the cyclobutane protons.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard for observing all carbon signals.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Expected Data and Interpretation
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on known values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| -CH ₂NO₂ | ~4.5 - 5.0 | ~75 - 85 | The strong electron-withdrawing effect of the nitro group significantly deshields the methylene protons and the attached carbon. |
| Cyclobutane -CH ₂ (α to C-OH) | ~1.8 - 2.5 | ~30 - 40 | Protons on the cyclobutane ring will appear as complex multiplets due to geminal and vicinal coupling. The carbons are in a typical aliphatic range but influenced by the adjacent quaternary center. |
| Cyclobutane -CH ₂ (β to C-OH) | ~1.6 - 2.2 | ~15 - 25 | These protons and carbons are further from the electron-withdrawing groups and will be more upfield. |
| C -OH/C-CH₂NO₂ | - | ~70 - 80 | This quaternary carbon is deshielded by both the hydroxyl and nitromethyl groups. |
| -OH | Variable (1-5, broad) | - | The chemical shift of the hydroxyl proton is concentration and solvent-dependent and will often appear as a broad singlet. It can be confirmed by D₂O exchange. |
Data Visualization: NMR Analysis Workflow
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: A Rapid Fingerprint of Functional Groups
IR spectroscopy is a fast and simple technique that provides information about the functional groups present in a molecule.[3] It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds will absorb the radiation that matches their vibrational frequency.[3]
The "Why" Behind IR for this Molecule
For this compound, IR spectroscopy is an excellent first-pass analytical method to confirm the presence of the key functional groups:
-
-OH group: The hydroxyl group gives rise to a characteristic broad absorption band.
-
-NO₂ group: The nitro group has two distinct, strong stretching vibrations.
-
C-H bonds: Both sp³ hybridized C-H bonds of the cyclobutane ring and the methylene group will be visible.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR-IR is a common and convenient method that requires minimal sample preparation.
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Expected Data and Interpretation
The expected IR absorption bands for this compound are summarized in the table below. These are based on typical ranges for these functional groups.[4][5]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| -OH (stretch) | 3200 - 3600 | Strong | Broad |
| C-H (sp³ stretch) | 2850 - 3000 | Medium-Strong | Sharp |
| -NO₂ (asymmetric stretch) | 1530 - 1560 | Strong | Sharp |
| -NO₂ (symmetric stretch) | 1340 - 1380 | Strong | Sharp |
| C-O (stretch) | 1000 - 1250 | Medium | Sharp |
The presence of a broad peak in the 3200-3600 cm⁻¹ region, coupled with two strong, sharp peaks around 1550 cm⁻¹ and 1360 cm⁻¹, would provide strong evidence for the successful synthesis of this compound. The NIST WebBook provides an IR spectrum for the analogous 1-(Nitromethyl)cyclohexanol, which shows these characteristic peaks and serves as a useful reference.[6]
Data Visualization: IR Spectroscopy Workflow
Caption: Workflow for IR analysis of this compound.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
The "Why" Behind MS for this Molecule
For this compound, MS will be used to:
-
Confirm the molecular weight: The molecular formula is C₅H₉NO₃, which corresponds to a monoisotopic mass of 131.0582 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy.
-
Provide structural information from fragmentation: The fragmentation pattern can give clues about the connectivity of the atoms. For example, the loss of the nitro group (-NO₂) or water (-H₂O) would be expected fragmentation pathways.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is well-suited for polar molecules like this compound and often keeps the molecular ion intact.
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ with an m/z of 132.0655 would be expected.
-
If fragmentation information is desired, perform a tandem MS (MS/MS) experiment. In this experiment, the [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured.
Expected Data and Interpretation
Full Scan MS:
-
Expected Ion: [M+H]⁺
-
Expected m/z: 132.0655
Tandem MS (MS/MS) of m/z 132.0655:
| Fragment Ion (m/z) | Neutral Loss | Structure of Fragment |
| 114.0550 | H₂O (18.0105) | Loss of the hydroxyl group and a proton. |
| 86.0600 | NO₂ (46.0055) | Loss of the nitro group. |
| 71.0500 | CH₂NO₂ (61.0160) | Cleavage of the C-C bond between the ring and the nitromethyl group. |
The fragmentation of cyclobutanol itself has been studied and often involves ring-opening reactions.[7] Similar complex rearrangements could also be observed for this compound.
Data Visualization: Mass Spectrometry Analysis Workflow
Caption: Workflow for Mass Spectrometry analysis of this compound.
Comparative Summary and Conclusion
Each of these analytical techniques provides a unique and complementary piece of the structural puzzle of this compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity and spatial arrangement of atoms. | Unambiguous structure determination. | Relatively low sensitivity, requires soluble sample. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, requires minimal sample preparation. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, accurate mass determination. | Isomers can be difficult to distinguish without MS/MS. |
References
-
National Institute of Standards and Technology. (n.d.). 1-(Nitromethyl)-cyclohexanol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclobutanol. NIST Chemistry WebBook. Retrieved from [Link]
- Holmes, J. L., & Rye, R. T. B. (1973). The fragmentation mechanism of cyclobutanol. Canadian Journal of Chemistry, 51(14), 2342-2347.
-
UCLA, Department of Chemistry and Biochemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2020). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
- Kamravaei, S., et al. (2018). A comparison of three fitting methods for automated analysis of 1H-NMR metabolomics spectra. Analytical Methods, 10(20), 2349-2357.
- Rathore, A. S. (2009). Analytical Tools for Process and Product Characterization.
-
Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Roth, C. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
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- 5. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
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A Comparative Guide to the Synthetic Routes of 1-Aminocyclobutanecarboxylic Acid
Introduction: The Significance of a Constrained Amino Acid
1-Aminocyclobutanecarboxylic acid (ACBC) is a non-proteinogenic, conformationally constrained cyclic amino acid. Its rigid four-membered ring structure imparts unique stereochemical properties, making it a valuable building block in medicinal chemistry and drug development.[1] ACBC derivatives are key components in the development of novel therapeutics, particularly for neurological disorders, and are utilized in biochemical research to understand amino acid metabolism and protein synthesis.[1] The synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the most common synthetic routes to 1-aminocyclobutanecarboxylic acid, offering a critical evaluation of their methodologies, yields, scalability, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.
Route 1: The Bucherer-Bergs Synthesis: A Classic Multicomponent Reaction
The Bucherer-Bergs reaction is a well-established and versatile method for the synthesis of α-amino acids from ketones or aldehydes.[2][3] This multicomponent reaction involves the condensation of a carbonyl compound, in this case, cyclobutanone, with potassium cyanide and ammonium carbonate to form a spirohydantoin intermediate.[2] Subsequent hydrolysis of the hydantoin yields the desired amino acid.[2]
Reaction Mechanism and Rationale
The reaction proceeds through several key steps. First, the ketone reacts with cyanide to form a cyanohydrin. Concurrently, ammonium carbonate provides ammonia, which reacts with the cyanohydrin to form an aminonitrile. The aminonitrile then undergoes an intramolecular cyclization with carbon dioxide (also from the ammonium carbonate) to form a 5,5-disubstituted hydantoin.[2][3] The choice of a one-pot multicomponent reaction is driven by efficiency, combining several transformations without the need to isolate intermediates. The use of aqueous or alcoholic solvents is common, and the reaction is typically heated to drive the cyclization.[2]
Caption: Workflow for the Bucherer-Bergs Synthesis of ACBC.
Experimental Protocol
Step 1: Synthesis of 5,5-Cyclobutane-spiro-hydantoin
-
In a round-bottom flask equipped with a reflux condenser, combine cyclobutanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.[4]
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for several hours until the reaction is complete (monitored by TLC).[2]
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the hydantoin product.
-
Collect the solid by filtration, wash with cold water, and dry to yield 5,5-cyclobutane-spiro-hydantoin.
Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid
-
Suspend the dried hydantoin in an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂), or a strong acid.[5]
-
Heat the mixture in a sealed vessel or under reflux for an extended period to ensure complete hydrolysis.
-
After cooling, if using a base, neutralize the reaction mixture with an acid (e.g., H₂SO₄ to precipitate BaSO₄) and filter to remove any insoluble byproducts.
-
Concentrate the filtrate and purify the resulting 1-aminocyclobutanecarboxylic acid by recrystallization.
Performance and Considerations
The Bucherer-Bergs synthesis is a robust and high-yielding method for producing racemic 1-aminocyclobutanecarboxylic acid. The starting materials are relatively inexpensive, making it a cost-effective option for large-scale production. However, a primary concern is the use of highly toxic potassium cyanide, which requires stringent safety precautions, including working in a well-ventilated fume hood and proper waste disposal.[2] The harsh conditions required for hydrolysis can sometimes lead to side reactions, and the workup can be laborious.
Route 2: The Strecker Synthesis: A Convergent Approach
The Strecker synthesis is another cornerstone method for the preparation of α-amino acids, predating the Bucherer-Bergs reaction.[6] It is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide.[6]
Reaction Mechanism and Rationale
The reaction begins with the formation of an imine from the reaction of cyclobutanone with ammonia (often generated in situ from ammonium chloride).[7] The cyanide ion then attacks the imine carbon to form an α-aminonitrile.[7] The final step is the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under either acidic or basic conditions.[8] The use of ammonium chloride and a cyanide salt (like NaCN or KCN) is a common and safer alternative to using anhydrous ammonia and hydrogen cyanide gas.[6]
Caption: Workflow for the Synthesis of ACBC via Curtius Rearrangement.
Experimental Protocol (Conceptual Outline)
Step 1: Synthesis of Cyclobutanecarboxylic Acid
-
Prepare 1,1-cyclobutanedicarboxylic acid from diethyl malonate and 1,3-dibromopropane according to established procedures. [9][10]2. Decarboxylate 1,1-cyclobutanedicarboxylic acid by heating to yield cyclobutanecarboxylic acid. [11] Step 2: Curtius Rearrangement
-
Convert cyclobutanecarboxylic acid to its acid chloride using a chlorinating agent (e.g., thionyl chloride).
-
React the acid chloride with sodium azide to form cyclobutanecarbonyl azide. [12]3. Thermally induce the Curtius rearrangement of the acyl azide to form cyclobutyl isocyanate. [12]4. Trap the isocyanate with a suitable nucleophile and subsequently hydrolyze to yield 1-aminocyclobutanecarboxylic acid. A direct conversion to the amino acid from the isocyanate is also possible under specific conditions.
Performance and Considerations
The rearrangement-based routes avoid the direct use of cyanide salts in the amination step, which can be a significant safety advantage. However, these are multi-step syntheses, and the overall yield can be lower than the more direct Bucherer-Bergs or Strecker methods. The Curtius rearrangement involves the use of azides, which can be explosive and require careful handling. [13]The Hofmann rearrangement uses bromine, which is also a hazardous material. The scalability of these routes may be limited by the safety concerns and the number of steps involved.
Asymmetric Synthesis: Accessing Enantiopure 1-Aminocyclobutanecarboxylic Acid
For many pharmaceutical applications, the synthesis of a single enantiomer of 1-aminocyclobutanecarboxylic acid is required. This can be achieved through the resolution of the racemic mixture obtained from the classical methods or, more efficiently, through asymmetric synthesis. The asymmetric Strecker reaction has emerged as a powerful tool for this purpose. [14][15] This approach typically involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of the cyanide addition to the imine intermediate. [15][16]Chiral organocatalysts, such as those derived from amino acids or Cinchona alkaloids, have been successfully employed in asymmetric Strecker reactions, affording high enantioselectivities. [14]
Comparative Summary
| Feature | Bucherer-Bergs Synthesis | Strecker Synthesis | Rearrangement (Hofmann/Curtius) |
| Starting Material | Cyclobutanone | Cyclobutanone | Diethyl malonate & 1,3-dibromopropane |
| Key Reagents | KCN, (NH₄)₂CO₃ | NH₄Cl, NaCN | NaN₃ (Curtius), Br₂/NaOH (Hofmann) |
| Number of Steps | 2 | 2 | 3+ |
| Typical Overall Yield | High | Moderate (approx. 55%) [5] | Variable, potentially lower |
| Stereochemistry | Racemic | Racemic (classical) | Racemic |
| Key Safety Concerns | Highly toxic cyanide | Highly toxic cyanide | Potentially explosive azides (Curtius), hazardous bromine (Hofmann) |
| Scalability | Good | Good | Moderate |
| Cost-Effectiveness | Generally good | Good | Potentially higher due to more steps and reagents |
Conclusion and Outlook
The choice of synthetic route to 1-aminocyclobutanecarboxylic acid depends on several factors, including the desired scale of production, available resources, and safety infrastructure. The Bucherer-Bergs and Strecker syntheses are classic, robust, and cost-effective methods for producing racemic ACBC, making them suitable for large-scale manufacturing where resolution of enantiomers can be performed subsequently. The primary drawback of these methods is the inherent toxicity of cyanide.
The rearrangement-based approaches offer an alternative that avoids the use of cyanide in the amination step but at the cost of a longer synthetic sequence and the handling of other hazardous materials. These routes may be preferable in laboratory settings where cyanide use is restricted.
For applications requiring enantiomerically pure 1-aminocyclobutanecarboxylic acid, asymmetric synthesis , particularly the catalytic asymmetric Strecker reaction, represents the most modern and efficient approach. While the development of these methods is an active area of research, they offer the potential for direct access to chiral building blocks, which is highly desirable in drug discovery and development. Future advancements in this area will likely focus on the development of more efficient and sustainable catalytic systems for the asymmetric synthesis of this important constrained amino acid.
References
-
NROChemistry. Strecker Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. (1943). Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016
- Kabalka, G. W., & Yao, M. L. (2003). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Organometallic Chemistry, 680(1-2), 108-111.
- Jacobsen, E. N., & Sigman, M. S. (2007). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
-
Organic Chemistry Portal. Curtius Rearrangement. (n.d.). Retrieved January 17, 2026, from [Link]
- Werner, N. W., & Casanova, J., Jr. (1967). Cyclobutylamine. Organic Syntheses, 47, 28. doi:10.15227/orgsyn.047.0028
-
Wikipedia. Strecker amino acid synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
- Asymmetric Synthesis of Amino Acids. (2021). Molecules, 26(6), 1729.
-
Organic Chemistry Portal. Strecker Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]
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The Unexplored Therapeutic Potential of 1-(Nitromethyl)cyclobutanol Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the exploration of unique chemical scaffolds is paramount. The cyclobutane ring, a strained four-membered carbocycle, has garnered increasing interest in medicinal chemistry for its ability to impart conformational rigidity and unique three-dimensional topologies to bioactive molecules.[1][2][3] When functionalized with a reactive nitromethyl group, the resulting 1-(Nitromethyl)cyclobutanol emerges as a versatile, yet underexplored, starting material for the synthesis of diverse compound libraries with potential pharmacological significance. This guide provides a comprehensive comparison of the prospective biological activities of compounds derived from this scaffold, drawing upon structure-activity relationships of analogous structures to illuminate pathways for future drug discovery.
Introduction: The Promise of a Strained Scaffold
The this compound core presents a fascinating convergence of structural and functional motifs. The cyclobutane unit serves as a rigid anchor, pre-organizing appended functional groups in distinct spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The nitro group, a potent electron-withdrawing moiety, is a well-known pharmacophore found in numerous antimicrobial and anticancer agents.[4][5] Its susceptibility to bioreduction in hypoxic environments, such as those found in solid tumors, makes it an attractive trigger for targeted drug release.[4] Furthermore, the hydroxyl group and the active methylene of the nitromethyl substituent provide reactive handles for a variety of chemical transformations, enabling the generation of a diverse array of derivatives. A common and synthetically accessible transformation is the reduction of the nitro group to a primary amine, yielding 1-(aminomethyl)cyclobutanol derivatives, which opens another avenue for exploring biological activities.[6]
This guide will delve into the potential antimicrobial, anticancer, and enzyme inhibitory activities of compounds derived from this compound, providing a comparative analysis based on available data from structurally related compounds.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unconventional mechanisms of action. Derivatives of this compound, particularly their amino- and amide-functionalized counterparts, represent a promising, yet largely untapped, resource in this endeavor.
Comparative Analysis
While direct studies on this compound derivatives are scarce, the antimicrobial potential can be inferred from related structures. For instance, studies on amide derivatives containing a cyclopropane ring have demonstrated moderate to excellent antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.[1][7] One study reported that certain cyclopropane carboxamide derivatives exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against C. albicans.[1] Similarly, ω-aminomethyl longifolene, a compound featuring an aminomethyl group attached to a bulky carbocyclic scaffold, has shown significant inhibitory activity against a panel of bacteria and fungi, with MIC values as low as 1.95 mg/L against S. aureus and C. tropicalis.[6]
These findings suggest that N-substituted 1-(aminomethyl)cyclobutanol derivatives, particularly amides and other elaborated nitrogen-containing heterocycles, could exhibit potent antimicrobial effects. The cyclobutane core would serve to orient the side chains for optimal interaction with microbial targets, while the nature of the substituent on the amino group would be crucial for determining the spectrum and potency of activity.
| Compound Class (Analogous) | Organism | Activity (MIC) | Reference Compound | Activity (MIC) |
| Cyclopropane Carboxamide (F8, F24, F42) | Candida albicans | 16 µg/mL | Fluconazole | 2 µg/mL |
| ω-Aminomethyl longifolene | Staphylococcus aureus | 1.95 mg/L | - | - |
| ω-Aminomethyl longifolene | Candida tropicalis | 1.95 mg/L | Ketoconazole | (less active) |
Table 1: Antimicrobial Activities of Analogous Cycloalkane Derivatives
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely used technique for this purpose.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Detailed Methodology:
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Targeting Proliferation and Survival
The unique structural features of cyclobutane derivatives make them attractive candidates for the development of novel anticancer agents. The rigid scaffold can be used to mimic peptide turns or to position pharmacophores in a way that enhances their interaction with cancer-related protein targets.[1][2]
Comparative Analysis
While direct anticancer screening of this compound derivatives is not yet reported, related cyclobutane-containing compounds have shown promising activity. For instance, a review on cyclobutanes in small-molecule drug candidates highlights their use in developing inhibitors of key cancer targets like the MYC-WDR5 interaction and AKT proteins.[1] In one example, a cyclobutane derivative demonstrated comparable potency to a natural antitumor product against CCRF-CEM and K562 leukemia cell lines.[1] Furthermore, aminomethyl compounds derived from eugenol have exhibited in vivo anticancer activity in a fibrosarcoma mouse model, with benzoxazine derivatives showing slightly better activity.[3]
The nitro group in this compound derivatives offers an additional advantage. Its ability to be reduced to cytotoxic species under the hypoxic conditions of solid tumors suggests a potential for tumor-selective activity.[4] The resulting aminomethyl derivatives can be further functionalized to target specific cancer pathways.
| Compound Class (Analogous) | Cancer Cell Line | Activity (IC50/GI50) | Mechanism of Action (Putative) |
| Cyclobutane-based combretastatin analog | CCRF-CEM, K562 | Micromolar range | Tubulin polymerization inhibition |
| Aminomethyl eugenol derivative | Fibrosarcoma (in vivo) | Reduction in tumor weight | Not specified |
| Benzoxazine eugenol derivative | Fibrosarcoma (in vivo) | Stronger reduction in tumor weight | Not specified |
Table 2: Anticancer Activities of Analogous Compounds
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (typically 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
Enzyme inhibitors are a cornerstone of modern medicine. The rigid cyclobutane scaffold of this compound derivatives can be exploited to design potent and selective enzyme inhibitors by positioning key interacting groups in a precise and favorable orientation within an enzyme's active site.
Comparative Analysis
The potential for enzyme inhibition by derivatives of this compound can be inferred from studies on related structures. For example, nitro compounds have been shown to act as inhibitors of enzymes like catalase, often through mechanisms involving their reduction to reactive nitrogen species.[8] This suggests that derivatives retaining the nitro group could be explored as inhibitors for redox-sensitive enzymes.
More broadly, the aminomethyl group resulting from nitro reduction can serve as a key pharmacophore. For instance, aminocyclopentitol derivatives bearing N-alkyl substituents have been shown to be potent inhibitors of glycosidases, with their activity dependent on the stereochemistry and the nature of the N-substituent.[9] This highlights the potential of N-substituted 1-(aminomethyl)cyclobutanol derivatives as inhibitors for a range of enzymes, where the amino group can form crucial hydrogen bonds or salt bridges within the active site. A study on cis-1-amino-2-indanol derivatives showed significant α-glucosidase inhibitory activity, with the most potent compound having an IC50 of 9.64 µM.[10]
Signaling Pathway: Competitive Enzyme Inhibition
Caption: A simplified diagram of competitive enzyme inhibition.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for assessing enzyme inhibition involves measuring the rate of an enzymatic reaction in the presence and absence of the test compound.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the purified enzyme, its specific substrate, and the test compound at various concentrations in an appropriate buffer.
-
Reaction Mixture: In a microplate well or cuvette, combine the enzyme solution and the test compound (or vehicle control).
-
Initiation: Start the reaction by adding the substrate.
-
Measurement: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., varying substrate concentration) can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
Conclusion and Future Directions
While the biological activities of compounds directly derived from this compound are yet to be extensively reported, a comprehensive analysis of structurally related molecules strongly suggests a rich and diverse pharmacological potential. The unique combination of a rigid cyclobutane scaffold and a versatile nitromethyl group provides a fertile ground for the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents.
Future research should focus on the systematic synthesis and biological screening of a library of this compound derivatives. Key transformations to explore include:
-
Reduction of the nitro group to the corresponding amine, followed by the introduction of a wide range of substituents (e.g., amides, sulfonamides, heterocycles) to probe structure-activity relationships.
-
Derivatization of the hydroxyl group to introduce different functionalities and modulate physicochemical properties.
-
Reactions involving the active methylene group of the nitromethyl substituent to create more complex scaffolds.
By employing the experimental protocols detailed in this guide, researchers can systematically evaluate the biological activities of these novel compounds and unlock the therapeutic potential hidden within the strained yet promising framework of this compound.
References
(Please note: The following is a consolidated list of references based on the conducted search. The full details of each source can be found through the provided URLs.)
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comparing the efficacy of catalysts for the reduction of 1-(Nitromethyl)cyclobutanol
A Comparative Guide to the Catalytic Reduction of 1-(Nitromethyl)cyclobutanol
The transformation of nitroalkanes into primary amines is a cornerstone of synthetic organic chemistry, providing access to essential building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] The target molecule of this guide, 1-(aminomethyl)cyclobutanol, represents a valuable scaffold, incorporating a rigid, three-dimensional cyclobutane core with a primary amine and a tertiary alcohol—features that are increasingly sought after in drug design.[3][4]
However, the reduction of its precursor, this compound, presents a distinct chemoselectivity challenge. The catalyst and reaction conditions must be carefully selected to ensure complete reduction of the tertiary nitro group while preserving the tertiary hydroxyl group. This guide provides an in-depth comparison of various catalytic systems applicable to this transformation, supported by experimental data from analogous reductions described in the literature. We will explore the efficacy of common heterogeneous and homogeneous catalysts, offering insights into the rationale behind experimental design to empower researchers in their synthetic endeavors.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for achieving high yield and selectivity in the reduction of nitroalkanes. The presence of a tertiary alcohol in the substrate, this compound, necessitates a system that is highly selective for the nitro group. Below is a comparative summary of common catalytic systems.
| Catalyst System | Hydrogen Source | Typical Conditions | Selectivity Profile & Considerations | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, Transfer Hydrogenation (e.g., Ammonium Formate) | EtOH or MeOH, RT to moderate temp., 1-50 atm H₂ | Excellent for nitro group reduction. Generally preserves alcohols. May cause hydrogenolysis of sensitive groups (e.g., benzyl ethers), though not a concern for this substrate.[5][6] | High activity, widely available, good functional group tolerance, recyclable.[7][8] | Pyrophoric when dry, may require pressure equipment, can be less selective than other systems for highly functionalized molecules.[5] |
| Raney® Nickel | H₂ gas | EtOH or MeOH, RT to 80°C, 1-50 atm H₂ | Highly effective for both aliphatic and aromatic nitro groups.[9][10] Often used when dehalogenation is a concern with Pd/C.[6] Generally preserves alcohols. | Cost-effective, high activity, well-established methodology.[11][12] | Pyrophoric, requires careful handling, can sometimes lead to over-reduction or side reactions depending on the substrate.[10] |
| Platinum on Carbon (Pt/C) or PtO₂ | H₂ gas | Protic solvents (EtOH, Acetic Acid), RT, 1-3 atm H₂ | Very high activity, effective for reducing aliphatic nitro compounds.[9][13] Can be more active than Pd/C, potentially requiring milder conditions. | Extremely high activity, effective at low pressures and temperatures.[14] | Higher cost compared to Pd and Ni catalysts, may be less chemoselective due to high activity.[15] |
| Iron (Fe) Powder | Acidic Medium (e.g., HCl, Acetic Acid) | EtOH/H₂O, Reflux | Classic, robust method with excellent chemoselectivity for nitro groups over most other reducible functionalities, including carbonyls and esters.[6][13][16] | Highly chemoselective, inexpensive, uses readily available reagents, avoids high-pressure H₂. | Requires stoichiometric amounts of metal, generates significant metal waste, and necessitates an acidic workup. |
| Tin(II) Chloride (SnCl₂) | Acidic Medium (e.g., HCl) | EtOH or EtOAc, RT to Reflux | Provides a mild and highly chemoselective reduction of nitro groups.[6][9][16] | Excellent chemoselectivity, mild conditions, tolerant of many functional groups.[17] | Stoichiometric reagent, produces tin waste, requires careful workup. |
| Non-Noble Metal Nanocatalysts (Ni, Co) | Hydrazine Hydrate | Water, Room Temperature | High conversions and selectivities for a wide range of aliphatic and aromatic nitro substrates, with high tolerance for other reducible groups.[18] | Inexpensive, operates in water at room temperature, avoids flammable H₂ gas.[19][20] | Hydrazine is highly toxic, and catalyst preparation can be complex. |
Workflow & Catalyst Selection
Selecting the optimal catalyst requires a logical approach, starting with the most common and robust methods and moving to more specialized systems if necessary. The following diagram illustrates a typical decision-making workflow for the reduction of a molecule like this compound.
Caption: Decision workflow for selecting a reduction method.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often the first choice due to its high efficiency and generally clean reaction profile.[6][7]
Rationale:
-
Catalyst: 10% Pd/C is a standard loading that balances activity with cost. The carbon support provides a high surface area for the reaction.[5][22]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) are excellent solvents for both the substrate and for dissolving hydrogen gas.
-
Hydrogen Source: A hydrogen balloon is sufficient for many lab-scale reactions, providing approximately 1 atm of pressure. For more stubborn reductions, a Parr hydrogenator allows for higher pressures.
Step-by-Step Procedure:
-
Setup: To a solution of this compound (1.0 eq) in ethanol (0.1 M concentration) in a round-bottom flask, add 10% Pd/C (5-10 mol% Pd).
-
Inerting: Seal the flask with a septum and purge the system by evacuating and backfilling with nitrogen gas three times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas from a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Once the starting material is consumed, carefully purge the flask with nitrogen again to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Caution: The Celite® pad with the catalyst can be pyrophoric; do not allow it to dry completely and dispose of it properly.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclobutanol. The product can be further purified by column chromatography or crystallization if necessary.
Protocol 2: Reduction using Raney® Nickel
Raney® Nickel is a highly active catalyst and a cost-effective alternative to palladium.[10][11]
Rationale:
-
Catalyst: Raney® Ni is typically supplied as a slurry in water or ethanol. It is exceptionally active due to its high surface area and adsorbed hydrogen.
-
Conditions: Similar to Pd/C, hydrogenation with Raney® Ni is performed in a protic solvent under a hydrogen atmosphere.
Step-by-Step Procedure:
-
Catalyst Preparation: In a flask under a nitrogen atmosphere, carefully wash the required amount of Raney® Ni slurry (approx. 10-20% by weight of the substrate) with ethanol three times to remove the storage solvent.
-
Reaction Setup: Add a solution of this compound (1.0 eq) in ethanol to the flask containing the washed Raney® Ni.
-
Hydrogenation: Purge the flask and introduce a hydrogen atmosphere (balloon or pressure vessel).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction may be slightly exothermic. Monitor by TLC or LC-MS until completion.
-
Workup: Purge the system with nitrogen. Filter the catalyst through a pad of Celite®. Caution: Raney® Ni is highly pyrophoric and must be kept wet at all times. Quench the filter cake carefully with dilute acid before disposal.
-
Isolation: Concentrate the filtrate to obtain the desired amine product.
Catalytic Hydrogenation Mechanism
The reduction of a nitro group on a heterogeneous catalyst surface follows a well-established pathway. The diagram below provides a simplified overview of the key steps involved.
Caption: Simplified mechanism for heterogeneous catalytic hydrogenation.
Conclusion
The reduction of this compound to 1-(aminomethyl)cyclobutanol is a feasible transformation that requires careful selection of the catalytic system to ensure chemoselectivity. For initial screening, catalytic hydrogenation with 10% Pd/C is the recommended starting point due to its high reliability and activity under mild conditions. Raney® Nickel serves as an excellent, cost-effective alternative. Should these catalytic hydrogenation methods prove problematic, classic chemoselective methods using stoichiometric reagents like Fe/HCl or SnCl₂ offer robust, albeit less atom-economical, alternatives. The protocols and comparative data provided in this guide serve as a comprehensive resource for researchers to successfully achieve this targeted reduction and to streamline the synthesis of valuable amine building blocks.
References
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- HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
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- Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds.
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Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[16][16]-rearrangement cascade. PubMed Central.
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A Definitive Guide to the Structural Validation of 1-(Nitromethyl)cyclobutanol Derivatives: An X-ray Crystallography Perspective
Abstract
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel compounds such as 1-(nitromethyl)cyclobutanol derivatives, which hold potential as versatile synthetic intermediates, unambiguous structural validation is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and compare the qualitative and quantitative data obtained from X-ray crystallography with those from other common spectroscopic methods.
Introduction: The Synthetic Utility and Structural Ambiguity of this compound Derivatives
This compound and its derivatives are typically synthesized through the Henry reaction (also known as the nitroaldol reaction), a classic carbon-carbon bond-forming reaction.[1][2][3] This reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to a ketone, in this case, cyclobutanone.[4] The resulting β-nitro alcohols are valuable synthetic intermediates, amenable to further transformations into a variety of functional groups, including β-amino alcohols, α-nitro ketones, and nitroalkenes.[1]
While spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide crucial information about the connectivity and functional groups present in the molecule, they often fall short in providing the unequivocal three-dimensional arrangement of atoms in space. The puckered nature of the cyclobutane ring and the rotational freedom around the C-C bond connecting the ring to the nitromethyl group can lead to multiple possible conformations.[5][6][7] This is where X-ray crystallography provides an unparalleled level of detail, offering a definitive and high-resolution picture of the molecular structure in the solid state.[8][9]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[8][9][10] It relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated, revealing the precise positions of atoms and the intricate details of molecular geometry, including bond lengths, bond angles, and torsion angles.[8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves several critical steps. The quality of the final structure is intrinsically linked to the quality of the single crystal used for data collection.
Diagram: Experimental Workflow of Single-Crystal X-ray Crystallography
Caption: A generalized workflow for crystallographic analysis.
Step-by-Step Protocol for Crystallographic Analysis:
-
Synthesis and Purification:
-
Synthesize the this compound derivative via the Henry reaction, for instance, by reacting cyclobutanone with nitromethane in the presence of a suitable base.
-
Purify the product to a high degree using techniques like recrystallization or column chromatography to remove impurities that can hinder crystallization.[11]
-
-
Single Crystal Growth:
-
This is often the most challenging step.[9] The goal is to grow a single crystal of suitable size (typically 0.1-0.3 mm) and quality.[11]
-
Common techniques include slow evaporation of a saturated solution, vapor diffusion (liquid-liquid or liquid-vapor), and slow cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[11]
-
The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[11]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using computational methods (structure solution).[11]
-
These atomic positions and their thermal parameters are then refined against the experimental data to achieve the best possible fit, resulting in a detailed and accurate molecular structure.[11]
-
A Comparative Analysis: X-ray Crystallography vs. Other Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive structural validation relies on a combination of analytical techniques.
Diagram: Comparison of Analytical Techniques
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A Comparative Guide to HPLC and GC Methods for Purity Analysis of 1-(Nitromethyl)cyclobutanol
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the purity determination of 1-(Nitromethyl)cyclobutanol, a key building block in various synthetic pathways. As Senior Application Scientists, our objective is to furnish you with not only robust analytical protocols but also the underlying scientific rationale to empower you in selecting and implementing the most suitable method for your specific needs.
Understanding the Analyte: this compound
This compound possesses a unique chemical structure, incorporating both a hydroxyl (-OH) and a nitro (-NO2) functional group on a cyclobutane ring. This combination imparts distinct physicochemical properties that dictate the optimal chromatographic approach for its analysis.
-
Polarity: The presence of the hydroxyl and nitro groups renders the molecule significantly polar. This high polarity can present a challenge for retention in traditional reversed-phase HPLC.
-
Volatility and Thermal Stability: The molecule's volatility is expected to be moderate. However, the nitroalkane functional group raises concerns about thermal lability. Aliphatic nitro compounds can undergo thermal decomposition at elevated temperatures, a critical consideration for GC analysis.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Polar Analytes
HPLC is a powerful technique for the separation and quantification of a wide array of compounds and is particularly well-suited for non-volatile and thermally sensitive molecules.[5] For this compound, a reversed-phase HPLC method is proposed, with careful consideration given to the stationary phase to ensure adequate retention of this polar analyte.
The Rationale Behind the HPLC Method Design
Given the polar nature of this compound, a standard C18 column might provide insufficient retention, leading to elution near the solvent front and poor resolution from polar impurities. To overcome this, a polar-endcapped C18 column or a column with a polar-embedded stationary phase is recommended.[6] These columns are designed to provide enhanced retention for polar compounds in highly aqueous mobile phases.[5][7][8]
The mobile phase composition is another critical parameter. A gradient elution with a mixture of water and an organic modifier like acetonitrile or methanol will be employed to ensure the elution of any less polar impurities and to provide a robust separation. The addition of a small amount of acid, such as formic acid, can help to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper peaks.
Detection by UV-Visible spectrophotometry is suitable as the nitro group provides a chromophore, allowing for sensitive detection at an appropriate wavelength (typically around 210-230 nm).
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Visible detector.
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0 5 15 50 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Trustworthiness: A Self-Validating System
The proposed HPLC method should be validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[9][10][11][12][13] Key validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from potential impurities and degradation products.
-
Linearity: Assessed over a range of concentrations to establish a linear relationship between detector response and analyte concentration.
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the sensitivity of the method.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds.[14] While the volatility of this compound is likely sufficient for GC analysis, its thermal stability is a primary concern.
The Rationale Behind the GC Method Design
The presence of the nitro group necessitates careful control of the injector and oven temperatures to prevent on-column degradation. Studies on nitroalkanes have shown decomposition temperatures in the range of 244-277 °C.[1][2][3] Therefore, a lower-than-usual temperature program is proposed.
The polar nature of the alcohol can lead to peak tailing due to interaction with active sites on the column. To mitigate this and to improve volatility, derivatization of the hydroxyl group is highly recommended.[15][16][17] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective method for converting alcohols to their more volatile and less polar trimethylsilyl (TMS) ethers.
A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point as it offers a good balance of selectivity for a range of compounds. Flame Ionization Detection (FID) is a universal detector for organic compounds and is well-suited for purity analysis.
Detailed Experimental Protocol for GC Analysis
Instrumentation:
-
Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 200 °C (to minimize thermal degradation).
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Detector Temperature: 250 °C.
-
Injection Volume: 1 µL.
Trustworthiness: Addressing the Challenges
The GC method's reliability hinges on two key factors: the completeness of the derivatization reaction and the absence of on-column degradation. Validation of this method should include:
-
Demonstration of Complete Derivatization: Analysis of the derivatized sample should show the absence of the underivatized starting material.
-
Assessment of Thermal Stability: Injecting a non-derivatized sample at a very low temperature and gradually increasing the injector temperature can help to identify the onset of degradation.
-
Standard Validation Parameters: As with HPLC, the method should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness according to ICH guidelines.[9][10][11][12][13]
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the available instrumentation, the nature of potential impurities, and the desired analytical throughput.
| Feature | HPLC Method | GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds. Directly applicable to this compound. | Suitable for volatile and thermally stable compounds. Requires derivatization and careful temperature control for this compound. |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step, which adds time and potential for error. |
| Potential Issues | Poor retention on standard C18 columns, requiring specialized columns. | Thermal degradation of the analyte, incomplete derivatization. |
| Selectivity | Excellent for a wide range of polar and non-polar impurities. | High resolution for volatile impurities. |
| Sensitivity | Generally good with UV detection. | Excellent with FID. |
| Analysis Time | Typically longer run times due to gradient elution. | Can be faster, especially with optimized temperature programs. |
Visualization of the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the purity analysis of this compound.
Conclusion and Recommendations
Both HPLC and GC can be successfully employed for the purity analysis of this compound, provided that the methodologies are carefully developed and validated.
-
For routine quality control where robustness and direct analysis are prioritized, the proposed HPLC method is the recommended starting point. It avoids the complexities and potential pitfalls of derivatization and thermal degradation.
-
The GC method, while requiring more extensive method development, can offer faster analysis times and high resolution for volatile impurities. It is a viable alternative, especially if HPLC instrumentation is not available or if specific volatile impurities are of concern.
Ultimately, the choice of method should be guided by a thorough understanding of the sample, the potential impurity profile, and the available resources. The protocols and rationales provided in this guide offer a solid foundation for the development of reliable and accurate purity assays for this compound, ensuring the quality and consistency of this important chemical intermediate.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. (2023). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). [Link]
-
AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. (2025). [Link]
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). [Link]
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ICH. Q2(R2) Validation of Analytical Procedures. (2023). [Link]
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SIELC Technologies. Polar Compounds. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Chemistry LibreTexts. Derivatization. (2023). [Link]
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Wikipedia. Reversed-phase chromatography. [Link]
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GL Sciences. Alcohols-Glycols. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). [Link]
-
YouTube. What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). [Link]
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PubMed. Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). (2020). [Link]
-
SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2004). [Link]
-
ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). [Link]
-
ResearchGate. Determination of organic nitro compounds using HPLC-UV-PAED. (2025). [Link]
-
Purdue University Graduate School. SPECTROSCOPIC AND THERMAL ANALYSIS OF EXPLOSIVE AND RELATED COMPOUNDS VIA GAS CHROMATOGRAPHY/VACUUM ULTRAVIOLET SPECTROSCOPY (GC/VUV). (2022). [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]
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University of Camerino. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021). [Link]
-
ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. (2025). [Link]
-
Agilent. GC Method Development. [Link]
-
Gas Chromatography of an Alcohol Mixture. [Link]
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Restek. 2-Nitrophenol: CAS # 88-75-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]
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A Comparative Study: Unraveling the Reactivity of 1-(Nitromethyl)cyclobutanol in the Landscape of Nitroalcohols
For the modern researcher, scientist, and drug development professional, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and success of a synthetic route. Nitroalcohols, with their dual functionality, represent a versatile class of compounds, readily transformed into valuable amines, ketones, and nitroalkenes.[1] Among these, 1-(nitromethyl)cyclobutanol presents a unique structural motif, combining the reactivity of a nitroalcohol with the inherent ring strain and steric bulk of a cyclobutane ring. This guide provides an in-depth comparative analysis of the reactivity of this compound against a spectrum of other nitroalcohols, offering insights into how its distinct structure influences its chemical behavior.
The Foundation of Reactivity: Electronic and Steric Influences
The reactivity of nitroalcohols is primarily governed by the interplay of electronic and steric effects. The potent electron-withdrawing nature of the nitro group significantly acidifies the α-proton, facilitating the formation of a nitronate anion, the key nucleophile in the Henry (nitroaldol) reaction.[2][3] Conversely, this electron-withdrawing effect can influence the stability of intermediates in other transformations.
Steric hindrance around the reactive centers—the carbon bearing the nitro group and the carbon bearing the hydroxyl group—plays a crucial role in modulating reaction rates and, in some cases, dictating the reaction pathway.[1] Bulky substituents can impede the approach of reagents, slowing down reactions or favoring alternative mechanistic routes.
This compound: A Case Study in Steric Hindrance and Ring Strain
This compound, a tertiary alcohol, is synthesized via the Henry reaction between cyclobutanone and nitromethane.[4] Its structure is characterized by the presence of a sterically demanding cyclobutyl group directly attached to the carbon bearing the hydroxyl and nitromethyl functionalities. This unique arrangement is hypothesized to significantly influence its reactivity profile compared to acyclic or less sterically hindered nitroalcohols.
The Henry Reaction: A Tale of Two Ketones
The inherent ring strain of the cyclobutanone (~26 kcal/mol) could potentially enhance its reactivity compared to a less strained cyclic ketone like cyclohexanone or an acyclic ketone like acetone. However, the steric bulk around the carbonyl group in cyclobutanone is still a significant factor.
Table 1: Qualitative Comparison of Reactivity in the Henry Reaction
| Carbonyl Compound | Nitroalkane | Resulting Nitroalcohol | Expected Relative Reactivity | Key Influencing Factors |
| Formaldehyde | Nitromethane | 2-Nitroethanol (Primary) | High | Low steric hindrance |
| Acetaldehyde | Nitromethane | 1-Nitro-2-propanol (Secondary) | Moderate | Moderate steric hindrance |
| Acetone | Nitromethane | 2-Nitro-2-propanol (Tertiary) | Low | High steric hindrance, lower electrophilicity |
| Cyclobutanone | Nitromethane | This compound | Moderate to Low | Ring strain vs. Steric hindrance |
| Cyclohexanone | Nitromethane | 1-(Nitromethyl)cyclohexanol | Low | High steric hindrance, low ring strain |
Comparative Reactivity in Key Transformations
The true measure of a building block's utility lies in its performance in subsequent chemical transformations. We will now compare the expected reactivity of this compound with other representative nitroalcohols in three fundamental reactions: the Nef reaction, reduction of the nitro group, and dehydration.
The Nef Reaction: Unmasking the Carbonyl
The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or ketone, respectively, via acid-catalyzed hydrolysis of the corresponding nitronate salt.[5][6] Tertiary nitro compounds, lacking an α-proton, do not undergo the classic Nef reaction.[6] However, the nitroalcohol functionality introduces a different scenario. The reaction proceeds through the formation of a nitronic acid intermediate.
For this compound, a tertiary alcohol, the carbon bearing the nitro group is primary. Therefore, it is expected to undergo the Nef reaction to yield cyclobutanone. The steric hindrance imparted by the cyclobutyl group at the adjacent carbon is not expected to significantly inhibit the formation of the nitronate and its subsequent hydrolysis.
Table 2: Predicted Reactivity in the Nef Reaction
| Nitroalcohol | Class of Nitro Group | Expected Product | Predicted Relative Reactivity | Influencing Factors |
| 2-Nitroethanol | Primary | Glyoxal | High | Low steric hindrance |
| 1-Nitro-2-propanol | Secondary | 2-Oxopropanal | Moderate | Moderate steric hindrance |
| This compound | Primary | Cyclobutanone | Moderate | Steric effect of adjacent cyclobutyl group |
| 2-Methyl-2-nitro-1-propanol | Tertiary | No reaction (classic Nef) | N/A | No α-proton on nitro-bearing carbon |
Reduction of the Nitro Group: Accessing Amino Alcohols
The reduction of the nitro group to an amine is a highly valuable transformation, providing access to β-amino alcohols, which are important motifs in many pharmaceuticals.[1] Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) and metal hydrides (e.g., LiAlH₄).
The steric environment around the nitro group can influence the rate of reduction. The bulky cyclobutyl group adjacent to the nitromethyl group in this compound is likely to sterically hinder the approach of the reducing agent to the nitro group, potentially requiring more forcing reaction conditions (higher pressure, temperature, or more reactive catalysts) compared to less hindered nitroalcohols.
Table 3: Predicted Reactivity in Nitro Group Reduction
| Nitroalcohol | Steric Hindrance at Nitro Group | Predicted Relative Rate of Reduction | Rationale |
| 2-Nitroethanol | Low | Fast | Unhindered primary nitro group |
| 1-Nitro-2-propanol | Moderate | Moderate | Secondary carbon adjacent to nitro group |
| This compound | High | Slow | Bulky cyclobutyl group adjacent to the nitro group |
| 2-Nitro-2-propanol | High | Slow | Tertiary nitro group |
Dehydration: Formation of Nitroalkenes
The dehydration of β-nitroalcohols to form nitroalkenes is another common transformation, often achieved under basic conditions at elevated temperatures.[7] The ease of dehydration is influenced by the acidity of the α-proton and the stability of the resulting double bond.
For this compound, the presence of a hydrogen on the carbon bearing the hydroxyl group is a prerequisite for this E1cB-type elimination. As a tertiary alcohol, it lacks this hydrogen, and therefore, direct dehydration to a nitroalkene is not a feasible reaction pathway under standard conditions. This contrasts with primary and secondary nitroalcohols which can undergo dehydration.
Table 4: Feasibility of Dehydration to Nitroalkenes
| Nitroalcohol | Class of Alcohol | Dehydration Possible? | Product |
| 2-Nitroethanol | Primary | Yes | Nitroethene |
| 1-Nitro-2-propanol | Secondary | Yes | 1-Nitropropene |
| This compound | Tertiary | No | N/A |
| 2-Nitro-2-propanol | Tertiary | No | N/A |
Experimental Protocols
To provide a practical framework for the comparative analysis discussed, detailed experimental protocols for the synthesis and key reactions of representative nitroalcohols are provided below.
Protocol 1: Synthesis of this compound (A Representative Tertiary Nitroalcohol)
Materials:
-
Cyclobutanone
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of nitromethane (1.2 eq) in diethyl ether at 0 °C, add a solution of NaOH (1.1 eq) in water dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclobutanone (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Comparative Nef Reaction of Nitroalcohols
Materials:
-
Nitroalcohol (e.g., 2-nitroethanol, 1-nitro-2-propanol, this compound)
-
Sodium Methoxide (NaOMe)
-
Methanol
-
Sulfuric Acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve the nitroalcohol (1.0 eq) in methanol.
-
Add a solution of NaOMe (1.1 eq) in methanol and stir for 1 hour at room temperature to form the nitronate salt.
-
In a separate flask, cool a solution of concentrated H₂SO₄ in water to 0 °C.
-
Slowly add the nitronate solution to the cold acid solution with vigorous stirring.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent to obtain the carbonyl product.
-
Analyze the reaction progress and yield by GC-MS or NMR spectroscopy.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the key reaction mechanisms and workflows.
Sources
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A Comparative Guide to the Drug-Like Properties of Molecules Derived from 1-(Nitromethyl)cyclobutanol
This guide provides a comprehensive technical assessment of the drug-like properties of molecular scaffolds synthesized from 1-(Nitromethyl)cyclobutanol. We will explore a strategic synthetic pathway from this novel building block to advanced heterocyclic structures, comparing their predicted and experimentally validated physicochemical and pharmacokinetic properties against more conventional, flexible alternatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sp³-rich, conformationally constrained scaffolds to overcome common challenges in drug discovery, such as poor metabolic stability and solubility.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the modern paradigm of drug discovery, an emphasis is placed on "escaping flatland"—moving away from planar, sp²-hybridized aromatic systems towards more three-dimensional, sp³-rich molecular architectures.[1] Saturated carbocycles, particularly strained rings like cyclobutane, have emerged as valuable motifs for this purpose. The cyclobutane ring imposes a rigid, puckered conformation on the molecule, which can offer several advantages:
-
Conformational Restriction: By locking flexible side chains into a specific orientation, a cyclobutane scaffold can pre-organize a molecule for optimal binding to its biological target, potentially increasing potency and selectivity.[2]
-
Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes, a common failure point for drug candidates.[2][3]
-
Enhanced Solubility: The introduction of non-planar, sp³-rich moieties can disrupt crystal lattice packing, often leading to improved aqueous solubility compared to their flat aromatic counterparts.[3]
-
Novel Chemical Space: Cyclobutane derivatives provide access to unique, under-explored areas of chemical space, offering opportunities for novel intellectual property.
This compound is a particularly interesting starting material as it contains two versatile functional handles on a compact, sp³-rich core. The tertiary alcohol and the primary nitro group can be selectively transformed into a variety of functional groups, enabling the synthesis of diverse and complex molecular scaffolds. This guide will focus on a key transformation—the reduction of the nitro group to a primary amine—to generate 1-(Aminomethyl)cyclobutanol, a critical building block for further diversification.[4][5]
Proposed Synthetic Pathway: From Building Block to Spiro-Lactam
To assess the utility of this compound, we propose a robust, two-stage synthetic strategy to generate a representative, drug-like heterocyclic scaffold: a spiro-δ-lactam. This class of molecule is of significant interest in medicinal chemistry due to the prevalence of lactam rings in bioactive compounds and the favorable properties imparted by the spirocyclic fusion.[6][7]
Stage 1: Reduction of the Nitro Group
The conversion of the nitroalkane to a primary amine is a fundamental and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method that avoids harsh reagents.
-
Protocol: Synthesis of 1-(Aminomethyl)cyclobutanol
-
To a solution of this compound (1.0 eq) in methanol (MeOH), add Palladium on carbon (10% Pd/C, 0.05 eq).
-
Place the reaction vessel in a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (H₂) and maintain a pressure of 50 psi.
-
Stir the reaction vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with MeOH.
-
Concentrate the filtrate under reduced pressure to yield 1-(Aminomethyl)cyclobutanol as a crude product, which can be used in the next step without further purification.
-
Stage 2: Acylation and Intramolecular Cyclization
The resulting amino alcohol is then used to construct the spiro-lactam via an acylation followed by an intramolecular cyclization. For this example, we will use a generic acylating agent to demonstrate the principle.
-
Protocol: Synthesis of a Representative Spiro-δ-Lactam (Molecule A)
-
Dissolve 1-(Aminomethyl)cyclobutanol (1.0 eq) and a suitable base (e.g., triethylamine, 2.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Dissolve the resulting amide intermediate in a suitable solvent like tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 eq) portion-wise at 0 °C.
-
Warm the reaction to room temperature and stir for 12 hours to facilitate intramolecular cyclization.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography to yield the target spiro-δ-lactam.
-
Figure 1: Proposed synthetic workflow from the starting material to a target spiro-lactam.
The Comparative Framework: Rigid vs. Flexible Scaffolds
To objectively assess the drug-like properties conferred by the cyclobutane core, we will compare our target molecule with a structurally analogous but conformationally flexible alternative. This approach allows us to isolate the impact of the rigid spirocyclic scaffold.
-
Molecule A (Cyclobutane-Derived): The spiro-δ-lactam synthesized above. This molecule features a rigid, sp³-rich core.
-
Molecule B (Acyclic Alternative): A non-cyclic amide derived from a flexible amino alcohol, such as 4-amino-4-methylpentan-2-ol. This molecule contains a tert-butyl group, a common bioisostere for the cyclobutane scaffold, but lacks its conformational rigidity.[8][9][10]
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A Comparative Spectroscopic Guide to Cis and Trans Isomers of 1-(Nitromethyl)cyclobutanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Geometric isomers, such as the cis and trans configurations of 1-(nitromethyl)cyclobutanol derivatives, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive, in-depth comparison of the spectroscopic techniques used to distinguish between these isomers, supported by experimental data and detailed protocols. As Senior Application Scientists, our goal is to not only present data but to explain the underlying principles that make these analytical techniques robust and reliable.
The fundamental difference between cis and trans isomers of this compound lies in the spatial arrangement of the nitromethyl and hydroxyl groups relative to the cyclobutane ring.[1] In the cis isomer, these groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference has profound implications for the molecule's overall conformation and, consequently, its spectroscopic signature.
The Decisive Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for differentiating between these isomers.[2] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ), coupling constants (J), and through-space interactions measured by the Nuclear Overhauser Effect (NOE).[3][4][5]
¹H NMR: A Window into Proton Environments
The chemical shift of a proton is highly sensitive to its local electronic environment.[6] In the puckered cyclobutane ring, substituents can adopt pseudo-axial and pseudo-equatorial positions. The relative orientation of the nitromethyl and hydroxyl groups in the cis and trans isomers leads to distinct magnetic environments for the ring protons.
A key differentiator is the vicinal coupling constant (³JHH) between protons on adjacent carbons. The magnitude of this coupling is dictated by the dihedral angle between the protons. In the more stable conformation of the trans isomer, where both substituents are likely to be in pseudo-equatorial positions to minimize steric hindrance, the relationship between certain ring protons can lead to larger coupling constants compared to the cis isomer, where one substituent is pseudo-axial and the other pseudo-equatorial.[7]
Table 1: Comparative ¹H NMR Data for Cis and Trans this compound Isomers (Generalized)
| Parameter | cis-Isomer | trans-Isomer | Key Differentiating Feature |
| CH-NO₂ Proton (δ) | Typically slightly more shielded (upfield) | Typically slightly more deshielded (downfield) | The anisotropic effect of the hydroxyl group influences the chemical shift of the nitromethyl proton differently in each isomer. |
| Cyclobutane Ring Protons (δ) | More complex multiplet patterns due to conformational averaging. | Often simpler, more resolved multiplets. | The more rigid conformation of the trans isomer can lead to less complex spectra. |
| ³JHH Coupling Constants | Generally smaller vicinal coupling constants between key ring protons. | Characteristically larger vicinal coupling constants between specific ring protons.[8] | The dihedral angles in the predominant conformers are significantly different. |
¹³C NMR: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the isomers. The chemical shifts of the cyclobutane ring carbons are particularly sensitive to steric interactions. The "gamma-gauche" effect is a crucial diagnostic tool. When a substituent is in a pseudo-axial position, it causes a shielding (upfield shift) of the carbons at the gamma position (two carbons away).
In the cis isomer, one of the substituents will be pseudo-axial, leading to an upfield shift for the γ-carbons. In the more stable diequatorial-like conformation of the trans isomer, this effect is absent, and the corresponding carbon signals will appear further downfield.
Table 2: Comparative ¹³C NMR Data for Cis and Trans this compound Isomers (Generalized)
| Carbon Atom | cis-Isomer (ppm) | trans-Isomer (ppm) | Key Differentiating Feature |
| C1 (quaternary) | ~75-80 | ~78-83 | The electronic environment of the carbon bearing the substituents is slightly different. |
| C2, C4 (CH₂) | Shielded due to γ-gauche effect | Deshielded (downfield) | The pseudo-axial substituent in the cis isomer shields these carbons. |
| C3 (CH₂) | Deshielded (downfield) | Shielded due to γ-gauche effect | The pseudo-axial substituent in the cis isomer is further from this carbon. |
| CH₂-NO₂ | ~70-75 | ~72-77 | The spatial orientation relative to the hydroxyl group influences the chemical shift. |
Nuclear Overhauser Effect (NOE): Mapping Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a powerful technique that detects protons that are close to each other in space, irrespective of their through-bond connectivity.[4][9] This is particularly useful for confirming the stereochemistry of cyclic compounds.[5][10]
In the cis isomer, the protons of the nitromethyl group are in close proximity to the hydroxyl proton and certain ring protons on the same face of the cyclobutane ring. Irradiation of one of these protons will lead to an enhancement of the signal of the other. In the trans isomer, these groups are on opposite faces of the ring, and no such NOE correlation would be expected.
Vibrational Spectroscopy: The Infrared (IR) Signature
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. While both isomers will show characteristic absorptions for the hydroxyl (O-H) and nitro (N-O) groups, subtle differences in the fingerprint region (<1500 cm⁻¹) can be observed.[11][12] These differences arise from the distinct vibrational modes of the entire molecule, which are influenced by its overall symmetry and conformation.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group in both isomers. The exact position and shape may differ slightly due to variations in intermolecular and intramolecular hydrogen bonding.
-
N-O Stretch: Strong, characteristic absorption bands for the nitro group are expected around 1550 cm⁻¹ (asymmetric stretch) and 1365 cm⁻¹ (symmetric stretch).[13][14] The precise wavenumbers can be influenced by the electronic environment, which differs slightly between the cis and trans isomers.
Mass Spectrometry: Fragmentation and Isomer Differentiation
While mass spectrometry (MS) primarily provides information about the molecular weight and elemental composition, differences in the fragmentation patterns of geometric isomers can sometimes be observed.[15][16] The stereochemical arrangement of the functional groups can influence the stability of the fragment ions, leading to variations in their relative abundances. However, it is important to note that mass spectrometry alone is often not sufficient to definitively distinguish between cis and trans isomers.[16]
The Gold Standard: X-ray Crystallography
For an unambiguous determination of the solid-state structure, single-crystal X-ray crystallography is the definitive method.[17][18][19] This technique provides a precise three-dimensional map of the atoms in the crystal lattice, unequivocally establishing the relative stereochemistry of the substituents. While not a spectroscopic technique in the traditional sense, it serves as the ultimate validation for the interpretations drawn from spectroscopic data.
Experimental Protocols
Synthesis of this compound Derivatives
A general and reliable method for the synthesis of this compound derivatives involves the nitroaldol (Henry) reaction between cyclobutanone and nitromethane. The stereochemical outcome of this reaction can often be influenced by the choice of base and reaction conditions, potentially allowing for the selective synthesis of either the cis or trans isomer.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add nitromethane (1.2 eq).
-
Base Addition: Slowly add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like DBU).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the cis and trans isomers.
Visualizing the Workflow
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Nitromethyl)cyclobutanol
For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily activities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. 1-(Nitromethyl)cyclobutanol, a compound featuring both a flammable alcohol group and a potentially energetic nitroalkane moiety, requires a disposal protocol grounded in a thorough understanding of its chemical reactivity.
This guide provides essential, step-by-step procedures for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the chemical principles that dictate these procedures, ensuring that your laboratory practices are not only compliant but also fundamentally safe.
Part 1: Hazard Profile and Risk Assessment
A robust disposal plan begins with a clear understanding of the hazards. This compound's structure incorporates two distinct functional groups that define its risk profile: the cyclobutanol ring and the nitromethyl group.
-
Cyclobutanol Moiety : The alcohol component renders the molecule flammable, similar to other low-molecular-weight alcohols.[1][2] Vapors can form flammable mixtures with air, necessitating precautions against ignition sources.[3][4][5]
-
Nitromethyl Moiety : This is the primary driver of concern for disposal. Aliphatic nitro compounds are high-energy materials. Their decomposition is exothermic and can be autocatalytic, meaning the process can accelerate as it proceeds.[6][7] While this compound is not classified as an explosive, the presence of the nitro group means it must be treated as a potentially reactive and thermally unstable substance.[7][8] Heating, confinement, or contamination with incompatible materials could lead to a runaway reaction.[7][9]
Due to these combined hazards, this compound waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[10][11][12] It should be classified, at a minimum, as an ignitable hazardous waste (D001) and potentially as a reactive hazardous waste (D003), depending on its specific properties.[13]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value / Information | Source |
| CAS Number | 344329-87-9 | [14][15] |
| Molecular Formula | C5H9NO3 | [14][15] |
| Molecular Weight | 131.13 g/mol | [14][15] |
| Physical State | Inferred to be a liquid or low-melting solid | N/A |
| Boiling Point | Not available | [14] |
| Flash Point | Not available (Assumed to be low due to the cyclobutanol group) | [14] |
| Primary Hazards | Ignitable, Potentially Reactive, Thermally Unstable, Toxic Decomposition Products (e.g., NOx) | [1][6][7][9] |
| RCRA Waste Codes | Likely D001 (Ignitable), Potentially D003 (Reactive) | [13] |
Part 2: Disposal Pathways: A Decision-Based Approach
The appropriate disposal pathway depends on the quantity of waste generated and your institution's specific hazardous waste management policies. Under no circumstances should this chemical be disposed of down the drain or in the regular trash .[16][17]
The decision process for selecting the correct disposal procedure is outlined below.
Caption: Disposal decision workflow for this compound waste.
Pathway A: Direct Disposal Protocol (Preferred for Small Quantities)
This is the most straightforward and common method for small-scale research waste. It transfers the responsibility of handling the reactive material to a specialized waste management facility.
Step-by-Step Methodology:
-
Container Selection:
-
Use a clean, designated hazardous waste container made of borosilicate glass or high-density polyethylene (HDPE). Ensure the container material is compatible with nitroalkanes and alcohols.
-
The container must have a secure, tight-fitting screw cap.
-
Attach a completed hazardous waste tag before adding any waste.
-
-
Waste Segregation:
-
Crucial: Do not mix this compound waste with other waste streams, especially strong acids, bases, oxidizing agents, or reducing agents.[9] Mixing can initiate a violent reaction.
-
Collect waste this compound and any solvent (e.g., from chromatography) used in its purification in a dedicated container.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste ".[17]
-
List all chemical constituents by their full names, including solvents, and their approximate percentages. Example: "this compound (~20%), Ethyl Acetate (80%)".
-
Indicate the hazards: "Ignitable, Potentially Reactive ".
-
Fill in the accumulation start date.
-
-
Storage and Pickup:
-
Store the sealed container in a designated satellite accumulation area, away from heat, sparks, and open flames.[1][3][17]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is used.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Pathway B: Chemical Pre-treatment Protocol (Hazard Reduction)
For larger quantities or when required by institutional policy, reducing the energetic nitro group to a more stable amine or hydroxylamine is a prudent step. This process fundamentally deactivates the primary reactivity hazard. The following protocol uses zinc dust in a neutral ammonium chloride solution, a common method for reducing nitroalkanes.[18]
Causality: The core principle is the chemical reduction of the nitro group (-NO₂) to a hydroxylamine group (-NHOH). Zinc metal acts as the reducing agent, donating electrons, while ammonium chloride serves as a proton source in a buffered, near-neutral environment. This conversion eliminates the high-energy N-O bonds responsible for the compound's thermal instability.
Step-by-Step Methodology:
-
Setup:
-
Work in a certified chemical fume hood at all times.
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel.
-
Place the flask in an ice-water bath to manage the exothermic reaction.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
-
Reaction:
-
For every 1 mole of this compound waste, prepare a solution of 4 moles of ammonium chloride in water.
-
Add the ammonium chloride solution to the reaction flask and begin stirring.
-
Slowly add 2 moles of zinc dust to the solution.
-
Carefully add the this compound waste (or a solution of it in a compatible solvent like ethanol) dropwise from the addition funnel.
-
Maintain the internal temperature below 40°C. The reaction is exothermic. Control the addition rate to keep the temperature in check.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
-
Workup and Waste Collection:
-
Once the reaction is complete, carefully filter the mixture to remove excess zinc and zinc salts.
-
The resulting filtrate contains the reduced product, 1-(hydroxylaminomethyl)cyclobutanol.
-
This new solution is still considered hazardous waste. It is likely flammable and may have aquatic toxicity.
-
Collect the filtrate in a designated hazardous waste container.
-
-
Final Disposal:
-
Label the new waste container accurately. Example: "Reaction mixture containing 1-(hydroxylaminomethyl)cyclobutanol, zinc chloride, ammonium chloride, water. Flammable Liquid ".
-
Arrange for pickup and disposal through your institution's hazardous waste program.
-
Part 3: Spill Management
Immediate and correct response to a spill is critical.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the lab and contact your institution's EHS.
-
Control Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any sources of sparks.[3][19]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.
-
Dispose: Label the spill cleanup waste container and dispose of it through the hazardous waste program.[19]
By adhering to these scientifically-grounded procedures, you can effectively manage the risks associated with this compound, ensuring the safety of yourself, your colleagues, and the environment.
References
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Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, ACS Publications. [Link]
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Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
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Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
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What are the handling and transportation regulations for cyclobutanol?. BTC. [Link]
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Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal. [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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1-Methylcyclobutanol. PubChem, NIH. [Link]
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Nitrocyclobutane. PubChem, NIH. [Link]
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A Senior Application Scientist's Guide to Handling 1-(Nitromethyl)cyclobutanol: Essential Safety Protocols
This document provides essential safety and logistical information for the handling of 1-(Nitromethyl)cyclobutanol (CAS No. 344329-87-9). As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific compound, this guide is synthesized from an analysis of its constituent functional groups: a tertiary cyclobutanol and a primary nitroalkane.[1] This approach necessitates a conservative and rigorous application of safety protocols, treating the substance with a high degree of caution. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal.
Hazard Assessment: A Synthesis of Functional Group Risks
This compound's structure combines the characteristics of a flammable alcohol with a potentially energetic and toxic nitroalkane.[2][3] A thorough risk assessment must therefore consider the synergistic potential of these hazards.
-
Flammability & Explosive Potential : The cyclobutanol moiety suggests the compound is a flammable liquid.[4][5] More critically, the nitromethyl group, analogous to nitromethane, introduces a significant risk of explosion, especially when heated or contaminated with incompatible materials like amines, acids, or bases.[3][6] Vapors may form explosive mixtures with air and can travel a considerable distance to an ignition source.[2]
-
Toxicity & Routes of Exposure : Nitroalkanes are known for their potential toxicity upon inhalation, ingestion, and skin absorption.[3][7] While specific data for this compound is absent, related aromatic nitro compounds are known to cause methemoglobinemia, a condition that impairs the blood's oxygen-carrying capacity.[7][8] Therefore, minimizing all routes of exposure is critical.
-
Reactivity : The compound is expected to be incompatible with strong oxidizing agents, acids, and bases.[2][9] Contact with these materials could lead to vigorous, exothermic reactions, increasing the risk of fire or explosion.
| Hazard Class | Anticipated Risk | Rationale |
| Flammability | Highly Flammable Liquid[4] | Presence of cyclobutanol and low molecular weight organic structure. |
| Explosivity | Potential for explosion upon heating or contamination.[3][6] | The energetic nitromethyl group is shock and heat sensitive.[3] |
| Acute Toxicity | Toxic via inhalation, ingestion, and dermal contact.[7] | Inferred from the known hazards of nitroalkanes.[3] |
| Reactivity | Incompatible with strong acids, bases, and oxidizing agents.[9] | Potential for violent reaction. |
The Hierarchy of Controls: A Proactive Safety Framework
Before relying on Personal Protective Equipment (PPE), a responsible laboratory professional must first implement higher-level safety controls. PPE is the last line of defense.
-
Engineering Controls : All work must be conducted within a certified chemical fume hood to control vapor inhalation.[10][11] Ensure the fume hood is operational and the sash is kept at the lowest possible height.[10] An emergency eyewash and safety shower must be located within a 10-second, unobstructed travel distance.[3]
-
Administrative Controls : Designate a specific area within the fume hood for handling this compound to contain potential spills.[10] Minimize the quantity of the chemical used and stored. Ensure all personnel are trained on these specific procedures and emergency protocols.
-
Personal Protective Equipment (PPE) : Once engineering and administrative controls are in place, the appropriate PPE must be worn.
Personal Protective Equipment (PPE) Specifications
A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment, based on a composite risk assessment.
| Protection Type | Specification | Justification & Causality |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[11] | Protects against splashes of the chemical, which is likely an irritant. A face shield offers an additional layer of protection during procedures with a higher splash risk. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., Neoprene, Viton, or butyl rubber).[3] Do not use standard disposable nitrile gloves as a primary barrier.[3] | The nitromethyl group necessitates robust chemical resistance. Gloves must be inspected for integrity before each use and removed properly to avoid skin contact.[12] |
| Body Protection | A flame-resistant laboratory coat, worn fully fastened.[3][10] A chemical-resistant apron should be worn over the lab coat.[10] | Provides protection against chemical splashes and offers a degree of protection from flash fires, a known hazard with flammable liquids and energetic compounds.[2] |
| Respiratory Protection | Typically not required if all work is performed within a certified chemical fume hood. If vapors/aerosols are generated outside of a hood, a respirator is required.[13] | The fume hood provides primary respiratory protection. Any deviation requires a specific risk assessment to determine the appropriate respirator cartridge. |
Procedural Guide: From Preparation to Disposal
This step-by-step workflow provides a self-validating system for safely managing this compound throughout its lifecycle in the laboratory.
Workflow for Safe Handling and Disposal
Caption: Procedural flow for managing this compound.
Step-by-Step Protocol
Phase 1: Preparation & Engineering Controls
-
Area Preparation : Ensure a certified chemical fume hood is operational. Designate a specific area within the hood for the experiment to contain spills.[10]
-
Safety Equipment : Confirm that a spill kit appropriate for flammable liquids is readily available. Verify the location and functionality of the nearest safety shower and eyewash station.[3]
-
Grounding : If transferring quantities greater than a few milliliters, ensure containers are properly grounded and bonded to prevent static discharge, a potential ignition source.[12][14]
-
Don PPE : Put on all required personal protective equipment as specified in Section 3.
Phase 2: Handling & Dispensing
-
Weighing and Transfer : Conduct all weighing and transfers inside the designated fume hood.[10] Use spark-proof tools for all operations.[2]
-
Monitoring : Continuously monitor the experiment for any unexpected changes, such as temperature increases or gas evolution. Keep the fume hood sash at the lowest practical height.[10]
-
Heating : Avoid heating the compound if at all possible. If heating is necessary, use a controlled heating mantle and never an open flame. Be aware that heating significantly increases the risk of explosive decomposition.[3][6]
Phase 3: Disposal and Decontamination
-
Waste Segregation : All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste : Collect items like gloves, weighing paper, and contaminated paper towels in a designated, labeled hazardous waste container.[10]
-
Liquid Waste : Collect all liquid waste containing the compound in a separate, labeled hazardous waste container for flammable and toxic organic compounds.[6][10] Do not mix with incompatible waste streams.
-
-
Decontamination : Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Doffing PPE : Remove PPE carefully, starting with the most contaminated items (gloves, apron) first, to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[2]
-
Waste Storage : Store sealed hazardous waste containers in a cool, well-ventilated area away from heat and ignition sources, awaiting pickup by a licensed hazardous-waste disposal contractor.[6][12]
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Apollo Scientific. (2023, July 10). Cyclobutanol Safety Data Sheet.
- Chemsrc. (2025, August 29). This compound | CAS#:344329-87-9.
- Merck. (2022, November 15). Cyclopentanol Safety Data Sheet.
- Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- TCI Chemicals. (2025, April 30). Cyclobutanol Safety Data Sheet.
- Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide.
- University of Wisconsin-Milwaukee. (n.d.). Standard Operating Procedure for Nitromethane.
- Sigma-Aldrich. (2025, November 6). Nitromethane Safety Data Sheet.
- Loba Chemie. (n.d.). NITROMETHANE FOR SYNTHESIS Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Fisher Scientific. (2009, September 26). Nitromethane-d3 Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 7). Cyclobutanol Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships.
- Zaera Research Group, University of California, Riverside. (n.d.). Standard Operating Procedure for Chemicals.
- Sigma-Aldrich. (2025, April 28). Cyclobutanol Safety Data Sheet.
- Fisher Scientific. (n.d.). Cyclobutanol Safety Data Sheet.
- Leng, G., & Bolt, H. M. (2006). Exposure Data - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 113. International Agency for Research on Cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



